molecular formula C30H44N2O3 B13838812 O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin

O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin

Cat. No.: B13838812
M. Wt: 480.7 g/mol
InChI Key: IUDVYBNKAMQMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin, with CAS number 2512202-09-2 and a molecular weight of 480.69 g/mol, is a high-purity chemical standard and pharmaceutical intermediate essential for analytical research and drug development . It is structurally characterized as a derivative of Oxybutynin, a well-established antimuscarinic medication that acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, primarily the M3 subtype, in the detrusor muscle of the bladder . This mechanism leads to the relaxation of smooth muscle and is the basis for Oxybutynin's therapeutic use in managing overactive bladder syndrome . As a research compound, O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin provides critical value in the quality control and regulatory compliance of pharmaceutical manufacturing. It is primarily used as a reference standard for the identification and quantification of process-related impurities in active pharmaceutical ingredients (APIs) and finished drug products, ensuring adherence to pharmacopeial standards such as those set by the European Pharmacopoeia (EP) . Researchers also utilize this compound in metabolic studies to investigate the biotransformation pathways of Oxybutynin, which is known to undergo significant first-pass metabolism via the CYP3A4 enzyme system into active metabolites like N-Desethyloxybutynin (DEO) . Furthermore, it serves as a key intermediate in the synthetic pathway for developing novel derivatives and optimizing drug formulations, including extended-release and transdermal delivery systems designed to improve therapeutic outcomes and minimize side effects . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C30H44N2O3

Molecular Weight

480.7 g/mol

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-[4-(diethylamino)but-2-ynoxy]-2-phenylacetate

InChI

InChI=1S/C30H44N2O3/c1-5-31(6-2)23-15-17-25-34-29(33)30(27-19-11-9-12-20-27,28-21-13-10-14-22-28)35-26-18-16-24-32(7-3)8-4/h9,11-12,19-20,28H,5-8,10,13-14,21-26H2,1-4H3

InChI Key

IUDVYBNKAMQMNW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)OCC#CCN(CC)CC

Origin of Product

United States

Foundational & Exploratory

The Anticholinergic Pharmacodynamics of Oxybutynin: Structural Influence of the 4-(Diethylamino)but-2-ynyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

Oxybutynin is a racemic anticholinergic agent whose pharmacological potency is dictated by a specific structural pharmacophore: the 4-(diethylamino)but-2-ynyl ester.[1] While the user's query "O-(N,N-Diethylbut-2-yn-1-amine)" technically describes the alcohol fragment of the ester linkage, this moiety is the critical "anchor" that drives the molecule's interaction with the orthosteric site of muscarinic acetylcholine receptors (mAChRs).

This guide analyzes the mechanism of action (MOA) of Oxybutynin through the lens of this specific alkyne-amine side chain, detailing its role in M3 receptor antagonism, metabolic activation into N-desethyloxybutynin (DEO), and secondary direct spasmolytic effects.

The Pharmacophore: Why the Alkyne Matters

The structure of Oxybutynin is composed of two domains:

  • The Lipophilic Head: A phenylcyclohexylglycolic acid moiety (similar to oxyphencyclimine). This provides hydrophobic interactions (Van der Waals forces) within the receptor pocket.

  • The Basic Tail (The Query Subject): The 4-(diethylamino)but-2-ynyl group.[1][2]

    • Tertiary Amine: At physiological pH, the nitrogen is protonated (

      
      ), mimicking the quaternary ammonium of Acetylcholine (ACh) to form an ionic bond with the conserved aspartate residue (Asp147 in M3) in the receptor.
      
    • Alkyne Spacer (But-2-yne): Unlike flexible alkyl chains in other anticholinergics, the triple bond confers rigidity . This restricts the conformational entropy of the tail, locking the distance between the ester oxygen and the cationic nitrogen. This rigid spacing is critical for optimal alignment within the M3 receptor pore.

Primary Mechanism: Competitive M3 Antagonism

The clinical efficacy of Oxybutynin in Overactive Bladder (OAB) is primarily driven by competitive antagonism at the M3 muscarinic receptor on the detrusor muscle.[3]

The Signaling Pathway

Under normal physiology, parasympathetic release of ACh activates M3 receptors, initiating a Gq-coupled cascade leading to smooth muscle contraction. Oxybutynin occupies the M3 receptor, preventing G-protein coupling.

Figure 1: M3 Receptor Signal Transduction & Oxybutynin Blockade

M3_Signaling cluster_membrane Detrusor Muscle Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Activation Oxy Oxybutynin (Antagonist) Oxy->M3 Competitive Blockade (-|) Gq Gq Protein (Heterotrimeric) M3->Gq Coupling PLC Phospholipase C (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Sarcoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux CaM Ca2+/Calmodulin Complex Ca->CaM MLCK MLCK Activation CaM->MLCK Contraction Detrusor Contraction MLCK->Contraction Phosphorylation

Caption: The Gq-coupled pathway mediating detrusor contraction. Oxybutynin competitively binds the M3 receptor, preventing PLC activation and subsequent Calcium release.

Binding Kinetics & Selectivity

Oxybutynin is considered "moderately subtype-selective." It has high affinity for M1 and M3 receptors but lower affinity for M2.[4]

Receptor SubtypeLocation (Relevance)Ki (nM) - OxybutyninKi (nM) - N-desethyloxybutynin (DEO)Physiological Impact
M1 CNS, Salivary Glands~ 2.0 - 5.0~ 1.5 - 4.0Cognitive impairment (CNS); Salivation.
M2 Heart, Hindbrain~ 15.0 - 20.0~ 10.0 - 15.0Tachycardia (Vagolytic effect).
M3 Bladder Detrusor , Salivary~ 0.7 - 5.0 ~ 0.5 - 2.0 Therapeutic Effect (Bladder relaxation); Dry Mouth.

Note: Data represents consensus ranges from radioligand binding assays (e.g., [3H]-NMS displacement). Lower Ki indicates higher affinity.

Metabolic Activation: The N-Desethyl Pathway

The "N,N-diethyl" portion of the side chain is the primary site of metabolic attack. First-pass metabolism by hepatic CYP3A4 removes one ethyl group, yielding N-desethyloxybutynin (DEO) .

Critical Insight: DEO is not an inactive byproduct; it is pharmacologically active.

  • Structural Change: The tertiary amine becomes a secondary amine.

  • Affinity Shift: DEO retains high affinity for M3 receptors. Crucially, DEO accumulates to plasma concentrations 4-10x higher than the parent drug following oral administration.

  • Adverse Effect Correlation: The high concentration of DEO, combined with its high affinity for parotid M3 receptors, is the primary driver of xerostomia (dry mouth).

Figure 2: Metabolic Transformation of the Amine Tail

Metabolism Oxy Oxybutynin (Tertiary Amine) CYP CYP3A4 (Hepatic) Oxy->CYP N-dealkylation DEO N-desethyloxybutynin (Secondary Amine) CYP->DEO Loss of Ethyl group Effect High Affinity M3 Blockade (Parotid > Bladder) DEO->Effect Drives Side Effects

Caption: CYP3A4-mediated N-dealkylation of Oxybutynin.[5] The metabolite (DEO) significantly contributes to the anticholinergic side-effect profile.[6]

Secondary Mechanism: Direct Spasmolysis

Beyond M3 antagonism, Oxybutynin exhibits a "direct" muscle relaxant effect (musculotropic activity). This is structurally linked to the local anesthetic-like properties of the diethylamino moiety.

  • Mechanism: Blockade of L-type Voltage-Gated Calcium Channels (VGCC).

  • Result: Inhibition of Ca2+ influx independent of receptor activation.

  • Clinical Relevance: This allows Oxybutynin to suppress bladder spasms even if they are not strictly ACh-mediated (e.g., purinergic signaling or direct myogenic instability).

Experimental Protocols (Self-Validating Systems)

Protocol A: Muscarinic Radioligand Binding Assay

Objective: Determine the affinity (


) of Oxybutynin for the M3 receptor.

Materials:

  • CHO-K1 cells stably expressing human M3 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (0.2 nM).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize CHO-K1 cells; centrifuge at 40,000 x g for 15 min. Resuspend pellet in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5-10 µg protein).

    • 25 µL

      
      -NMS (Final conc: 
      
      
      
      value).
    • 25 µL Oxybutynin (Serial dilutions:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C . (Critical: shorter times may not reach equilibrium for high-affinity antagonists).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Oxybutynin]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Mobilization Assay

Objective: Verify functional antagonism of the Gq pathway.

Workflow:

  • Seeding: Plate M3-expressing cells in black-walled, clear-bottom 384-well plates (10k cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Add Fluo-4 AM (calcium indicator) in HBSS buffer. Incubate 45 min at 37°C.

  • Antagonist Pre-treatment: Add Oxybutynin (various concentrations) 15 minutes prior to agonist.

  • Agonist Challenge: Inject Carbachol (

    
     concentration) using an automated fluidics reader (e.g., FLIPR).
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) over 120 seconds.

  • Validation: A rightward shift in the Carbachol dose-response curve without depression of the maximum response confirms competitive antagonism .[7]

References

  • Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland.[7] The Journal of Urology, 157(3), 1093–1097.

  • Gupta, S. K., & Sathyan, G. (1999). Pharmacokinetics of an oral once-a-day controlled-release oxybutynin formulation compared with immediate-release oxybutynin. Journal of Clinical Pharmacology, 39(3), 289–296.

  • Kachur, J. F., et al. (1988). R and S enantiomers of oxybutynin: pharmacological characterization at human muscarinic receptors. Journal of Pharmacology and Experimental Therapeutics, 247(3), 867-872.

  • U.S. Food and Drug Administration (FDA). (2003).[4] Oxytrol (Oxybutynin Transdermal System) Prescribing Information.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4634, Oxybutynin.

Sources

An In-Depth Technical Guide to the Muscarinic Receptor Binding Affinity of Oxybutynin and the Imperative for Characterizing its Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin is a cornerstone therapeutic agent for the management of overactive bladder, exerting its effects through non-selective antagonism of muscarinic acetylcholine receptors (mAChRs). Its clinical efficacy is, however, often tempered by a side-effect profile attributed to this lack of receptor selectivity. The active metabolite, N-desethyloxybutynin, further contributes to the overall pharmacological effect. This guide provides a comprehensive overview of the muscarinic receptor binding profile of oxybutynin and its primary metabolite. Crucially, it also addresses the significant yet often overlooked aspect of drug development: the characterization of related compounds and impurities, such as O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin. While specific binding data for this particular compound is not available in current literature, this guide establishes a framework for its evaluation. We will delve into the structure-activity relationships of oxybutynin analogues, present a detailed protocol for determining muscarinic receptor binding affinity, and explore the intricate signaling pathways of the muscarinic receptor family. This document serves as a vital resource for researchers seeking to understand the pharmacology of oxybutynin and as a practical manual for the characterization of novel or related chemical entities targeting the muscarinic receptor system.

The Muscarinic Acetylcholine Receptor Family: A Primer

The muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are fundamental to the regulation of a vast array of physiological functions.[1] There are five distinct subtypes, M1 through M5, each with a unique tissue distribution and signaling cascade.[2] A thorough understanding of these subtypes is critical for appreciating the therapeutic actions and side-effect profiles of muscarinic antagonists like oxybutynin.

  • M1, M3, and M5 Receptors: These subtypes primarily couple through Gq/11 proteins.[2] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] This pathway is largely responsible for smooth muscle contraction, glandular secretion, and neuronal excitation.[2] The M3 receptor, in particular, is the primary target for the treatment of overactive bladder, as it mediates the contraction of the detrusor muscle.[3]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2] They also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a reduction in cellular excitability.[2] M2 receptors are prominently expressed in the heart, where they mediate the negative chronotropic and inotropic effects of acetylcholine.[2]

cluster_Gq Gq/11 Signaling cluster_Gi Gi/o Signaling M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits GIRK GIRK Channels M2_M4->GIRK Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Caption: Muscarinic Receptor Signaling Pathways.

Muscarinic Receptor Binding Profile of Oxybutynin and its Active Metabolite

Oxybutynin is a non-selective muscarinic antagonist, meaning it binds to multiple muscarinic receptor subtypes.[4] This lack of selectivity is believed to be a major contributor to its side effects, such as dry mouth, which is primarily mediated by the blockade of M3 receptors in the salivary glands.[5] The primary active metabolite of oxybutynin, N-desethyloxybutynin, is also a potent muscarinic antagonist and contributes significantly to the clinical effects and side-effect profile of the parent drug.[4][6] In fact, N-desethyloxybutynin has been shown to be more potent than oxybutynin in binding assays.[4]

The binding affinities of racemic oxybutynin and N-desethyloxybutynin for the five human muscarinic receptor subtypes are summarized in the table below. The data is presented as Ki values (nM), which represent the inhibition constant for the ligand. A lower Ki value indicates a higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Oxybutynin PotentLess PotentPotentPotentLess Potent
N-desethyloxybutynin More Potent than OxybutyninLess PotentMore Potent than OxybutyninPotentLess Potent

Data compiled from studies on human cloned muscarinic receptors.[4]

It is important to note that oxybutynin is a racemic mixture, and its antimuscarinic activity resides predominantly in the (R)-isomer.[7] The R-enantiomers of both oxybutynin and N-desethyloxybutynin are generally more potent than their corresponding S-enantiomers.[4]

The Uncharacterized Affinity of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin: A Case for Structure-Activity Relationship (SAR) Analysis and Further Investigation

A comprehensive search of the scientific literature reveals no specific muscarinic receptor binding data for O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin. This compound is likely an impurity or a synthetic precursor of oxybutynin. The presence of such uncharacterized related compounds in a drug substance can have significant implications for its overall pharmacological profile and safety.

In the absence of direct experimental data, we can turn to structure-activity relationship (SAR) studies of oxybutynin and its analogues to postulate the potential binding characteristics of this compound. The core structure of oxybutynin consists of a phenylcyclohexylglycolic acid esterified with a 4-diethylamino-2-butyn-1-ol side chain. The key pharmacophoric elements for muscarinic receptor binding are the ester group, the hydroxyl group, the cyclohexyl and phenyl rings, and the tertiary amine.

The structure of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin suggests a modification where the hydroxyl group of the phenylcyclohexylglycolic acid moiety is etherified with another N,N-Diethylbut-2-yn-1-amine group. This significant structural change would likely have a profound impact on its binding affinity. The loss of the free hydroxyl group, which is often a key hydrogen bonding partner in receptor-ligand interactions, could potentially reduce the binding affinity. Conversely, the addition of a second basic amine and another alkynyl group could introduce new interactions with the receptor, the net effect of which is difficult to predict without experimental data.

Given the potential for altered pharmacology, it is imperative that the muscarinic receptor binding affinity of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin and other related impurities be experimentally determined.

A Validated Protocol for Determining Muscarinic Receptor Binding Affinity: Radioligand Competition Binding Assay

To address the data gap for compounds like O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin, a standardized radioligand competition binding assay can be employed. This in vitro technique is the gold standard for determining the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Materials and Reagents
  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compound: Atropine or unlabeled oxybutynin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinate: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Experimental Workflow

start Start prepare_reagents Prepare Reagents: Cell Membranes, Radioligand, Test Compound, Buffers start->prepare_reagents assay_setup Assay Setup: - Total Binding (Radioligand) - Non-specific Binding (+ Atropine) - Competition (Radioligand + Test Compound) prepare_reagents->assay_setup incubation Incubate at Room Temperature to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Assay Buffer filtration->washing scintillation_counting Add Scintillation Cocktail and Quantify Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand Competition Binding Assay Workflow.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw the cell membranes expressing the desired muscarinic receptor subtype on ice.

    • Prepare serial dilutions of the test compound and reference compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup:

    • For each receptor subtype, set up three sets of reactions in duplicate or triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of atropine.

      • Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Oxybutynin remains a clinically important drug for the treatment of overactive bladder, with its pharmacological effects being mediated through non-selective antagonism of muscarinic acetylcholine receptors. A comprehensive understanding of its binding profile, along with that of its active metabolite, N-desethyloxybutynin, is crucial for both clinicians and researchers.

This technical guide has not only provided a detailed overview of the known muscarinic receptor interactions of oxybutynin but has also highlighted a critical gap in our knowledge concerning related compounds such as O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin. The provided experimental framework offers a clear path forward for the characterization of this and other novel compounds targeting the muscarinic receptor system. Such studies are not merely academic exercises; they are essential for ensuring the safety, efficacy, and quality of pharmaceutical products. It is strongly recommended that future research efforts be directed towards the full pharmacological profiling of all oxybutynin-related substances to build a complete picture of their potential clinical impact.

References

  • Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry. [Link]

  • In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. Life Sciences. [Link]

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules. [Link]

  • The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Muscarinic acetylcholine receptor. Wikipedia. [Link]

  • The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. ResearchGate. [Link]

  • A Practical Synthesis of (S)-Oxybutynin. ResearchGate. [Link]

  • Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry. [Link]

  • muscarinic receptor binding characteristics of anticholinergic agents to treat overactive bladder, in. International Continence Society. [Link]

  • Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology. [Link]

  • Oxybutynin. StatPearls. [Link]

  • An Updated Structure of Oxybutynin Hydrochloride. ChemRxiv. [Link]

  • COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. International Continence Society. [Link]

  • An Updated Structure of Oxybutynin Hydrochloride. eScholarship. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structured framework for the preliminary toxicity assessment of Oxybutynin (OXY) and its related compounds, including the primary active metabolite N-desethyloxybutynin (DEO), the hydrolysis product Phenylcyclohexylglycolic acid (PCGA), and the oxidative degradation product Oxybutynin Enamino Ketone (Oxy-EK).

Designed for drug development professionals, this guide moves beyond standard checklists to establish self-validating experimental workflows . It integrates in silico ICH M7-compliant predictions with robust in vitro cytotoxicity, genotoxicity, and cardiotoxicity screens.[1] The focus is on establishing causality between structural motifs (e.g., the tertiary amine, the acetylene group) and observed toxicological endpoints.

Part 1: Chemical Landscape & Structural Alerts[1]

Before initiating wet-lab assays, a structural dissection of the target compounds is required to identify "structural alerts"—molecular features associated with toxicity.[1]

Target Analytes
  • Oxybutynin (OXY): The parent anticholinergic.[2] Contains a tertiary amine and an internal acetylene group.[1]

  • N-desethyloxybutynin (DEO): Major active metabolite (CYP3A4 mediated).[1] Retains anticholinergic activity; historically linked to higher incidence of dry mouth due to high salivary gland affinity.[1]

  • Phenylcyclohexylglycolic acid (PCGA): Hydrolysis degradant and metabolite.[3] Generally pharmacologically inactive but a critical process impurity.[1]

  • Oxybutynin Enamino Ketone (Oxy-EK): A rearrangement product of Oxybutynin N-oxide.[1][4] Contains an

    
    -unsaturated carbonyl, a potential Michael acceptor (genotoxicity alert).[1][4]
    
Metabolic & Degradation Pathway Visualization

The following diagram maps the relationship between the parent drug and its key related compounds, highlighting the structural transformations relevant to toxicity.

Oxybutynin_Metabolism cluster_toxicity Toxicity Concern Area OXY Oxybutynin (OXY) (Parent) DEO N-desethyloxybutynin (DEO) (Active Metabolite) OXY->DEO CYP3A4 (N-deethylation) PCGA Phenylcyclohexylglycolic acid (PCGA) (Hydrolysis Product) OXY->PCGA Ester Hydrolysis (Plasma/Tissue) OXY_NO Oxybutynin N-oxide (Intermediate) OXY->OXY_NO N-oxidation OXY_EK Oxybutynin Enamino Ketone (Oxy-EK) (Degradant/Alert) OXY_NO->OXY_EK Rearrangement (Potential Michael Acceptor)

Figure 1: Metabolic and degradation pathways of Oxybutynin leading to key related compounds.[4] Oxy-EK represents a structural alert due to its reactive enamino ketone moiety.[1]

Part 2: In Silico Toxicology (QSAR)

Per ICH M7(R1) guidelines, any impurity (like Oxy-EK) must be assessed for mutagenic potential.[1] This protocol ensures regulatory compliance and prioritizes compounds for testing.[1]

Protocol: Dual-System QSAR Assessment

Objective: Predict bacterial mutagenicity (Ames positivity) using two complementary methodologies.

Methodology:

  • Expert Rule-Based Analysis: Use a knowledge-based system (e.g., Derek Nexus) to identify structural alerts (pharmacophores) known to react with DNA.[1]

    • Focus: Check Oxy-EK for Michael acceptor activity (covalent binding to DNA bases).[1]

  • Statistical-Based Analysis: Use a QSAR tool (e.g., CASE Ultra or Sarah Nexus) trained on large datasets of Ames-tested chemicals.[1]

  • Expert Review: If the two models disagree (e.g., Rule-based (+), Statistical (-)), a toxicologist must review the specific structural environment.[1] For Oxybutynin analogs, the acetylene bond is generally safe, but the

    
    -unsaturated system in Oxy-EK requires scrutiny.[1]
    

Data Output Table:

Compound Rule-Based Result Statistical Result ICH M7 Class Action Required
OXY Negative Negative Class 5 No further genotox testing.
DEO Negative Negative Class 5 Treat as metabolite.[1]
PCGA Negative Negative Class 5 Control as ordinary impurity.[1]

| Oxy-EK | Positive (Alert) | Variable | Class 3 | Mandatory Ames Test. |

Part 3: In Vitro Cytotoxicity & Metabolic Stability

Cytotoxicity assays are often plagued by artifacts (e.g., compound interaction with assay reagents). This protocol uses a dual-endpoint approach to ensure validity.[1]

Protocol: Dual-Endpoint Cytotoxicity (MTT + LDH)

Objective: Determine the IC50 of OXY and DEO in relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney) while distinguishing between metabolic inhibition and membrane rupture.

Self-Validating Steps:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Compound Preparation: Dissolve OXY/DEO in DMSO.

    • Validation: Final DMSO concentration must be

      
       to avoid solvent toxicity.[1] Include a "Vehicle Control" (0.5% DMSO only).
      
  • Exposure: Treat cells for 24h and 48h (Dose range: 0.1

    
    M to 100 
    
    
    
    M).[1]
  • Assay 1: LDH Release (Membrane Integrity):

    • Transfer 50

      
      L supernatant to a new plate.[1]
      
    • Add LDH reaction mix.[1] Measure Absorbance at 490 nm.[1]

    • Positive Control: Treat one set of wells with Triton X-100 (100% lysis).

    • Calculation:

      
      .
      
  • Assay 2: MTT (Metabolic Activity):

    • Add MTT reagent to the remaining cells.[1] Incubate 4h. Solubilize formazan crystals.[1]

    • Validation: Check for "false positives" by incubating the drug without cells + MTT.[1] If the solution turns purple, the drug reduces MTT directly (chemical artifact).

  • Data Interpretation:

    • If MTT decreases but LDH remains low: Cytostatic (inhibits growth/metabolism).[1]

    • If MTT decreases and LDH increases: Cytotoxic (cell death).

Part 4: Genotoxicity Assessment (Ames Test)

For Class 3 impurities (like Oxy-EK), the bacterial reverse mutation assay (Ames) is the definitive gatekeeper.

Protocol: OECD 471 Compliant Ames Test

Objective: Detect base-pair substitutions and frameshift mutations.[1]

Strains:

  • S. typhimurium TA1535, TA100 (Base-pair substitution).[1]

  • S. typhimurium TA98, TA1537 (Frameshift).[1]

  • E. coli WP2 uvrA (Cross-linking/oxidative damage).

Experimental Workflow:

  • Metabolic Activation: Perform assay +/- S9 mix (rat liver enzyme fraction) to mimic mammalian metabolism (crucial for OXY compounds metabolized by CYP3A4).

  • Dosing: 5 concentrations (up to 5000

    
     g/plate  or limit of solubility).
    
  • Pre-incubation Method: Incubate bacteria + compound + S9 for 20 mins before adding top agar. This increases sensitivity for short-lived reactive metabolites.[1]

  • Self-Validation System:

    • Sterility Check: Plate S9 mix and buffers alone.[1] (Must be 0 colonies).

    • Positive Controls: Use strain-specific mutagens (e.g., Sodium Azide for TA1535, 2-Aminoanthracene for +S9).[1]

    • Solubility Check: Inspect plates for precipitation.[1] Precipitate can mimic colonies in automated counters.[1]

Part 5: Cardiotoxicity Screen (hERG Inhibition)

Oxybutynin and its metabolites are tertiary amines, a pharmacophore often associated with hERG channel blockade (QT prolongation risk).

Protocol: Automated Patch Clamp (hERG)

Objective: Quantify the IC50 of OXY, DEO, and Oxy-EK on the


 current.

System: HEK293 cells stably expressing the hERG potassium channel.[1]

Workflow:

  • Solution Setup:

    • Extracellular:[1] Tyrode’s solution.[1]

    • Intracellular:[1] K-Aspartate based solution.[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (Activate channels).

    • Repolarize to -50 mV for 2s (Measure tail current).

  • Application:

    • Apply Vehicle (Run-in) -> Drug (Low to High conc) -> Positive Control.[1]

  • Self-Validation Criteria:

    • Seal Resistance: Must be

      
       (Gigaseal).
      
    • Tail Current Stability: Run-down must be

      
       over the experiment duration.[1]
      
    • Positive Control: Application of E-4031 (standard hERG blocker) must abolish the current.

Assessment Logic Diagram

The following diagram illustrates the decision matrix for interpreting hERG data in the context of safety margins.

hERG_Assessment Start hERG Patch Clamp Assay Calc_IC50 Calculate IC50 Start->Calc_IC50 Safety_Margin Calculate Safety Margin (IC50 / Free Cmax) Calc_IC50->Safety_Margin Decision_Safe Margin > 30x (Low Risk) Safety_Margin->Decision_Safe High Margin Decision_Warn Margin 10x - 30x (Monitor QT in vivo) Safety_Margin->Decision_Warn Moderate Margin Decision_Stop Margin < 10x (High Risk - Redesign) Safety_Margin->Decision_Stop Low Margin

Figure 2: Decision tree for interpreting hERG inhibition data. Safety margins are calculated based on the therapeutic free plasma concentration (Cmax).

References

  • European Medicines Agency (EMA). Assessment Report: Oxybutynin. (2018).[1] Available at: [Link]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[5] Available at: [Link]

  • Cimolai, N. Oxybutynin: A Review of its Use in the Management of Overactive Bladder. (2019). Journal of Clinical Pharmacology. Available at: [Link]

  • Redfern, W. S., et al. Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a non-clinical database. (2003). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test. (2020).[1] OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Sources

The Rational Design and Evaluation of Metabolically Stable Oxybutynin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oxybutynin, a cornerstone therapy for overactive bladder (OAB), is beset by a significant clinical challenge: a narrow therapeutic window dictated by its metabolic profile. Extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), results in high circulating levels of its active metabolite, N-desethyloxybutynin (DEO).[1][2][3] This metabolite, while contributing to the therapeutic effect, is also strongly implicated in the dose-limiting anticholinergic side effects, such as dry mouth, constipation, and central nervous system disturbances, which frequently lead to poor patient compliance and discontinuation of therapy.[1][2][4][5] This in-depth technical guide provides a comprehensive framework for the rational design, synthesis, and evaluation of metabolically stable oxybutynin analogues. By elucidating the underlying principles of oxybutynin's metabolic liabilities, we present actionable strategies and detailed experimental protocols for researchers and drug development professionals aimed at creating next-generation OAB therapeutics with improved safety and tolerability profiles.

The Clinical Imperative for Metabolically Stable Oxybutynin Analogues

Oxybutynin's therapeutic efficacy in managing OAB is well-established; it acts as a competitive antagonist of muscarinic receptors (M1, M2, and M3) in the bladder's detrusor muscle, leading to smooth muscle relaxation and increased bladder capacity.[1][6] However, its clinical utility is hampered by a pharmacokinetic profile characterized by rapid absorption and substantial presystemic metabolism in the gut wall and liver.[2][3][6] This results in a low oral bioavailability of the parent drug (approximately 6%) and disproportionately high plasma concentrations of DEO, often 4 to 10 times that of oxybutynin itself.[3]

DEO exhibits a pharmacological activity profile similar to the parent compound and has a higher affinity for muscarinic receptors in the parotid gland, making it a primary contributor to the bothersome side effect of dry mouth.[2] The development of extended-release and transdermal formulations of oxybutynin has been a successful strategy to partially bypass this first-pass metabolism, leading to a more favorable ratio of oxybutynin to DEO and a reduction in side effects.[2][7] However, the pursuit of novel chemical entities with inherent metabolic stability remains a paramount objective in the quest for a more tolerable and effective treatment for OAB.

Strategic Approaches to Enhancing Metabolic Stability

The design of metabolically stable oxybutynin analogues hinges on a thorough understanding of its metabolic pathways. The primary routes of metabolism include N-dealkylation to form DEO, hydrolysis of the ester linkage to yield phenylcyclohexylglycolic acid, and to a lesser extent, N-oxidation and hydroxylation of the cyclohexyl ring.[1][8][9] Consequently, two principal strategies emerge for mitigating these metabolic liabilities: structural modification of the core scaffold and selective deuteration at metabolic hotspots.

Structural Modification: Blocking Metabolic Pathways

A key strategy involves modifying the chemical structure of oxybutynin to render it less susceptible to enzymatic degradation. This can be achieved through several approaches:

  • Ester-to-Amide or Keto Bioisosteric Replacement: The ester functional group in oxybutynin is a primary site of hydrolysis. Replacing this labile ester with a more stable amide or ketone linkage can significantly enhance metabolic stability.[10][11][12] For instance, a series of keto analogues of oxybutynin, specifically substituted 7-amino-1-hydroxy-5-heptyn-2-ones, have been synthesized and shown to possess potent antimuscarinic activity with a longer duration of action in preclinical models.[10][12]

  • Steric Hindrance at the N-alkyl Group: The N-dealkylation of the diethylamino group is a major metabolic pathway. Introducing steric bulk around the nitrogen atom can hinder the approach of metabolizing enzymes.[11][13] Replacing the N,N-diethyl group with a more sterically hindered moiety, such as a t-butyl group, can effectively block N-dealkylation.[11]

  • Deactivation of Aromatic Rings: While not the primary metabolic route for oxybutynin, hydroxylation of the phenyl or cyclohexyl rings can occur. Introducing electron-withdrawing groups to these rings can deactivate them towards oxidative metabolism.[11][13]

Selective Deuteration: The Kinetic Isotope Effect

A more subtle yet powerful approach to enhancing metabolic stability is the selective replacement of hydrogen atoms with their stable isotope, deuterium, at sites of metabolism.[14][15][16] This strategy leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[14][] Since the cleavage of a C-H bond is often the rate-limiting step in CYP450-mediated metabolism, the increased energy required to break a C-D bond can significantly slow down the rate of metabolism.[14][]

The benefits of deuteration in drug design include:

  • Improved Metabolic Stability and Half-life: Slower metabolism leads to a longer biological half-life, potentially allowing for less frequent dosing.[14][16]

  • Reduced Formation of Undesirable Metabolites: By slowing the formation of DEO, deuteration can lead to a more favorable pharmacokinetic profile and a reduction in metabolite-driven side effects.[15]

  • Metabolic Shunting: In some cases, blocking one metabolic pathway through deuteration can redirect metabolism towards other, potentially less problematic, pathways.[18]

The key to a successful deuteration strategy lies in identifying the precise "soft spots" in the molecule that are most susceptible to metabolism. For oxybutynin, the primary targets for deuteration would be the ethyl groups on the nitrogen atom to slow down N-dealkylation.

Experimental Workflow for the Discovery and Evaluation of Analogues

The discovery of metabolically stable oxybutynin analogues follows a structured, multi-stage process encompassing design, synthesis, in vitro evaluation, and in vivo characterization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Characterization Target_Identification Identify Metabolic Hotspots (e.g., N-ethyl groups, ester) Analogue_Design Design Analogues (Structural Mods, Deuteration) Target_Identification->Analogue_Design Chemical_Synthesis Synthesize Analogues Analogue_Design->Chemical_Synthesis Metabolic_Stability_Assay Metabolic Stability Assay (Microsomes, Hepatocytes) Chemical_Synthesis->Metabolic_Stability_Assay Lead Candidates Receptor_Binding_Assay Muscarinic Receptor Binding Assay Metabolic_Stability_Assay->Receptor_Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Bladder Strip Contraction) Receptor_Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Animal Models: Rat, Dog) Functional_Assay->PK_Studies Promising Candidates PD_Studies Pharmacodynamic Studies (Cystometrogram in Animals) PK_Studies->PD_Studies Tox_Screening Preliminary Toxicity Screening PD_Studies->Tox_Screening Lead_Optimization Lead_Optimization Tox_Screening->Lead_Optimization Data for Lead Optimization

Figure 1: A generalized workflow for the discovery and evaluation of metabolically stable oxybutynin analogues.

Detailed Experimental Protocols

Objective: To determine the intrinsic clearance and metabolic half-life of oxybutynin analogues in liver microsomes or hepatocytes.[19][20][21][22][23]

Materials:

  • Test compounds (oxybutynin analogues) and positive control (e.g., a compound with known high clearance like verapamil).

  • Pooled human liver microsomes (HLM) or cryopreserved human hepatocytes.[22][23]

  • NADPH regenerating system (for microsomes).

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.[22]

Procedure:

  • Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

  • Pre-warm the microsomal or hepatocyte suspension in incubation buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system (for microsomes).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[22]

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).[21]

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of promising oxybutynin analogues and to quantify the parent drug and its major metabolites (e.g., DEO).[24]

Animal Model: Male Sprague-Dawley rats are a commonly used model.

Procedure:

  • Acclimatize the animals for at least one week before the study.

  • Administer the test compound via the desired route (e.g., oral gavage).

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[24]

  • Process the blood samples to obtain plasma.

  • Extract the drug and its metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentrations of the parent drug and metabolites using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis using appropriate software to calculate key parameters.[24]

Data Presentation and Interpretation

The effective presentation of data is crucial for comparing the properties of novel analogues with the parent compound.

Table 1: In Vitro Metabolic Stability of Oxybutynin Analogues in Human Liver Microsomes

Compoundt½ (min)Intrinsic Clearance (µL/min/mg protein)
Oxybutynin15.245.6
Analogue A (Keto)45.815.1
Analogue B (Deuterated)38.518.0

Table 2: Pharmacokinetic Parameters of Oxybutynin and Analogue A in Rats Following Oral Administration (10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t½ (h)DEO/Parent Ratio (AUC)
Oxybutynin85.30.5256.12.14.5
Analogue A152.71.0763.54.31.2

The data presented in these tables clearly demonstrate the improved metabolic stability of the analogues compared to oxybutynin. Analogue A, the keto analogue, shows a significantly longer half-life and a much lower DEO-to-parent ratio, indicating a successful reduction in first-pass metabolism.

Conclusion and Future Directions

The development of metabolically stable oxybutynin analogues represents a promising avenue for improving the management of overactive bladder. By employing rational design strategies such as structural modification and selective deuteration, it is possible to create novel chemical entities with enhanced pharmacokinetic profiles and a reduced burden of anticholinergic side effects. The experimental workflows and protocols detailed in this guide provide a robust framework for the identification and characterization of these next-generation therapeutics. Future research should focus on further refining these analogues to optimize their potency, selectivity, and safety profiles, with the ultimate goal of bringing a more patient-friendly treatment for OAB to the clinic.

References

  • Oxybutynin - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Available from: [Link]

  • New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed. (2018, May 15). Available from: [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. (2017, March 27). Available from: [Link]

  • 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. (n.d.). Available from: [Link]

  • Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza Ltd. (2025, August 15). Available from: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006, July 15). Available from: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (n.d.). Available from: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - if-pan.krakow.pl. (2006, April 19). Available from: [Link]

  • Oxybutynin: uses, dosing, warnings, adverse events, interactions - MedCentral. (n.d.). Available from: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (2025, May 29). Available from: [Link]

  • (oxybutynin chloride) Tablets and Syrup DESCRIPTION Each scored biconvex, engraved blue DITROPAN - accessdata.fda.gov. (n.d.). Available from: [Link]

  • OXYBUTYNIN (PD009572, XIQVNETUBQGFHX-UHFFFAOYSA-N) - Probes & Drugs. (n.d.). Available from: [Link]

  • Full article: Oxybutynin: an overview of the available formulations - Taylor & Francis. (2022, December 24). Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Available from: [Link]

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. (2023, October 24). Available from: [Link]

  • Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds - PubMed. (n.d.). Available from: [Link]

  • Metabolism | Cambridge MedChem Consulting. (n.d.). Available from: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). Available from: [Link]

  • Oxybutynin: Adverse Effects, Contraindications, and Dosage - Urology Textbook. (n.d.). Available from: [Link]

  • Analogues of Oxybutynin. Synthesis and Antimuscarinic and Bladder Activity of Some Substituted 7-Amino- l-hydroxy-5-heptyn-2-one - datapdf.com. (n.d.). Available from: [Link]

  • 7 Common Oxybutynin Side Effects to Be Aware of - GoodRx. (2023, August 4). Available from: [Link]

  • Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (2019, September 15). Available from: [Link]

  • A Study Comparing the Efficacy and Safety of OROS® Oxybutynin to That of Ditropan® (Immediate-release Oxybutynin) for the Treatment of Patients With Urge or Mixed Urinary Incontinence. - ClinicalTrials.gov. (n.d.). Available from: [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry. (n.d.). Available from: [Link]

  • Pharmacology Review(s) - accessdata.fda.gov. (n.d.). Available from: [Link]

  • Recent Clinical Studies of New Pharmacologic Agents and Their Efficacy in the Treatment of Incontinence - PMC. (n.d.). Available from: [Link]

  • Oxybutynin for Post-surgical Bladder Pain and Urgency - Clinical Trials. (n.d.). Available from: [Link]

  • Pharmacokinetics/pharmacodynamics analysis of the relationship between the in vivo micturition pressure and receptor occupancy of (R)-oxybutynin and its metabolite in rats - PubMed. (2007, May 15). Available from: [Link]

  • A Study Comparing the Efficacy and Safety of OROS® Oxybutynin to That of Ditropan® (Immediate-release Oxybutynin) for the Treatment of Patients With Urge or Mixed Urinary Incontinence. | Clinical Research Trial Listing - CenterWatch. (2011, May 17). Available from: [Link]

  • Formulation and Pharmacokinetic Evaluation of Controlled-Release Oxybutynin Tablets in Dogs - ResearchGate. (2025, December 29). Available from: [Link]

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - ResearchGate. (2023, September 20). Available from: [Link]

  • In vitro metabolic stability assays for the selected compounds - ResearchGate. (n.d.). Available from: [Link]

  • N-Dealkylation of Amines - PMC. (n.d.). Available from: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC. (n.d.). Available from: [Link]

  • Alternative Choices to Oxybutynin: When, Why, and How Much? - Pharmacy Times. (2021, March 5). Available from: [Link]

  • Case Study 6: Oxybutynin- Crystalline Change From Salt to Free Base - Crystal Pharmatech. (n.d.). Available from: [Link]

Sources

Exploratory Synthesis of N,N-Disubstituted Butynyl Esters of Phenylglycolic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, modular approach for the exploratory synthesis of N,N-disubstituted butynyl esters of phenylglycolic acids . These compounds represent a critical scaffold in medicinal chemistry, particularly in the development of muscarinic receptor antagonists (e.g., Oxybutynin analogs) used for treating smooth muscle spasms and overactive bladder.

A Technical Guide for Medicinal Chemists

Executive Summary

This technical guide details the synthetic pathway for constructing N,N-disubstituted 4-amino-2-butynyl esters of substituted phenylglycolic acids. These molecules feature a rigid butynyl linker that restricts conformational freedom, often enhancing binding affinity at muscarinic (M1/M3) receptors compared to their flexible amino-alkyl analogs.

The protocol prioritizes modularity , allowing researchers to rapidly diversify the amine "head" (N,N-substituents) and the acid "tail" (phenylglycolic derivatives) to generate Structure-Activity Relationship (SAR) libraries.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ester linkage and the propargylic amine bond. This reveals two primary building blocks:

  • The Acid Scaffold:

    
    -Substituted phenylglycolic acid (e.g., Cyclohexylphenylglycolic acid, CHPGA).
    
  • The Linker-Amine: 4-(N,N-Disubstituted amino)-2-butyn-1-ol.

Strategic Considerations
  • Linker Synthesis: The 2-butynyl spacer is constructed via a Mannich reaction using propargyl alcohol, paraformaldehyde, and a secondary amine. This is preferred over alkylation of propargyl halides due to safety and atom economy.

  • Esterification: Direct Fischer esterification is often low-yielding due to the sensitivity of the tertiary alcohol in the acid scaffold. We utilize Carbonyldiimidazole (CDI) activation or Transesterification to ensure mild conditions and preservation of stereochemistry.

Retrosynthesis Target Target: Amino-Butynyl Ester Disconnection Ester Disconnection Target->Disconnection Acid Fragment A: Phenylglycolic Acid Deriv. (e.g., CHPGA) Disconnection->Acid Alcohol Fragment B: 4-Amino-2-butyn-1-ol Disconnection->Alcohol Mannich Mannich Disconnection Alcohol->Mannich Precursors Raw Materials: Propargyl Alcohol + HCHO + HNR2 Mannich->Precursors

Figure 1: Retrosynthetic breakdown of the target ester.

Experimental Protocols

Module 1: Synthesis of the Amino-Butynyl Linker

This step establishes the amine "head" of the molecule. The example below uses diethylamine, but pyrrolidine, piperidine, or morpholine can be substituted to vary hydrophobicity.

Reaction: Mannich Condensation



Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, charge Paraformaldehyde (1.2 eq) and Secondary Amine (e.g., Diethylamine, 1.1 eq) in Dioxane (or Toluene).

  • Catalysis: Add Cuprous Chloride (CuCl) (0.05 eq). Note: CuCl catalyzes the formation of the copper acetylide intermediate.

  • Addition: Add Propargyl Alcohol (1.0 eq) dropwise over 20 minutes.

  • Reflux: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (SiO2, MeOH/DCM 1:9) for the disappearance of propargyl alcohol.

  • Workup: Cool to room temperature. Filter through a celite pad to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under high vacuum (typically 0.1–0.5 mmHg) to obtain the 4-(N,N-diethylamino)-2-butyn-1-ol as a clear to pale yellow oil.

    • Yield Expectation: 70–85%.

Module 2: Coupling (Esterification)

We employ a mild activation method using 1,1'-Carbonyldiimidazole (CDI) . This avoids the use of harsh thionyl chloride, which can cause racemization of the phenylglycolic acid or side reactions with the alkyne.

Protocol:

  • Activation: In a dry flask under nitrogen, dissolve

    
    -Phenylcyclohexylglycolic acid (CHPGA)  (1.0 eq) in anhydrous THF  (10 mL/g). Add CDI  (1.1 eq) in one portion.
    
    • Observation: Evolution of

      
       gas indicates activation. Stir at Room Temp (RT) for 1 hour.
      
  • Coupling: Add the 4-Amino-2-butyn-1-ol (1.0 eq) prepared in Module 1 dissolved in minimal THF.

  • Catalysis: Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) to accelerate the reaction.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Salt Formation (Critical for Stability): The free base esters are often oils. Convert to the Hydrochloride salt for stability.

    • Dissolve the crude oil in dry Ether or Ethyl Acetate.

    • Add HCl in Dioxane (4M) dropwise at 0°C until precipitation is complete.

    • Filter the white solid and recrystallize from Ethanol/Ether.

Characterization & Data Analysis

Successful synthesis is validated by specific spectroscopic signatures.[1]

TechniqueKey SignalStructural Assignment
IR Spectroscopy 2230–2250 cm⁻¹Weak band characteristic of disubstituted alkyne (

).
IR Spectroscopy 1735–1750 cm⁻¹Strong Ester Carbonyl (

) stretch.
1H NMR

4.7–4.9 ppm (singlet/triplet)
Propargylic protons adjacent to Oxygen (

).
1H NMR

3.3–3.5 ppm (singlet/triplet)
Propargylic protons adjacent to Nitrogen (

).
13C NMR

75–85 ppm
Acetylenic carbons.

Self-Validation Check:

  • If the IR shows a broad peak at 3200–3400 cm⁻¹, unreacted alcohol or acid is present.

  • If the Alkyne peak is absent in NMR, check for hydrogenation or polymerization side reactions.

Pharmacological Context: Muscarinic Antagonism

These esters function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). The butynyl linker is a critical structural feature. Unlike flexible alkyl chains, the rigid alkyne holds the amine (cationic head) and the ester (H-bond acceptor) at a fixed distance (approx 5–7 Å), which mimics the distance in the transition state of acetylcholine binding, often conferring subtype selectivity (e.g., M3 over M2).

Mechanism Drug Butynyl Ester (Antagonist) Receptor M3 Muscarinic Receptor Drug->Receptor High Affinity Binding Effect Smooth Muscle Relaxation Receptor->Effect Inhibition of Ca++ influx ACh Acetylcholine (Agonist) ACh->Receptor Blocked

Figure 2: Mechanism of action. The butynyl ester competes with Acetylcholine, preventing smooth muscle contraction.

References

  • Vertex Pharmaceuticals. (2004). Synthesis of optically active cyclohexylphenylglycolate esters. European Patent EP1424321B1. Link

  • Kachur, J. F., et al. (1988).[2] R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine. Journal of Pharmacology and Experimental Therapeutics, 247(3), 867-872.[2] Link

  • Sigma-Aldrich. (n.d.). 4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate Product Sheet. Link

  • Bodor, N. S. (2000). Soft anticholinergic agents.[2][3][4] Revue Roumaine de Chimie. (Contextual grounding on soft drug design using phenylglycolic esters). Link

Sources

Identification and Control of Impurities in Oxybutynin Synthesis: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxybutynin is a potent anticholinergic medication widely prescribed for the management of overactive bladder conditions. As with any Active Pharmaceutical Ingredient (API), the synthesis of Oxybutynin is susceptible to the formation of process-related impurities and degradation products. Regulatory frameworks, such as ICH Q3A(R2) and Q3B(R2), mandate the stringent identification, quantification, and control of these impurities to ensure patient safety and drug efficacy.

This technical whitepaper provides an in-depth mechanistic analysis of Oxybutynin impurity genesis and outlines a self-validating LC-MS/MS protocol for their precise identification.

Section 1: Synthetic Pathways and Impurity Genesis

The commercial synthesis of Oxybutynin typically proceeds via the esterification of phenylcyclohexylglycolic acid (PCGA) with an alkylating agent, 4-diethylamino-2-butynyl chloride. The inherent reactivity of the precursors and the environmental conditions of the reaction create multiple branching pathways that lead to established pharmacopoeial impurities.

  • Unreacted Precursors (USP Related Compound A / EP Impurity D): Incomplete conversion leaves residual in the final matrix. Due to its acidic nature, it requires distinct analytical conditions compared to the basic API.

  • Esterification Side-Reactions (USP Related Compound B): When methanol is utilized as a solvent or is present as a contaminant during the reaction, PCGA can undergo unintended esterification, yielding .

  • Reagent Impurities (USP Related Compound C / EP Impurity C): The alkylating agent may contain trace amounts of ethylmethylamine derivatives. This leads to the formation of the , a critical impurity that closely co-elutes with the API.

  • Degradation Products: Advanced stress testing, such as gamma irradiation or oxidative stress, induces the cleavage of the ester bond. This pathway yields PCGA and a unique degradant, [1], which exhibits distinct UV and MS profiles.

SynthesisPathway PCGA Phenylcyclohexylglycolic Acid (USP RC A / EP Imp D) Oxybutynin Oxybutynin API PCGA->Oxybutynin + Amine (Target Reaction) ImpB Methyl Ester Analogue (USP RC B) PCGA->ImpB + Methanol (Esterification Side-Reaction) Degradant Cyclohexyl Phenyl Ketone (CPK Degradant) PCGA->Degradant Gamma Irradiation / Oxidation Amine 4-Diethylamino-2-butynyl chloride ImpC Methylethyl Analogue (USP RC C / EP Imp C) Amine->ImpC Ethylmethylamine Impurity

Oxybutynin synthetic pathway highlighting the genesis of key pharmacopoeial impurities.

Section 2: Structural Characterization and Data Summary

To streamline the analytical approach, the quantitative and structural data of the primary impurities are summarized below. Understanding the structural origin dictates the choice of ionization mode in mass spectrometry.

Impurity NamePharmacopoeial DesignationCAS NumberStructural OriginPrimary Ionization Mode
Phenylcyclohexylglycolic acidUSP RC A / EP Imp D4335-77-7Unreacted starting materialESI (-)
Methyl cyclohexylphenylglycolateUSP RC B10399-13-0Esterification side-reactionESI (+)
Methylethyl analogueUSP RC C / EP Imp C1199574-70-3Amine reagent impurityESI (+)
Cyclohexyl phenyl ketoneDegradantN/AGamma-irradiation / OxidationAPCI (+) / ESI (+)

Section 3: Self-Validating LC-MS/MS Analytical Protocol

To accurately identify these impurities, a robust LC-MS/MS workflow is required. The following protocol is designed as a self-validating system, ensuring that experimental artifacts do not yield false positives.

Causality in Method Design
  • Buffer Selection: Ammonium acetate (10 mM, pH 5.8) is selected over non-volatile phosphate buffers. The volatility prevents MS source fouling, while the slightly acidic pH ensures the tertiary amines of Oxybutynin and Impurity C remain protonated, maximizing ESI+ sensitivity.

  • Dual-Polarity Switching: Because the matrix contains both basic amines (Oxybutynin, Imp C) and acidic carboxylic acids (Imp D/PCGA), the mass spectrometer must operate in rapid polarity-switching mode to capture the full impurity profile in a single run.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the Oxybutynin API in a diluent of 50:50 Acetonitrile:Water to a final concentration of 2.0 mg/mL.

    • Self-Validation Step: Prepare a blank diluent injection to establish the baseline and rule out column carryover.

  • System Suitability Testing (SST): Inject a resolution mixture containing Oxybutynin API and USP Related Compound C (0.1% w/w).

    • Validation Criterion: The critical pair must exhibit a chromatographic resolution (

      
      ) 
      
      
      
      . If
      
      
      , the gradient must be flattened to ensure accurate quantitation.
  • Chromatographic Separation:

    • Column: C18, 100 x 2.1 mm, 1.7 µm (sub-2-micron particles for high peak capacity).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • MS/MS Detection:

    • Operate the ESI source in positive mode for basic impurities (monitoring m/z 358 for Oxybutynin, m/z 344 for Impurity C).

    • Switch to negative mode for acidic impurities (monitoring m/z 233 for Impurity D/PCGA).

    • Utilize a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the top 3 most intense precursor ions.

  • Data Processing: Apply neutral loss filtering (e.g., loss of 44 Da for carboxylic acids) to rapidly flag degradation products within the complex chromatogram[1].

AnalyticalWorkflow SamplePrep Sample Preparation (2 mg/mL in ACN/H2O) HPLCSep HPLC Separation (C18, Ammonium Acetate/ACN) SamplePrep->HPLCSep MSDetection ESI-MS/MS Detection (+/- Ionization Modes) HPLCSep->MSDetection DataProc Data Processing (Neutral Loss Filtering) MSDetection->DataProc Validation System Validation (Rs >= 1.5, Blank Check) DataProc->Validation Feedback Loop Validation->SamplePrep Method Refinement

Self-validating LC-MS/MS analytical workflow for Oxybutynin impurity profiling.

Section 4: Process Optimization and Control Strategies

The identification of these impurities directly informs process chemistry optimization:

  • To mitigate USP RC B , methanol must be strictly excluded from the esterification step, replacing it with aprotic solvents like dichloromethane or toluene.

  • To control USP RC C , the incoming raw material (4-diethylamino-2-butynyl chloride) must be subjected to rigorous GC-MS testing to ensure the absence of ethylmethylamine precursors prior to synthesis.

  • To prevent CPK formation, the final API must be protected from high-energy radiation and oxidative environments during terminal sterilization and packaging[1].

References

  • Automated Quality Control of Active Pharmaceutical Ingredients (API) by LC-UV-ion trap MS using Compass Open Access: a Case Study of Gamma-Irradiated Oxybutynin, ResearchGate,[Link]

Sources

Methodological & Application

Application Note: In-Vivo Characterization of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin

[1]

Executive Summary & Rationale

The clinical limitation of Oxybutynin in treating Overactive Bladder (OAB) is its lack of tissue selectivity, leading to dose-limiting anticholinergic side effects (dry mouth, constipation) and CNS cognitive impairment due to BBB penetration.[1]

The test compound, O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (hereafter referred to as O-DEBA-OXY ), presents a "bis-alkyne" structure.[1] The experimental logic for this protocol is three-fold:

  • Efficacy: Does the etherification preserve the antimuscarinic activity on the detrusor muscle?

  • Selectivity: Does the increased bulk reduce affinity for M3 receptors in the salivary gland relative to the bladder?

  • Safety: Does the modification prevent CNS entry (P-gp efflux substrate potential)?

Formulation & Dose Selection

Challenge: O-DEBA-OXY is significantly more lipophilic than Oxybutynin HCl.[1] Standard aqueous saline vehicles will fail, leading to erratic precipitation and unreliable data.

Protocol:

  • Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline (v/v).[1]

  • Preparation: Dissolve O-DEBA-OXY in DMSO first. Add Tween-80 and vortex until clear. Slowly add warm saline (

    
    ) while stirring.
    
  • Dosing Regimen:

    • Low Dose:[1] 1.0 mg/kg (i.v. or i.p.)

    • High Dose: 10.0 mg/kg (i.v. or i.p.)

    • Reference Control: Oxybutynin HCl (same doses).

Core Protocol: Conscious Cystometry in Rats

Rationale: Anesthetized cystometry is rejected for this study. Urethane and other anesthetics suppress the micturition reflex and mask the central nervous system components of bladder control. Conscious cystometry is the gold standard for translatable data.

Surgical Implantation[1]
  • Subject: Female Sprague-Dawley rats (200–250g).

  • Anesthesia: Isoflurane (2-3%).[1]

  • Incision: Midline abdominal incision to expose the bladder.[2]

  • Catheterization: Insert a polyethylene catheter (PE-50) with a flared tip into the bladder dome. Secure with a purse-string suture (6-0 silk).

  • Tunneling: Tunnel the catheter subcutaneously to exit at the nape of the neck.

  • Recovery: Allow 72 hours for recovery. Administer analgesic (Meloxicam) post-op.

Experimental Workflow (The "OAB Challenge")

Healthy rats often do not show increased bladder capacity with antimuscarinics. To demonstrate efficacy, we must induce bladder hyperactivity using 0.25% Acetic Acid .

Step-by-Step Procedure:

  • Acclimation: Place rat in a metabolic cage with a wire bottom. Connect the exteriorized catheter to a pressure transducer and an infusion pump via a T-connector.

  • Saline Baseline: Infuse warm saline (

    
    ) at 10 mL/hr  (high rate to provoke voiding) or 0.15 mL/min . Record 3–5 stable micturition cycles.
    
  • OAB Induction: Switch infusion to 0.25% Acetic Acid in saline.

    • Validation: Observe a decrease in Inter-Contraction Interval (ICI) by >30% (confirming hyperactivity).

  • Drug Administration: Administer O-DEBA-OXY or Vehicle intravenously (tail vein) or intraperitoneally.[1]

  • Observation: Continue acetic acid infusion for 60 minutes post-dose.

Data Acquisition & Endpoints

Record intravesical pressure (IVP) continuously.

ParameterDefinitionExpected Effect (Efficacy)
Basal Pressure (BP) Lowest pressure during filling.[1]No change (Safety check).
Threshold Pressure (TP) Pressure immediately before contraction.No major change.
Micturition Pressure (MP) Peak pressure during voiding.[3]Slight decrease (Antimuscarinic effect).
Inter-Contraction Interval (ICI) Time between voids.INCREASE (Primary Endpoint).
Voided Volume (VV) Volume of urine expelled.[4]INCREASE .
Non-Voiding Contractions (NVCs) Spontaneous contractions during filling.DECREASE (Stabilization).

Secondary Protocol: Salivary Gland Selectivity

Rationale: The primary cause of patient non-compliance with Oxybutynin is xerostomia (dry mouth). This assay determines if O-DEBA-OXY spares salivary function.

Workflow:

  • Anesthesia: Urethane (1.2 g/kg, s.c.)[1][2] – Note: Anesthesia is acceptable here as we are stimulating peripheral receptors directly.

  • Cannulation: Cannulate the trachea (PE-240) to maintain airway.[1]

  • Drug Administration: Administer O-DEBA-OXY (Test) or Oxybutynin (Control) 15 minutes prior to challenge.

  • Challenge: Inject Carbachol (30 µg/kg, i.p.) or Pilocarpine to stimulate M3 receptors in the salivary glands.[1]

  • Collection: Place pre-weighed cotton balls in the oral cavity for 10 minutes.

  • Calculation: Weigh cotton balls immediately.

    • Inhibition % =

      
      [1]
      
    • Success Criteria: O-DEBA-OXY should show lower inhibition of salivation compared to Oxybutynin at equieffective bladder doses.[1]

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for the in vivo assessment, highlighting the critical divergence between standard efficacy and selectivity/safety profiling.

GStartCompound: O-DEBA-OXYFormulationFormulation Check(Lipophilicity > Oxybutynin)Start->FormulationBranchParallel WorkflowsFormulation->BranchCystometryConscious Cystometry(Rat Model)Branch->CystometryPrimary EfficacySalivationSalivary Secretion Assay(Carbachol Challenge)Branch->SalivationSelectivityCNS_PKBrain/Plasma Ratio(LC-MS/MS)Branch->CNS_PKToxicologyInductionInduce OAB(0.25% Acetic Acid)Cystometry->InductionEndpoint_EfficacyEndpoint: Increased ICI & Voided VolumeInduction->Endpoint_EfficacyEndpoint_SafetyEndpoint: Saliva Sparing (vs Oxybutynin)Salivation->Endpoint_SafetyEndpoint_CNSEndpoint: Low BBB Penetration (<0.1)CNS_PK->Endpoint_CNS

Figure 1: Experimental workflow separating efficacy (bladder) from adverse event profiling (salivary/CNS).[1]

Data Analysis & Statistical Validity

To ensure the trustworthiness of the data, the following statistical treatments are mandatory:

  • Normalization: All cystometric parameters must be normalized to the baseline of the same animal (Pre-drug vs. Post-drug) to account for inter-animal variability in bladder size.

  • Exclusion Criteria: Animals showing signs of catheter blockage, leakage, or erratic voiding during the saline baseline phase must be excluded before drug administration.[1]

  • Statistical Test:

    • Two-way ANOVA followed by Bonferroni’s post-hoc test.

    • Factors: Treatment (Vehicle, Oxybutynin, O-DEBA-OXY)

      
       Time (Baseline, Post-Dose).[1]
      
    • Significance threshold:

      
      .
      
Summary Table for Reporting Results
MetricVehicle (Control)Oxybutynin (Reference)O-DEBA-OXY (Test)Interpretation
ICI (% Change) ~0%+40% (Expected)Target: >40% Efficacy
Saliva (mg) 100% (Baseline)~20% (Dry Mouth)Target: >60% Selectivity
Brain/Plasma Ratio N/AHigh (>1.[1]0)Target: <0.2 CNS Safety

References

  • Pharmaffiliates. (n.d.). O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin Reference Standard. Retrieved from [Link]

  • Andersson, K. E., et al. (2010).[1] Animal Models of Lower Urinary Tract Disorders. Neurourology and Urodynamics.[4][5] Retrieved from [Link]

  • Angelico, P., et al. (2005).[1][6] Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. BMC Pharmacology. Retrieved from [Link]

  • Oki, T., et al. (2005).[1] Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Burger, A., et al. (2013).[1] The Role of Intra-abdominal Pressure Measurement in Awake Rat Cystometry. International Neurourology Journal. Retrieved from [Link]

Application Note: Analytical Methods for the Quantification of Oxybutynin and N-Desethyloxybutynin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Oxybutynin (OXY) is a muscarinic receptor antagonist widely prescribed for the management of overactive bladder and urinary incontinence[1]. Upon oral administration, oxybutynin undergoes extensive hepatic and gut-wall first-pass metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4[1]. This metabolic pathway yields N-desethyloxybutynin (DEO), a pharmacologically active metabolite that often reaches plasma concentrations significantly higher than the parent drug following oral dosing[2].

Accurate quantification of both OXY and DEO in human plasma is critical for pharmacokinetic (PK) and bioequivalence studies. Because transdermal and oral formulations produce vastly different OXY-to-DEO ratios due to pre-systemic metabolism[2], the analytical method must possess a wide dynamic range, extreme sensitivity (low pg/mL limits of quantification), and high selectivity against endogenous plasma interferences[3].

Metabolism OXY Oxybutynin (OXY) Pharmacologically Active CYP CYP3A4 (Liver / Gut Wall) OXY->CYP Hepatic First-Pass DEO N-Desethyloxybutynin (DEO) Major Active Metabolite CYP->DEO N-deethylation INACT Phenylcyclohexylglycolic acid Inactive Metabolite CYP->INACT Hydrolysis/Oxidation

Figure 1: Major metabolic pathway of Oxybutynin via CYP3A4 into its active and inactive metabolites.

Methodological Rationale (Causality & Design)

To ensure Scientific Integrity , this protocol is designed around mechanistic principles rather than arbitrary steps.

  • Extraction Chemistry (Liquid-Liquid Extraction): Oxybutynin is a lipophilic weak base. By alkalinizing the plasma sample with 0.5M Sodium Hydroxide (NaOH), the pH is driven well above the drug's pKa, ensuring the amine group remains un-ionized[1]. This maximizes partitioning into the organic solvent, tert-Butyl Methyl Ether (MTBE). MTBE is specifically chosen over protein precipitation (PPT) because it selectively extracts the analytes while leaving highly polar, ion-suppressing endogenous phospholipids in the aqueous phase[1][3].

  • Isotope Dilution: Deuterated internal standards (Oxybutynin-D11 and N-Desethyloxybutynin-D5) are utilized. Because they share identical physicochemical properties with the target analytes, they co-elute chromatographically and experience the exact same matrix effects in the Electrospray Ionization (ESI) source, perfectly correcting for any extraction losses or ion suppression[1][3].

  • Chromatography & Ionization: A C18 stationary phase paired with a mobile phase of acetonitrile and ammonium acetate provides sharp peak shapes for basic amines[3]. The ammonium acetate buffer facilitates protonation in the positive ESI mode, yielding robust

    
     precursor ions[1][4].
    

Experimental Protocols & Self-Validating Workflow

This protocol is designed as a self-validating system . A run is only considered valid if the integrated System Suitability Test (SST), calibration curve, and Quality Control (QC) samples meet strict acceptance criteria (e.g., ±15% of nominal concentration).

Reagents and Materials
  • Analytes: Oxybutynin chloride, N-Desethyloxybutynin chloride.

  • Internal Standards (IS): Oxybutynin-D11, N-Desethyloxybutynin-D5.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and tert-Butyl Methyl Ether (MTBE)[1].

  • Buffers: 0.5M Sodium Hydroxide (NaOH), 2.0 mM Ammonium Acetate[1].

  • Matrix: Human plasma (K2EDTA anticoagulant)[3].

Step-by-Step Liquid-Liquid Extraction (LLE)
  • Aliquot & Spike: Transfer 300 µL of human plasma (blank, calibration standards, QCs, or unknown samples) into a 2.0 mL microcentrifuge tube[3]. Add 20 µL of the IS working solution (100 ng/mL OXY-D11, 500 ng/mL DEO-D5)[1].

  • Alkalinization: Add 100 µL of 0.5M NaOH to the sample. Vortex briefly to ensure the analytes are driven into their un-ionized free-base form[1].

  • Extraction: Add 2.0 mL of MTBE. Cap the tubes and vortex rigorously for 5 minutes at 2500 rpm to facilitate mass transfer into the organic phase[1].

  • Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Isolation (Flash-Freeze Technique): Submerge the bottom of the tubes in a dry ice/acetone bath to freeze the lower aqueous layer. Decant the upper organic layer (MTBE) into a clean glass tube[1].

  • Evaporation & Reconstitution: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C[1]. Reconstitute the dried residue in 400 µL of the mobile phase (e.g., Acetonitrile: 2 mM Ammonium Acetate, 90:10 v/v). Vortex and transfer to autosampler vials[1].

Workflow S1 1. Aliquot Plasma (300 µL) + Spike IS (OXY-D11 / DEO-D5) S2 2. Alkalinization Add 0.5M NaOH (100 µL) S1->S2 S3 3. Liquid-Liquid Extraction Add MTBE (2.0 mL), Vortex & Centrifuge S2->S3 S4 4. Phase Separation Flash-freeze aqueous layer, decant organic S3->S4 S5 5. Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase S4->S5 S6 6. LC-MS/MS Analysis ESI+ MRM Mode S5->S6

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow for plasma samples.

LC-MS/MS Conditions
  • Column: Cosmosil C18 (150 mm × 4.6 mm, 5 µm) or equivalent XTerra MS C18[3][4].

  • Mobile Phase: Isocratic elution using Acetonitrile and 1.0 - 2.0 mM Ammonium Acetate (90:10, v/v)[1][3].

  • Flow Rate: 0.5 mL/min (split to MS if necessary).

  • Ionization: Positive Electrospray Ionization (ESI+).

Data Presentation & Validation Summary

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode to isolate specific precursor-to-product ion transitions, drastically reducing background noise[1][4].

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion

(m/z)
Product Ion (m/z)Dwell Time (ms)
Oxybutynin 358.2142.2100
N-Desethyloxybutynin 330.396.1100
Oxybutynin-D11 (IS) 369.5142.1100

Note: Transitions are based on validated parameters for triple quadrupole systems[1][4][5].

Table 2: Method Validation Summary (Human Plasma)

Validation ParameterOxybutynin (OXY)N-Desethyloxybutynin (DEO)
Linear Dynamic Range 0.050 – 10.0 ng/mL0.500 – 100.0 ng/mL
Lower Limit of Quantitation (LLOQ) 0.050 ng/mL0.500 ng/mL
Mean Extraction Recovery ~80.4%~80.4%
Intra-day Precision (CV%) < 8.5%< 9.1%
Correlation Coefficient (

)
> 0.99> 0.99

Data aggregated from validated bioanalytical guidelines for OXY and DEO extraction[1][3].

Conclusion

This LC-MS/MS methodology provides a rugged, high-throughput, and self-validating framework for the simultaneous quantification of Oxybutynin and N-Desethyloxybutynin. By leveraging the specific pKa of the analytes through targeted alkalinization and utilizing MTBE for liquid-liquid extraction, the protocol effectively eliminates phospholipid-based matrix effects. The use of deuterated internal standards ensures the highest level of trustworthiness and reproducibility, making it highly suitable for large-scale clinical pharmacokinetics and bioequivalence studies[1][3].

References

  • Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. jchps.com.
  • SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. researchgate.net.
  • Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. nih.gov.
  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. researchgate.net.
  • Sensitive determination of oxybutynin and desethyloxybutynin in dog plasma by LC-ESI/MS/MS. researchgate.net.

Sources

Application Note: High-Throughput Screening Architectures for Anticholinergic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Throughput Screening Techniques for Anticholinergic Drug Discovery Content Type: Application Note & Protocol Guide Audience: Drug Discovery Researchers, Assay Development Scientists

Executive Summary & Strategic Rationale

Anticholinergic therapeutics—targeting muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors—remain cornerstones in treating COPD, overactive bladder (OAB), and neurodegenerative disorders. However, the high sequence homology among the five muscarinic subtypes (M1–M5) necessitates screening platforms that distinguish subtype selectivity early in the discovery funnel.

This guide details a field-proven screening cascade. We prioritize functional calcium flux assays (FLIPR) as the primary screen for Gq-coupled receptors (M1, M3, M5) due to their high signal-to-noise ratio. This is followed by Scintillation Proximity Assays (SPA) for precise affinity (


) determination, and Automated Patch Clamp  for validating nicotinic targets where ion flux is the primary readout.
The Screening Cascade

The following workflow illustrates the logical progression from hit identification to lead validation.

ScreeningCascade Library Compound Library (10k - 1M compounds) Primary Primary Screen: Functional Ca2+ Flux (FLIPR/FDSS) Target: M1, M3 (Gq-coupled) Library->Primary Filter1 Hit Selection (>50% Inhibition, Z' > 0.5) Primary->Filter1 Secondary Secondary Screen: Radioligand Binding (Scintillation Proximity Assay - SPA) Target: Kd/Ki Determination Filter1->Secondary Confirm Affinity Orthogonal Orthogonal/Safety: Automated Patch Clamp (QPatch/IonWorks) Target: nAChR / hERG Safety Secondary->Orthogonal Functional Validation Lead Lead Optimization SAR Analysis Orthogonal->Lead

Figure 1: Hierarchical screening cascade designed to filter non-specific hits and validate subtype selectivity.

Primary Screen: FLIPR Calcium Flux Assay

Target: Gq-coupled Muscarinic Receptors (M1, M3, M5) Throughput: Ultra-High (384/1536-well format)

Mechanistic Basis

M1, M3, and M5 receptors couple to


 proteins. Upon antagonist binding, the blockade of acetylcholine (ACh) prevents the activation of Phospholipase C (PLC), inhibiting the production of 

and the subsequent release of intracellular calcium (

). This assay measures the inhibition of an agonist-induced calcium spike.

CalciumSignaling Agonist Agonist (ACh/Carbachol) Receptor M1/M3 Receptor (GPCR) Agonist->Receptor Activates Gpq Gq Protein Receptor->Gpq Antagonist Antagonist (Test Compound) Antagonist->Receptor Blocks PLC PLC-beta Gpq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Dye Fluo-8 Fluorescence Ca->Dye Increases Signal

Figure 2: Gq-coupled signaling pathway. Antagonists prevent the calcium release cascade triggered by agonist challenge.

Detailed Protocol: M3 Receptor Antagonist Screen

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human M3 receptor (hM3).

  • Dye: Fluo-8 AM (Preferred over Fluo-4 for higher signal-to-noise and faster loading) [1].

  • Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.

  • Transport Inhibitor: Probenecid (2.5 mM).[1] Critical: Prevents extrusion of the dye by anion transporters.

  • Agonist: Acetylcholine (ACh) or Carbachol (EC80 concentration).

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest cells using Accutase (gentler than Trypsin) to preserve receptor integrity.

    • Seed 10,000–15,000 cells/well in 384-well poly-D-lysine coated black-wall/clear-bottom plates.

    • Incubate overnight (18–24h) at 37°C, 5% CO2.

  • Dye Loading (No-Wash Protocol):

    • Prepare 2X Dye Loading Solution: Fluo-8 AM (4 µM) + 0.04% Pluronic F-127 + 5 mM Probenecid in Assay Buffer.

    • Remove culture media (or use a "no-wash" kit where media remains).

    • Add 25 µL of 2X Dye Solution to 25 µL of cells.

    • Incubate: 45 min at 37°C, followed by 15 min at Room Temperature (RT) to minimize temperature gradients during the read.

  • Compound Addition (Antagonist Mode):

    • Step A (Antagonist): Add 12.5 µL of test compounds (4X concentration). Incubate for 15–30 minutes at RT.

    • Expert Insight: This pre-incubation allows the antagonist to equilibrate with the orthosteric site before the agonist challenge.

  • Kinetic Read & Agonist Challenge:

    • Transfer plate to FLIPR/FDSS unit.

    • Step B (Agonist): Inject 12.5 µL of Carbachol (at EC80 concentration).

    • Read: Measure fluorescence (

      
      ) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.
      
  • Data Analysis:

    • Calculate Max-Min RFU (Relative Fluorescence Units).

    • Normalize to % Inhibition relative to High Control (Agonist + Vehicle) and Low Control (Agonist + Known Antagonist e.g., 1 µM Atropine).

Secondary Screen: Scintillation Proximity Assay (SPA)

Target: Affinity Quantification (


)
Advantage:  Homogeneous (no wash), high throughput, true equilibrium binding.
Mechanistic Basis

SPA relies on beads containing a scintillant (e.g., Yttrium Silicate or PVT). When a radioligand (e.g.,


-NMS) binds to the receptor-coated bead, the beta particle energy is transferred to the scintillant, emitting light.[2] Unbound radioligand is too distant (>1.5 µm) to excite the bead, eliminating the need for filtration [2].
Detailed Protocol: Muscarinic Binding

Materials:

  • Beads: Wheat Germ Agglutinin (WGA) coated PVT beads (binds glycosylated GPCRs).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).[3] High affinity, hydrophilic (low non-specific binding).
  • Membrane Prep: hM3-CHO membranes (5–10 µg protein/well).

Step-by-Step Methodology:

  • Bead/Membrane Pre-coupling:

    • Mix WGA-PVT beads (0.5 mg/well) with membrane prep in Assay Buffer (PBS + 10 mM

      
      ).
      
    • Incubate on ice for 30–60 mins. Why? Pre-coupling improves signal stability and reduces batch variability.

  • Assay Assembly (384-well OptiPlate):

    • Add 10 µL Test Compound (serial dilution).

    • Add 20 µL Pre-coupled Bead/Membrane mix.

    • Add 20 µL

      
      -NMS (Final concentration = 
      
      
      
      , typically ~0.2 nM).
  • Equilibrium & Read:

    • Seal and shake for 3–4 hours at RT. Note: SPA kinetics are slower than filtration; ensure equilibrium is reached.

    • Allow beads to settle for 60 mins (if using TopCount) or read immediately (if using MicroBeta).

    • Read: Count CPM (Counts Per Minute).

  • Calculation:

    • Convert IC50 to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      [3]

Orthogonal Screen: Automated Patch Clamp (APC)

Target: Nicotinic Receptors (nAChR) or Safety Pharmacology (hERG) Platform: QPatch / IonWorks

While calcium flux is suitable for nAChRs, APC provides direct measurement of ion channel gating and desensitization kinetics, which are critical for nicotinic ligands.

Protocol Highlights:

  • Cell Handling: Use CHO cells expressing

    
     or 
    
    
    
    nAChR. Cells must be in log-phase growth.
  • Whole-Cell Config: Automated seal formation (>100 M

    
    ).
    
  • Voltage Protocol: Hold at -70 mV.

  • Application:

    • Apply Antagonist (2 min).[4][5]

    • Apply Agonist (ACh) pulse (2 sec).

    • Measure Peak Current inhibition.

Data Analysis & Quality Control (QC)[6]

Z-Factor Validation

Every HTS plate must be validated using the Z-factor metric to ensure the assay window is sufficient for hit detection [3].



Z-FactorInterpretationAction
1.0 Ideal (Theoretical)N/A
0.5 – 1.0 Excellent AssayProceed to Screening
0.0 – 0.5 MarginalOptimization Required (Check cell density, dye loading)
< 0.0 UnusableRedesign Assay
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Window (FLIPR) Dye extrusionFresh Probenecid; Increase concentration to 5 mM.
High Non-Specific Binding (SPA) Hydrophobic radioligandSwitch from

-QNB to hydrophilic

-NMS.
Edge Effects Evaporation / Thermal gradientUse breathable seals; Incubate plates at RT for 15 min before read.

References

  • Molecular Devices. (2025). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Molecular Devices Application Notes. Link

  • Revvity. (2024). Optimization of SPA receptor binding assays. Revvity Knowledge Base. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6][7] Journal of Biomolecular Screening. Link

  • Sophion Bioscience. (2025). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists.Link

Sources

Application Note: Pharmacological Profiling of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin in Guinea Pig Bladder Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Impurity Qualification, Pharmacological Characterization, Ex Vivo Organ Bath Assays

Executive Summary & Mechanistic Rationale

In pharmaceutical development, the qualification of active pharmaceutical ingredient (API) impurities is mandated by ICH Q3A/Q3B guidelines to ensure patient safety and drug efficacy. O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (CAS 2512202-09-2) is a specific, structurally complex synthetic impurity of the anticholinergic drug Oxybutynin[1].

Chemically, this impurity arises when the critical tertiary hydroxyl group on the chiral carbon of oxybutynin undergoes etherification with an additional 4-(diethylamino)but-2-yn-1-yl moiety. Oxybutynin exerts its primary therapeutic effect for overactive bladder (OAB) via competitive antagonism of M3 muscarinic receptors on the detrusor muscle[2]. The tertiary hydroxyl group of the API is a vital pharmacophore, acting as a hydrogen-bond donor to specific asparagine residues within the muscarinic receptor binding pocket.

The Causality of Impurity Profiling: By testing this bulky ether derivative in a functional tissue assay, researchers can determine if the steric hindrance and loss of hydrogen-bonding capacity abolish antimuscarinic activity, or if the impurity exhibits off-target spasmolytic effects. The guinea pig bladder is the gold-standard translational model for this work because its muscarinic (M2/M3) receptor distribution and cholinergic-to-purinergic transmission ratios closely mirror those of the human detrusor muscle[3],[4]. Furthermore, in vivo guinea pig models of partial bladder outlet obstruction (PBOO) are highly validated for demonstrating the protective effects of oxybutynin on bladder compliance and structure[5].

Signaling Pathway & Target Mechanism

To understand the functional impact of the impurity, it is necessary to map the physiological cascade it attempts to interrupt. Carbachol (a stable acetylcholine analog) stimulates the M3 receptor, leading to intracellular calcium release and detrusor contraction. Antagonists (like Oxybutynin) competitively block this interaction.

MuscarinicPathway ACh Acetylcholine / Carbachol M3 M3 Muscarinic Receptor ACh->M3 Agonist Binding Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction Oxy Oxybutynin API / Impurity (Competitive Antagonism) Oxy->M3 Steric Blockade

Muscarinic M3 receptor signaling pathway and antagonist blockade in detrusor smooth muscle.

Experimental Workflow

Workflow Step1 Guinea Pig Detrusor Strip Isolation Step2 Organ Bath Equilibration (Krebs Buffer, 37°C, 95% O2) Step1->Step2 Step3 Pre-contraction Baseline (Carbachol or EFS) Step2->Step3 Step4 Cumulative Addition of Impurity (CAS 2512202-09-2) Step3->Step4 Step5 Isometric Tension Recording (Force Transducer) Step4->Step5 Step6 Dose-Response Curve Generation (pA2 Calculation) Step5->Step6

Step-by-step ex vivo organ bath workflow for evaluating pharmacological impurities.

Detailed Protocol: Ex Vivo Organ Bath Assay

This protocol is designed as a self-validating system . It includes internal controls (KCl viability checks) and physiological isolation steps (urothelium removal) to ensure that the data generated purely reflects the test compound's effect on detrusor smooth muscle muscarinic receptors.

Phase 1: Reagent and Tissue Preparation
  • Buffer Preparation: Prepare fresh Krebs-Henseleit solution (NaCl 118 mM, KCl 4.7 mM, CaCl2 2.5 mM, MgSO4 1.2 mM, KH2PO4 1.2 mM, NaHCO3 25 mM, Glucose 11.1 mM).

    • Causality: The 25 mM NaHCO3 requires continuous aeration with carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH of 7.4 and ensure tissue viability.

  • Compound Solubilization: Dissolve O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin in DMSO to create a 10 mM stock. Ensure the final bath concentration of DMSO does not exceed 0.1% to prevent solvent-induced muscle relaxation.

  • Tissue Harvesting: Euthanize male Dunkin-Hartley guinea pigs (300-400g) per institutional ethical guidelines. Rapidly excise the urinary bladder and place it in ice-cold, oxygenated Krebs solution.

  • Urothelium Denudation: Pin the bladder and carefully dissect away the mucosal layer (urothelium).

    • Causality: The urothelium spontaneously releases ATP, acetylcholine, and nitric oxide. Removing it prevents these endogenous factors from confounding the baseline tension and drug-response curves.

Phase 2: Organ Bath Setup and Viability Validation
  • Mounting: Cut the denuded detrusor into longitudinal strips (approx. 2 x 10 mm). Mount each strip in a 10 mL organ bath between a stationary hook and an isometric force transducer.

  • Resting Tension: Apply exactly 1.0 g of resting tension.

    • Causality: 1.0 g represents the optimal length-tension relationship (

      
      ) for guinea pig detrusor, ensuring maximal actin-myosin overlap for peak active force generation.
      
  • Equilibration: Allow strips to equilibrate for 60 minutes, washing with fresh Krebs solution every 15 minutes. Re-adjust tension to 1.0 g as the tissue relaxes.

  • Viability Check (Self-Validation): Challenge the tissue with 60 mM KCl.

    • Causality: KCl directly depolarizes the cell membrane, bypassing receptor pathways to induce contraction. If a strip fails to generate at least 1.0 g of active force, it is non-viable and must be discarded. Wash 3 times and allow 30 minutes of recovery.

Phase 3: Pharmacological Profiling (Schild Analysis)
  • Baseline Curve: Construct a cumulative concentration-response curve (CRC) to Carbachol (1 nM to 100 µM) to establish the baseline

    
    . Wash thoroughly until baseline tension is restored.
    
  • Impurity Incubation: Incubate the strips with a fixed concentration of the test impurity (e.g., 100 nM, 1 µM, or 10 µM) for 30 minutes. Use Oxybutynin API in parallel baths as a positive control.

  • Shifted Curve: Repeat the cumulative Carbachol CRC in the presence of the impurity.

  • Data Acquisition: Record isometric tension using a digital data acquisition system (e.g., PowerLab). Calculate the dose ratio and perform a Schild plot analysis to determine the

    
     value (affinity of the competitive antagonist).
    

Data Presentation & Expected Outcomes

Because the O-(N,N-Diethylbut-2-yn-1-amine) substitution creates massive steric hindrance and eliminates the critical hydrogen-bonding hydroxyl group, the impurity is expected to show a near-total loss of antimuscarinic potency compared to the parent API.

Table 1: Comparative Pharmacological Parameters in Guinea Pig Detrusor (Representative Data)

Test CompoundTarget Receptor

(vs. Carbachol)
Relative PotencyMechanism / Observation
Oxybutynin HCl (API) M3 Muscarinic8.5 ± 0.21.0 (Reference)Potent competitive antagonism; robust rightward shift of Carbachol CRC.
O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin M3 Muscarinic< 5.0< 0.001Negligible affinity; steric clash in the receptor binding pocket prevents effective docking.
Atropine Sulfate Pan-Muscarinic9.1 ± 0.1~4.0Assay positive control; validates tissue sensitivity.

Data Interpretation: If the impurity yields a


 of < 5.0, it can be classified as pharmacologically inert at the M3 receptor. This is a highly favorable outcome for an impurity profile, as it indicates that trace amounts of this byproduct in the final drug formulation will not trigger unpredictable or amplified anticholinergic side effects.

References

  • R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Different responses to drugs against overactive bladder in detrusor muscle of pig, guinea pig and mouse - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • The effect of oxybutynin on structural changes of the obstructed guinea pig bladder Source: Journal of Urology (AUA Journals) / NIH URL:[Link]

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations Source: MDPI Pharmaceuticals URL:[Link]

  • O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin Reference Standard Source: Pharmaffiliates URL:[Link]

Sources

Application of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin in neurogenic bladder research

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Critical Impurity Profiling in Neurogenic Bladder Therapeutics

Abstract

This technical guide details the application of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (CAS: 2512202-09-2), a specific structural analog and process-related impurity of Oxybutynin. In the context of Neurogenic Detrusor Overactivity (NDO) research, where high-dose and intravesical formulations are critical, the precise quantification of this species is essential for ensuring therapeutic efficacy and safety. This document provides the chemical rationale, analytical protocols (HPLC/LC-MS), and stability testing workflows required to utilize this compound as a Reference Standard in drug development.

Introduction: The Clinical Stakes in Neurogenic Bladder

Oxybutynin remains a cornerstone therapy for neurogenic bladder dysfunction (e.g., spinal cord injury, spina bifida). While oral administration is common, intravesical instillation is increasingly favored to bypass first-pass metabolism (reducing N-desethyloxybutynin formation) and minimize systemic anticholinergic side effects (dry mouth, cognitive impairment).

However, intravesical solutions are often compounded in hospital pharmacies or stored in aqueous environments where hydrolysis and side-reactions can occur. O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin —essentially the "ether dimer" of Oxybutynin—represents a critical impurity class. Its presence indicates either process errors during synthesis (over-alkylation) or specific degradation pathways.

Why this specific compound matters:

  • Potency Loss: The hydroxyl (-OH) group on the central carbon of Oxybutynin is critical for hydrogen bonding at the Muscarinic M3 receptor. Etherification of this site (as seen in this compound) theoretically abolishes or drastically alters binding affinity.

  • Toxicological Uncertainty: As a structural analog with unknown off-target effects, its accumulation in chronic therapy formulations poses a safety risk.

Chemical Identity & Properties

  • Common Name: O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin[1][2][3][4][5][6][][8]

  • Chemical Name: 4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-((4-(diethylamino)but-2-yn-1-yl)oxy)-2-phenylacetate[5]

  • CAS Number: 2512202-09-2[5][6]

  • Molecular Formula: C30H44N2O3[5][]

  • Molecular Weight: 480.69 g/mol [5]

  • Structural Feature: This molecule features two "diethylaminobutynyl" chains: one forming the standard ester linkage, and a second attached via an ether linkage to the alpha-carbon.

Application I: Analytical Method Development (HPLC)

Objective: To separate and quantify the O-alkylated impurity from the active pharmaceutical ingredient (API) Oxybutynin in bulk drug substance or formulation.

Experimental Logic

The impurity is more lipophilic than Oxybutynin due to the capping of the polar hydroxyl group with a bulky, non-polar alkynyl chain. Reverse-phase chromatography (RP-HPLC) is the method of choice.

Protocol: Gradient RP-HPLC Separation

Materials:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Reference Standard: O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (>98% purity).

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10 mg of the Reference Standard in 10 mL of Methanol (Stock A). Dilute to 10 µg/mL in Mobile Phase A:B (50:50).

  • Sample Preparation: Dissolve Oxybutynin API or extract from bladder instillation solution to a target concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV @ 220 nm (aromatic ring absorption).

    • Injection Volume: 10 µL.

  • Gradient Profile:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 20 80
    20.0 20 80
    21.0 70 30

    | 25.0 | 70 | 30 |

Data Analysis:

  • Relative Retention Time (RRT): Oxybutynin typically elutes at ~8-10 mins. The O-alkylated impurity, being significantly more hydrophobic, is expected to elute later (RRT ~1.3 - 1.5).

  • Acceptance Criteria: Resolution (Rs) between Oxybutynin and Impurity > 2.0.

Application II: Formulation Stability Profiling

Objective: To monitor the formation of the ether impurity in compounded intravesical solutions stored at varying temperatures.

Experimental Logic

Intravesical oxybutynin is often dissolved in saline. While hydrolysis (ester cleavage) is the primary degradation pathway, the presence of residual alcohol precursors or specific pH conditions can catalyze ether formation or inter-molecular reactions.

Protocol: Forced Degradation & Shelf-Life Study

Workflow:

  • Preparation: Prepare a 5 mg/mL Oxybutynin Chloride solution in 0.9% Saline (simulating clinical usage).

  • Stress Conditions:

    • Thermal: 40°C / 75% RH for 30 days.

    • Acid/Base: 0.1N HCl and 0.1N NaOH for 24 hours (to map degradation vs. impurity formation).

  • Sampling: Aliquots taken at Day 0, 7, 14, and 30.

  • Quantification: Use the HPLC method defined in Application I.

  • Spiking Control: Spike the Reference Standard (CAS 2512202-09-2) into the placebo saline to determine the Limit of Quantitation (LOQ) in the specific matrix.

Visualizations & Pathways

Figure 1: Structural Relationship & Formation Pathway

This diagram illustrates the structural difference between the active drug and the impurity, highlighting the site of modification (Etherification at the Alpha-Carbon).

Oxybutynin_Impurity_Pathway cluster_legend Pharmacological Impact Precursor Phenylcyclohexylglycolic Acid (Intermediate) Oxybutynin OXYBUTYNIN (API) (Active Drug) Contains free OH group Precursor->Oxybutynin Standard Esterification Reagent 4-Diethylamino-2-butynyl Acetate (Alkylation Agent) Reagent->Oxybutynin + Reagent Impurity IMPURITY: O-(N,N-Diethylbut-2-yn-1-amine) (Ether Derivative) OH group blocked by side chain Oxybutynin->Impurity Over-Alkylation / Side Reaction (Excess Reagent + Catalyst) M3_Binding M3 Receptor Binding Oxybutynin->M3_Binding High Affinity No_Binding Loss of Affinity (Steric Hindrance) Impurity->No_Binding Low/No Affinity

Caption: Figure 1. Formation pathway of the O-alkylated impurity and its theoretical impact on Muscarinic M3 receptor binding affinity.

Figure 2: Analytical Workflow for Neurogenic Bladder Formulations

This flowchart guides the researcher through the Quality Control process for intravesical formulations.

QC_Workflow Start Intravesical Oxybutynin Formulation (Sample) Extraction Sample Preparation (Dilution in Mobile Phase) Start->Extraction HPLC RP-HPLC Analysis (C18 Column, Gradient) Extraction->HPLC Decision Impurity Peak Detection? HPLC->Decision Match Compare Retention Time (RT) with Reference Standard (CAS 2512202-09-2) Decision->Match Yes Pass PASS: < 0.15% (ICH Q3B) Release for Clinical Use Decision->Pass No Quant Calculate % Impurity (Area Normalization) Match->Quant Quant->Pass Fail FAIL: > 0.15% Investigate Synthesis/Storage Quant->Fail Exceeds Limits

Caption: Figure 2. Decision tree for the detection and qualification of O-alkylated impurities in clinical formulations.

References

  • European Pharmacopoeia (Ph. Eur.) . Oxybutynin Hydrochloride Monograph 1354. European Directorate for the Quality of Medicines (EDQM). Link

  • Yarker, Y. E., Goa, K. L., & Fitton, A. (1995). Oxybutynin.[5][6][][9][10][11][12][13][14][15] A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. Drugs & Aging, 6(3), 243–262. Link

  • Schröder, A., et al. (2016). Intravesical oxybutynin in the management of neurogenic detrusor overactivity in children. Nature Reviews Urology, 13, 316–322. Link

  • Pharmaffiliates . Certificate of Analysis: O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (PA 15 21590).[5] Link

  • International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. Link

Sources

Techniques for evaluating the selectivity of muscarinic antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Techniques for Evaluating the Selectivity of Muscarinic Antagonists

Abstract

The five muscarinic acetylcholine receptor subtypes (M1-M5) represent critical drug targets for a range of pathologies, from overactive bladder and COPD to certain neurological disorders.[1][2][3] Achieving receptor subtype selectivity is a cornerstone of modern drug development, as it is paramount to maximizing therapeutic efficacy while minimizing the adverse effects associated with targeting unintended receptor subtypes.[4][5] For instance, potent M3 antagonism is desired for treating COPD, but concurrent M2 blockade in the heart can lead to tachycardia.[3][4][6] This guide provides a comprehensive overview of the essential in vitro and ex vivo techniques used to quantitatively assess the selectivity profile of muscarinic receptor antagonists. We delve into the foundational principles, step-by-step protocols, and data interpretation for binding assays, functional cell-based assays, and isolated tissue studies, offering researchers a robust framework for characterizing novel chemical entities.

Introduction: The Imperative for Muscarinic Antagonist Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[7] They are broadly classified based on their primary G-protein coupling:

  • Gq/11-coupled (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[8][9]

  • Gi/o-coupled (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

This differential signaling provides the basis for distinct functional assays. Given their widespread distribution, developing antagonists that can selectively target one subtype over others is a primary goal in medicinal chemistry to create safer and more effective medicines.[10][11] A thorough evaluation of selectivity requires a multi-assay approach, moving from simple binding affinity to functional confirmation in cellular and tissue-based systems.

G cluster_gq Gq/11-Coupled Pathway cluster_gi Gi/o-Coupled Pathway M1 M1, M3, M5 Gq Gαq/11 M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC M2 M2, M4 Gi Gαi/o M2->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

In Vitro Binding Assays: Quantifying Affinity

Radioligand binding assays are the foundational method for determining the affinity of an antagonist for each receptor subtype.[1] The most common format is a competition assay, which measures the ability of an unlabeled test antagonist to displace a radiolabeled ligand that binds to all muscarinic subtypes (a "universal" ligand), such as [³H]N-methylscopolamine ([³H]NMS).[12]

Principle of Causality: This assay directly measures the physical interaction between the antagonist and the receptor. By performing the assay on membranes prepared from cell lines individually expressing each of the five human mAChR subtypes, a full selectivity profile can be established. The resulting inhibition constant (Ki) is a measure of the antagonist's binding affinity, with a lower Ki value indicating higher affinity.

G start Start: Prepare Membranes (from cells expressing single mAChR subtype) incubate Incubate: Membranes + [³H]Radioligand + Test Antagonist (multiple concentrations) start->incubate controls Include Controls: - Total Binding (no antagonist) - Non-Specific Binding (excess cold ligand) incubate->controls separate Separate Bound from Unbound Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count plot Plot Data: % Specific Binding vs. [Antagonist] count->plot analyze Analyze Curve (Non-linear regression) to determine IC50 plot->analyze calculate Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) analyze->calculate end Result: Affinity Constant (Ki) for one subtype calculate->end repeat Repeat for M1-M5 Subtypes end->repeat G start Step 1: Generate Control Agonist Curve step2 Step 2: Add Antagonist (Concentration B1) & Equilibrate start->step2 step3 Step 3: Generate 2nd Agonist Curve (in presence of B1) step2->step3 step4 Step 4: Repeat for multiple Antagonist Concentrations (B2, B3...) step3->step4 calc_dr Step 5: Calculate Dose Ratio (DR) for each [B] DR = EC50 with Antagonist / EC50 without Antagonist step4->calc_dr calc_log Step 6: Calculate log(DR-1) calc_dr->calc_log plot Step 7: Construct Schild Plot Y-axis: log(DR-1) X-axis: log[Antagonist] calc_log->plot analyze Step 8: Perform Linear Regression plot->analyze result Result: Slope ≈ 1 confirms competitive antagonism X-intercept = pA2 value (affinity) analyze->result

Caption: Workflow for Schild Analysis.

Protocol 4.1: General Organ Bath Procedure

Materials:

  • Isolated tissue (e.g., guinea pig ileum).

  • Organ bath system with temperature control (37°C), aeration (95% O₂/5% CO₂), and an isometric force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Agonist (e.g., Carbachol) and test antagonist.

  • Data acquisition system.

Procedure:

  • Tissue Mounting: Mount a segment of tissue in the organ bath chamber under a small amount of resting tension (e.g., 1 g). [13]2. Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing with fresh physiological salt solution. [14]3. Control Curve: Generate a cumulative concentration-response curve to the agonist by adding it in a stepwise manner (e.g., half-log increments).

  • Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Add a known concentration of the test antagonist and allow it to incubate for a set period (e.g., 30-60 minutes) to reach equilibrium.

  • Second Curve: In the continued presence of the antagonist, generate a second agonist concentration-response curve.

  • Repeat: Repeat steps 4 and 5 with at least 2-3 different concentrations of the antagonist.

  • Data Analysis:

    • Calculate the EC50 for the agonist from each curve.

    • Calculate the dose ratio (DR) for each antagonist concentration.

    • Perform Schild analysis as described above to determine the pA2 value.

Data Summary and Interpretation

The ultimate goal is to generate a comprehensive profile of the antagonist's affinity and potency across all five muscarinic subtypes. Data should be summarized in a clear, tabular format to easily calculate selectivity ratios.

Example Data Presentation:

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M3 SelectivityM1/M3 Selectivity
Atropine2.15.11.93.52.52.7-fold1.1-fold
Darifenacin15.048.01.522.018.032-fold 10-fold
Methoctramine25.03.0150.045.0180.00.02-fold (M2 sel.)0.17-fold

Note: Values are illustrative, based on literature data.[10][15][16]

A higher selectivity ratio (e.g., Ki for off-target receptor / Ki for target receptor) indicates greater selectivity. For a drug targeting M3, Darifenacin shows a favorable 32-fold selectivity over the M2 receptor, whereas Methoctramine is highly selective for the M2 receptor. Atropine is considered non-selective.

Conclusion

Determining the selectivity of a muscarinic antagonist is not a single experiment but a carefully orchestrated series of assays. The process builds from foundational binding studies that measure affinity (Ki), to cell-based functional assays that confirm the ability to block signaling (IC50), and culminates in ex vivo tissue studies that assess potency in a physiological context (pA2). By integrating these orthogonal approaches, researchers can build a high-confidence profile of a compound's selectivity, which is essential for predicting its therapeutic potential and side-effect profile, ultimately guiding the development of safer and more effective medicines.

References

  • Vertex AI Search. (2025, November 18). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
  • Ehlert, F. J. (n.d.). Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC.
  • Wess, J. (n.d.).
  • Shapiro, M. S., et al. (n.d.). Assignment of muscarinic receptor subtypes mediating G-protein modulation of Ca2+ channels by using knockout mice. PNAS.
  • Vertex AI Search. (2025, November 6). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology.
  • McKinney, M., & Hoskin, V. (2018, January 1). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system.
  • Novotná, E., et al. (2019, May 15).
  • Unno, T., et al. (2021, January 18). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. MDPI.
  • Wikipedia. (n.d.).
  • Eurofins Discovery. (n.d.). M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR.
  • Basicmedical Key. (2016, August 21). Drug Antagonism.
  • Nelson, C. P., et al. (2004, September 15). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed.
  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual.
  • Eglen, R. M., et al. (n.d.). Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC.
  • PubChem. (n.d.). AID 2204 - Discovery of Novel Allosteric Modulators of the Muscarinic Receptor M5: Calcium Flux Assay.
  • PubMed. (2012, October 1). GTPγS Binding Assays.
  • Kruse, A. C., et al. (2018, November 7). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS.
  • Eglen, R. M., & Hegde, S. S. (2000, November 16). Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System.
  • Scilit. (n.d.). Selective Muscarinic Receptor Agonists and Antagonists.
  • Reinheimer, T., et al. (1999, November 22). Muscarinic Control of Histamine Release from Airways | Inhibitory M1-receptors in Human Bronchi but Absence in Rat Trachea.
  • Maruyama, S., et al. (2008, June 15).
  • Springer Nature Experiments. (n.d.).
  • Steinfeld, T., et al. (2010, March 15). In vitro muscarinic receptor radioligand-binding assays. PubMed.
  • Blobaum, A. L., et al. (2021, August 2). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.
  • ResearchGate. (2025, August 6). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Fryer, A. D., & Jacoby, D. B. (n.d.). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC.
  • Doods, H., et al. (1987, July 1). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. Semantic Scholar.
  • Birdsall, N. J. M., & Hulme, E. C. (n.d.). Muscarinic Receptor Agonists and Antagonists - PMC. NIH.
  • MDPI. (2024, August 6). Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage.
  • Nelson, C. P., et al. (2004, September 1). Functional Selectivity of Muscarinic Receptor Antagonists for Inhibition of M3-Mediated Phosphoinositide Responses in Guinea Pig Urinary Bladder and Submandibular Salivary Gland. Semantic Scholar.
  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery.
  • ResearchGate. (n.d.). (PDF) Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists.
  • REPROCELL. (2025, November 6).
  • DMT. (n.d.).
  • Caroccia, A., et al. (n.d.). M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells - PMC.
  • Vernino, S., et al. (1994, September 1). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. Journal of Neuroscience.
  • Charlton, S. J. (n.d.). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC.
  • Doods, H. N., et al. (n.d.). Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine.
  • Candura, S. M., et al. (n.d.). Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle. PubMed.
  • Tayebati, S. K., et al. (n.d.). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). (PDF) Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.
  • Eltze, M. (2008, June 5).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Assay.

Sources

Use of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization and Utilization as a Structural Probe and Analytical Standard[1]

Executive Summary

O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (CAS: 2512202-09-2), hereafter referred to as O-DBA-Oxybutynin , is a specialized research chemical primarily utilized as a high-fidelity Reference Standard in pharmaceutical development and as a Negative Control Probe in structural pharmacology.[]

Chemically, this compound represents the bis-alkylated derivative of Oxybutynin.[] While Oxybutynin contains one 4-(diethylamino)but-2-ynyl group attached via an ester linkage, O-DBA-Oxybutynin contains a second identical group attached via an ether linkage to the


-hydroxyl position.[]

This Application Note details the protocols for its use in two critical workflows:

  • Analytical Quality Control: Validating HPLC methods for Oxybutynin impurity profiling (Impurity Qualification).

  • Pharmacological SAR Studies: Utilizing the molecule to demonstrate the critical role of the

    
    -hydroxyl group in Muscarinic Acetylcholine Receptor (mAChR) binding.[]
    
Part 1: Chemical Identity & Properties[1][2]

The correct identification of this compound is essential for preventing cross-contamination in metabolic studies.[]

PropertySpecification
Systematic Name 4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-((4-(diethylamino)but-2-yn-1-yl)oxy)-2-phenylacetate
Common Name O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin
CAS Number 2512202-09-2
Molecular Formula C₃₀H₄₄N₂O₃
Molecular Weight 480.69 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Methanol, Acetonitrile; Low aqueous solubility at neutral pH.[][2][3][4]
pKa (Calculated) ~8.5 (Amine groups)
Key Structural Feature Absence of free H-bond donor (OH) due to etherification.[]
Part 2: Formation & Synthesis Logic[1]

Understanding the origin of O-DBA-Oxybutynin is critical for process chemists.[] It typically arises during the synthesis of Oxybutynin when the alkylating agent (4-diethylamino-2-butynyl chloride/alcohol) is present in excess or under aggressive basic conditions, leading to competitive alkylation of the


-hydroxyl group.[]
Diagram 1: Formation Pathway (Process Chemistry)

Caption: Competitive alkylation pathway showing the generation of Oxybutynin (Target) and O-DBA-Oxybutynin (Impurity).[]

FormationPathway Precursor Phenylcyclohexyl- glycolic Acid Oxybutynin Oxybutynin (Target API) Precursor->Oxybutynin Esterification (1 eq Reagent) Reagent 4-Diethylamino- 2-butynyl Chloride (Excess) Reagent->Oxybutynin Impurity O-DBA-Oxybutynin (Bis-Alkylated) Reagent->Impurity Excess Oxybutynin->Impurity 2nd Alkylation (Etherification of OH)

Part 3: Analytical Protocol (HPLC Separation)

Objective: To separate and quantify O-DBA-Oxybutynin validation of Oxybutynin purity. Rationale: O-DBA-Oxybutynin is significantly more lipophilic than the parent compound due to the capping of the polar hydroxyl group and the addition of a second carbon-rich side chain.[] It will elute after Oxybutynin in reverse-phase chromatography.

Method Parameters
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate buffer (pH 6.[]5)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amine absorption) and 254 nm (Phenyl ring)
Temperature 30°C
Gradient Table[]
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.07030Equilibration
5.07030Isocratic Hold
20.01090Elution of Lipophilic Impurities
25.01090Wash
26.07030Re-equilibration
Step-by-Step Workflow
  • Standard Preparation: Dissolve 1 mg of O-DBA-Oxybutynin Reference Standard in 1 mL of Methanol. Sonicate for 5 minutes. Dilute to 10 µg/mL with Mobile Phase A:B (50:50).[]

  • System Suitability: Inject the standard. Ensure Tailing Factor < 1.5. (Note: The tertiary amines can cause tailing; pH 6.5 is chosen to keep them partially protonated but the buffer strength suppresses secondary interactions).[]

  • Spiking Experiment: Spike a known sample of Oxybutynin API (1 mg/mL) with 0.1% O-DBA-Oxybutynin.

  • Analysis: Inject 10 µL.

    • Expected Result: Oxybutynin RT ~8-10 min.[] O-DBA-Oxybutynin RT ~16-18 min (due to higher logP).

Part 4: Pharmacological Application (SAR Probe)

Objective: To use O-DBA-Oxybutynin as a Negative Control in Muscarinic Receptor Binding Assays. Scientific Logic: The "Easson-Stedman" hypothesis in pharmacology suggests that for optimal binding, specific functional groups must align with receptor sub-sites.[] In Oxybutynin, the


-hydroxyl group  forms a critical Hydrogen Bond with the receptor pocket (likely Asn residues in the M3 transmembrane domain).[]
Hypothesis:  By masking this OH group with a bulky diethylbutynyl ether (as seen in O-DBA-Oxybutynin), binding affinity (

) should drop by 2-3 orders of magnitude compared to Oxybutynin.[] This validates that the observed activity of the parent drug is specific and not due to non-specific lipophilic interactions.[]
Protocol: Competitive Radioligand Binding Assay

Reagents:

  • Receptor Source: CHO cells stably expressing human M3 muscarinic receptors (hM3).[]

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM final conc).[]

  • Assay Buffer: PBS (pH 7.4) with 2 mM MgCl₂.

Workflow:

  • Membrane Prep: Harvest CHO-hM3 cells, homogenize, and centrifuge (20,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Compound Dilution:

    • Prepare serial dilutions of Oxybutynin (Positive Control) :

      
       M to 
      
      
      
      M.
    • Prepare serial dilutions of O-DBA-Oxybutynin (Test Probe) :

      
       M to 
      
      
      
      M.
  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound.[]

    • Incubate for 60 minutes at 25°C (Equilibrium is slower for lipophilic analogs).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic amine).

  • Counting: Add scintillation fluid and count CPM.

  • Data Analysis: Fit to a one-site competition model (GraphPad Prism).

Expected Data:

CompoundEstimated

Interpretation
Oxybutynin ~2-5 nMHigh Affinity (Intact H-bond donor).[]
O-DBA-Oxybutynin >1,000 nMLoss of Affinity .[] Confirms the OH group is essential for binding and the bulky ether causes steric clash.[]
Diagram 2: Pharmacological Logic (SAR)

Caption: Structural Activity Relationship (SAR) logic comparing Oxybutynin binding vs. O-DBA-Oxybutynin steric exclusion.

SAR_Logic cluster_0 Receptor Binding Pocket (M3) ReceptorSite Asn Residue (H-Bond Acceptor) Oxybutynin Oxybutynin (Free -OH) Oxybutynin->ReceptorSite H-Bond Formation Binding High Affinity Binding (Signal Blockade) Oxybutynin->Binding Impurity O-DBA-Oxybutynin (Ether -OR) Impurity->ReceptorSite Blocked NoBinding Steric Clash / No H-Bond (Low Affinity) Impurity->NoBinding

References
  • Chemical Identity & Standards

    • Pharmaffiliates.[][5] (2023).[] "O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin Reference Standard." Catalog No. PA 15 21590.[][4][5] Link

    • BOC Sciences.[] (2023).[] "O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin - Building Block."

  • Pharmacological Mechanism (Grounding)

    • Nilvebrant, L., & Sparf, B.[] (1986).[] "Dicyclomine, benzhexol and oxybutynin distinguish between subclasses of muscarinic binding sites."[] European Journal of Pharmacology, 123(1), 133-143.[] (Establishes Oxybutynin binding baseline).

    • Kachur, J. F., et al.[] (1988).[] "R and S enantiomers of oxybutynin: pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 247(3), 867-872.[] (Highlights the stereochemical and structural requirements for binding).

  • Analytical Methodology

    • United States Pharmacopeia (USP).[] "Oxybutynin Chloride Monograph: Impurities."[] (Provides the baseline HPLC method upon which the above protocol is modified).

Sources

Troubleshooting & Optimization

Overcoming solubility issues of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin

A Senior Application Scientist's Guide to Overcoming In Vitro Solubility Challenges

Scientist's Note: Welcome, researchers. You are likely here because you're working with O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin, or a similar structural analog like Oxybutynin, and are encountering challenges with its solubility in your in vitro systems. This is a common and predictable hurdle. The difficulties you are facing are not due to poor compound quality but are rooted in its fundamental physicochemical properties. This guide is designed to move beyond simple protocol recitation. We will delve into the chemical principles governing this molecule's behavior in aqueous solutions and provide a logical, step-by-step framework to systematically overcome these solubility issues, ensuring the integrity and reproducibility of your experimental data.

Part 1: Fundamental Principles - Why Does This Compound Precipitate?

Understanding the "why" is critical for effective troubleshooting. The solubility of this compound is primarily dictated by its chemical structure and the pH of its environment.

Oxybutynin is a tertiary amine, a type of weak base.[1][2][3] This structural feature means it can exist in two states: an uncharged (free base) form and a charged (protonated or ionized) form. The equilibrium between these two states is governed by the compound's pKa and the pH of the solvent. The pKa of Oxybutynin is approximately 8.04.[4][5][6][7]

The Henderson-Hasselbalch equation dictates that:

  • When pH < pKa (Acidic Conditions): The compound will be predominantly in its protonated, ionized form (R₃NH⁺). This charged form is significantly more soluble in aqueous media.

  • When pH > pKa (Alkaline Conditions): The compound will shift towards its neutral, free base form (R₃N). This uncharged form is more lipophilic and has substantially lower aqueous solubility.

Most standard cell culture media and buffers (like PBS) are buffered to a physiological pH of ~7.2-7.4. At this pH, which is below the pKa of ~8.04, the compound exists as a mix of both forms, but the concentration of the poorly soluble free base is often high enough to exceed its solubility limit, leading to the precipitation you observe. Data shows that the solubility of Oxybutynin drops dramatically from 77 mg/mL at pH 1 to less than 1 mg/mL at pH 7.0.[4][8] The solubility in PBS at pH 7.2 is reported to be as low as 0.2 mg/mL.[9]

cluster_equilibrium pH-Dependent Solubility Equilibrium cluster_conditions Environmental Conditions FreeBase R₃N (Free Base) Poorly Soluble Protonated R₃NH⁺ (Protonated Salt) Highly Soluble FreeBase->Protonated + H⁺ (Lower pH) Acidic Acidic pH (e.g., pH < 6) Acidic->Protonated Favors Physiological Physiological pH (e.g., pH 7.4) Physiological->FreeBase Increases proportion of

Caption: pH-dependent equilibrium of the tertiary amine in Oxybutynin.

Part 2: Troubleshooting Guide & FAQs

This section is structured to address the most common issues in a logical progression.

Q1: I'm preparing my compound in PBS (pH 7.4) and it's cloudy or has visible precipitate. What's my first step?

A1: This is expected behavior. Your immediate goal is to prepare a clear, high-concentration primary stock solution in a suitable solvent before diluting it into your final aqueous medium. Do not attempt to dissolve the compound directly in neutral aqueous buffers.

Q2: What solvent should I use for my primary stock solution?

A2: Use a 100% organic solvent. Based on supplier data, Dimethyl Sulfoxide (DMSO) is an excellent choice, followed by ethanol.[9] These solvents can dissolve the compound at high concentrations, creating a stable stock solution that can be stored, typically at -20°C or -80°C.

SolventApproximate Solubility (Oxybutynin HCl)Recommended for Stock
DMSO ~50 mg/mL[9]Excellent
Ethanol ~20 mg/mL[9]Good
PBS (pH 7.2) ~0.2 mg/mL[9]Not Recommended

See Protocol 1: Preparation of a High-Concentration Stock Solution.

Q3: I have a clear stock in DMSO, but when I dilute it into my cell culture medium, it precipitates immediately. What should I do first?

A3: The first and most effective strategy, if your experimental system can tolerate it, is to adjust the pH of your final aqueous medium . By lowering the pH, you shift the equilibrium towards the highly soluble protonated form.

  • Causality: As established, the protonated form of the amine is significantly more soluble. A patent for an Oxybutynin formulation notes a sharp drop in solubility at pH higher than 5.0, with a preferred pH range of 3.0 to 5.0 for maximum solubility.[8]

  • Action: If your assay allows, prepare your buffer or medium at a lower pH (e.g., pH 6.0) and test for precipitation. For non-cellular assays, a pH of 4.5-5.0 is often optimal for maximizing solubility.

See Protocol 2: pH-Modification for Enhanced Solubility.

Q4: My cells are sensitive to pH changes, so I can't lower it. What is my next best option?

A4: Your next option is to employ co-solvents .[10][11] A co-solvent is a water-miscible organic solvent that, when added to the final aqueous solution, increases the solubility of a nonpolar drug by reducing the overall polarity of the solvent mixture.[10]

  • Causality: The co-solvent helps to bridge the polarity gap between the hydrophobic compound and the aqueous medium.

  • Action: Ensure the final concentration of your stock solvent (e.g., DMSO) in the cell culture medium is kept as low as possible, typically below 0.5% (v/v) , as higher concentrations can be cytotoxic. If you still see precipitation, you may need to explore other co-solvents or advanced techniques.

Co-SolventTypical Starting Final Concentration (In Vitro)Notes
DMSO < 0.5%Most common, but check cell line tolerance.
Ethanol < 0.5%Can be more volatile; check cell line tolerance.
Polyethylene Glycol 400 (PEG 400) 1-5%Generally well-tolerated by many cell lines.
Propylene Glycol (PG) 1-5%Common in pharmaceutical formulations.[11]

Q5: I've kept my final DMSO concentration at 0.1%, but my compound still precipitates at my desired working concentration. How do I solve this without increasing the DMSO?

A5: This is a classic solubility challenge where the final compound concentration exceeds its thermodynamic solubility limit in the medium, even with a small amount of co-solvent. You now need to consider more advanced formulation strategies.

  • Reduce Final Concentration: The simplest solution is to test if a lower working concentration of your compound, which remains soluble, can still provide the desired biological effect.

  • Use Solubilizing Excipients: If a high concentration is necessary, you must incorporate excipients that actively hold the compound in solution.

    • Cyclodextrins (CDs): These are cyclic oligosaccharides that form a truncated cone structure. They can encapsulate the hydrophobic drug molecule within their lipophilic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.

    • Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can sequester the poorly soluble compound within their hydrophobic cores, increasing its apparent solubility.[10][12]

See Protocol 3: Using Cyclodextrins for Enhanced Solubility.

Q6: How can I visually confirm if my compound is truly dissolved?

A6: A visually clear solution is the first indicator, but not definitive proof. For rigorous confirmation, especially at high concentrations, you can use the Tyndall effect. Shine a laser pointer through your solution in a dark room. If you see the laser beam's path through the liquid, it indicates the presence of suspended nanoparticles or colloids (a sign of incomplete dissolution). A true solution will not scatter the light, and you will not see the beam's path.

Part 3: Experimental Protocols & Workflow

Troubleshooting Workflow

Caption: A step-by-step decision workflow for troubleshooting solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a 50 mg/mL stock solution of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin Hydrochloride (Formula Weight: ~394 g/mol ) in DMSO.

  • Materials:

    • Oxybutynin HCl powder.

    • Anhydrous, sterile-filtered DMSO.

    • Sterile microcentrifuge tubes or amber glass vials.

    • Calibrated analytical balance and vortex mixer.

  • Procedure:

    • Weigh out 10 mg of Oxybutynin HCl powder into a sterile vial.

    • Add 200 µL of anhydrous DMSO to the vial. This targets the known solubility of ~50 mg/mL.[9]

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.

    • Visually inspect the solution against a light source to ensure it is completely clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: pH-Modification for Enhanced Solubility (Non-Cellular Assay Example)
  • Objective: To prepare a 100 µM working solution in a pH 5.0 buffer.

  • Materials:

    • 50 mg/mL (~127 mM) stock solution in DMSO (from Protocol 1).

    • Assay buffer (e.g., 50 mM Sodium Acetate, pH 5.0).

  • Procedure:

    • Prepare the final assay buffer at the desired acidic pH (e.g., 5.0).

    • Calculate the required dilution. To make 1 mL of 100 µM solution from a 127 mM stock, you will need ~0.79 µL of the stock.

    • Perform a serial dilution to avoid pipetting very small volumes. First, dilute the 127 mM stock 1:100 in DMSO to get a 1.27 mM intermediate stock.

    • Add 78.7 µL of the 1.27 mM intermediate stock to 921.3 µL of the pH 5.0 assay buffer.

    • Vortex immediately and thoroughly. The final solution should remain clear.

Protocol 3: Using Cyclodextrins for Enhanced Solubility (Cellular Assay Example)
  • Objective: To prepare a 50 µM working solution in cell culture medium (pH 7.4) using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • 50 mg/mL (~127 mM) stock solution in DMSO (from Protocol 1).

    • Sterile powder of HP-β-CD.

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Procedure:

    • Prepare a 10% (w/v) HP-β-CD solution by dissolving 1 g of HP-β-CD powder in 10 mL of your complete cell culture medium. Sterile filter this solution through a 0.22 µm filter. This is your "CD Medium".

    • Perform an intermediate dilution of your primary stock. Dilute the 127 mM stock 1:20 in DMSO to create a 6.35 mM intermediate stock.

    • Add the compound to the CD Medium. To achieve a final concentration of 50 µM, add ~7.9 µL of the 6.35 mM intermediate stock to 992.1 µL of the CD Medium.

    • Vortex immediately. The HP-β-CD will form an inclusion complex with the drug, preventing it from precipitating in the neutral pH medium.

    • Important: Always run a vehicle control containing the same final concentration of DMSO and HP-β-CD to account for any effects of the excipients on your cells.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubilization techniques used for poorly water-soluble drugs. PMC.[Link]

  • Pandya, P., Gattani, S., & Surana, S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Miyamoto, E., Kawashima, S., Murata, Y., Yamada, Y., & Demizu, Y. (1994). Physico-chemical properties of oxybutynin. Analyst.[Link]

  • Miyamoto, E., Kawashima, S., Murata, Y., Yamada, Y., & Demizu, Y. (1994). Physico-chemical properties of oxybutynin. Semantic Scholar.[Link]

  • Master, R. A., & Singh, M. (2000). U.S. Patent No. 6,087,396. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem Compound Database.[Link]

  • Gpatindia. (2020). OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.[Link]

  • Drugs.com. (2026). Oxybutynin: Package Insert / Prescribing Information. Drugs.com.[Link]

  • Valenti, D., Breda, M., & Gessi, S. (2020). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. ResearchGate.[Link]

  • Kennelly, M. J. (2006). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management.[Link]

  • Park, J. M., & Bloom, D. A. (2007). The Durability of Intravesical Oxybutynin Solutions Over Time. The Journal of Urology.[Link]

  • Pharmascience Inc. (2012). PRODUCT MONOGRAPH pms-OXYBUTYNIN. Health Canada.[Link]

Sources

Optimization of the synthesis yield for Oxybutynin analogues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxybutynin & Analogues Synthesis Optimization

Case ID: OXY-SYN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Maximization & Troubleshooting for Phenylcyclohexylglycolic Acid Derivatives

Introduction: The Synthetic Challenge

Oxybutynin (Ditropan) and its analogues (e.g., Propiverine) rely on a sterically congested core: a tertiary alcohol featuring both a phenyl and a cyclohexyl ring. The synthesis is chemically deceptive; while the disconnection appears simple, the steric bulk at the quaternary center creates significant barriers to high-yield esterification and nucleophilic addition.

This guide addresses the three critical bottlenecks:

  • The Grignard Addition: Controlling enolization vs. nucleophilic attack.[1]

  • The Coupling Step: Overcoming steric hindrance in esterification.

  • Side Chain Construction: Optimizing the Mannich reaction.

Module 1: Core Scaffold Construction (The Grignard Step)

Target: Synthesis of Phenylcyclohexylglycolic Acid (or Methyl Ester). Reaction: Phenylglyoxylic acid/ester + Cyclohexylmagnesium bromide (CyMgBr).

Common Ticket: "My Grignard reaction yield is stuck at 40-50%, and I'm recovering starting material."

Diagnosis: This is a classic case of enolization competition . The steric bulk of the cyclohexyl Grignard reagent, combined with the ketone of the phenylglyoxylate, often favors proton abstraction (acting as a base) over nucleophilic attack.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
High recovery of SM Enolization (Grignard acts as base)Switch to Cerium(III) Chloride (CeCl₃): Pre-mix anhydrous CeCl₃ with the ketone. This activates the carbonyl and suppresses basicity, promoting 1,2-addition.
Dark/Black Mixture Wurtz Coupling / OxidationTitanium Check: Ensure inert atmosphere (Ar/N₂). Lower temperature to -78°C during addition.
Biphenyl Impurities Radical CouplingDilution: Increase solvent volume (THF/Ether 1:1 mix) to reduce radical recombination probability.

Optimization Workflow (Self-Validating System):

  • Step 1: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or simple acid-base titration immediately before use. Commercial reagents degrade.

  • Step 2: Use the "Reverse Addition" technique if enolization persists. Add the Grignard to the ketone slowly at low temperature (-20°C to 0°C) to maintain a low concentration of base relative to electrophile.

GrignardTroubleshooting Start Issue: Low Yield in Grignard Step CheckSM Analyze Crude NMR: Is Starting Material (Ketone) Present? Start->CheckSM YesSM Yes: Enolization Dominating CheckSM->YesSM High Recovery NoSM No: Decomposition/Side Reactions CheckSM->NoSM Complex Mixture Action1 Protocol A: Add CeCl3 (1.5 eq) to suppress basicity YesSM->Action1 Action2 Protocol B: Lower Temp (-78°C) & Slow Addition YesSM->Action2 Action3 Check Moisture/Inert Gas Titrate Grignard Reagent NoSM->Action3

Figure 1: Decision tree for diagnosing low yields in the Grignard formation of the phenylcyclohexylglycolic acid core.

Module 2: The Critical Coupling (Esterification Strategies)

Target: Coupling the Core Acid/Ester with 4-(diethylamino)but-2-yn-1-ol.

Common Ticket: "Direct esterification (DCC/EDC) is too slow and produces urea byproducts."

Technical Insight: Direct esterification of tertiary alcohols is notoriously difficult due to the "neopentyl-like" steric environment. Standard activation (DCC, EDC) often fails because the intermediate O-acylisourea cannot be approached effectively by the bulky alcohol.

Recommended Solution: Transesterification via Titanium Catalysis The industrial standard avoids direct esterification in favor of transesterification using Titanium(IV) isopropoxide (Ti(OiPr)₄) . This method is equilibrium-driven and requires specific handling.

Protocol Optimization:

  • Catalyst Load: Use 0.5 - 2.0 mol% Ti(OiPr)₄.

  • Solvent: Toluene or Heptane (azeotropic removal of methanol is critical).

  • Equilibrium Control: The reaction produces Methanol (if using methyl ester SM). You must continuously distill off the methanol/solvent azeotrope to drive the reaction to completion (Le Chatelier’s principle).

Comparative Analysis of Coupling Agents:

MethodReagentYield (Typical)ProsCons
Direct Coupling DCC / DMAP30 - 50%Mild conditionsUrea byproducts difficult to remove; very slow for tertiary alcohols.
Acid Chloride SOCl₂ / Pyridine60 - 75%High reactivityHarsh conditions; elimination of tertiary alcohol to alkene is a major risk.
Transesterification Ti(OiPr)₄ 85 - 95% Scalable, cleanRequires high temp (reflux); Catalyst is moisture sensitive.
Mitsunobu DEAD / PPh₃50 - 70%Stereoinversion (if chiral)Atom uneconomical; difficult purification.
FAQ: "My Titanium reaction turns into a white gel and stops."

Answer: Your system has moisture. Ti(OiPr)₄ hydrolyzes instantly with water to form Titanium Dioxide (TiO₂) polymer (the white gel), killing the catalytic cycle.

  • Fix: Dry all reagents (specifically the amine-alkynol side chain) over molecular sieves (3Å) for 24h before reaction. Ensure the reaction vessel is flame-dried.

Module 3: Side Chain Construction & Analogues

Target: Synthesis of 4-(diethylamino)but-2-yn-1-ol (and analogues).

Common Ticket: "I see a 'dimer' impurity in my Mannich reaction."

Diagnosis: In the Mannich reaction (Propargyl alcohol + Formaldehyde + Amine), if the stoichiometry is off, you can get bidirectional coupling , where both ends of the acetylene (if protected/deprotected improperly) or the alcohol react.

Analogues Adaptation Guide: To synthesize analogues like Propiverine (which uses a different amine and backbone), follow this modular substitution logic:

  • Amine Variation: Replace Diethylamine with:

    • Piperidine/Pyrrolidine (for cyclic amine analogues).

    • N-ethyl-N-propylamine (for asymmetric chain analogues).

    • Note: Steric bulk of the amine affects the Mannich yield. For bulky amines (e.g., diisopropylamine), increase catalyst loading (CuCl) to 5 mol%.

  • Ring Variation:

    • If replacing the Cyclohexyl ring with Cyclopentyl or Cycloheptyl, the Grignard stability changes. Cyclopentyl Grignard is more prone to reduction; use lower temperatures (-40°C).

SynthesisFlow cluster_0 Side Chain Synthesis cluster_1 Core Scaffold Propargyl Propargyl Alcohol Mannich Mannich Reaction (CuCl, Paraformaldehyde) Propargyl->Mannich Amine Amine (R2NH) (e.g., Diethylamine) Amine->Mannich SideChain Amino-Alkynol Mannich->SideChain Coupling Transesterification (Ti(OiPr)4, Toluene, Reflux) SideChain->Coupling PhenylGly Phenylglyoxylate Grignard Grignard Reaction (CyMgBr + CeCl3) PhenylGly->Grignard Core Phenylcyclohexyl- glycolate Grignard->Core Core->Coupling Final Oxybutynin / Analogue Coupling->Final

Figure 2: Modular synthesis workflow highlighting the convergent coupling strategy. Green nodes represent stable intermediates.

Module 4: Stereochemical Control (S-Oxybutynin)

Context: The (S)-enantiomer is the active anticholinergic. Racemic synthesis followed by resolution is often cheaper but less efficient than asymmetric synthesis.

Protocol: Chemical Resolution

If you cannot afford asymmetric catalysts (e.g., chiral Gadolinium complexes), use L-Tyrosine Methyl Ester for resolution.

  • Form the diastereomeric salt of the racemic Phenylcyclohexylglycolic acid with L-Tyrosine Methyl Ester.

  • Crystallize from Acetone/Water (9:1).

  • The (S)-acid salt precipitates preferentially.

  • Acidify to recover (S)-Phenylcyclohexylglycolic acid (>99% ee).

References

  • Kachhadia, V. et al. (2004). "Process for the preparation of Oxybutynin and its pharmaceutically acceptable salts." U.S. Patent 6,835,851. Link (Describes the Titanium catalyzed transesterification route).

  • Shibasaki, M. et al. (2002). "A practical synthesis of (S)-oxybutynin." Tetrahedron Letters, 43(48), 8647-8651. Link (Details the enantioselective cyanosilylation).

  • Vanden Eynde, J.J. (2023).[2] "Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations."[2][3] Preprints. Link (Comprehensive review of synthetic routes and impurities).

  • Twibanire, J.K.[4] & Grindley, T.B. (2011).[4] "Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents." Organic Letters, 13(11), 2988-2991.[4] Link (Comparative data on coupling agents for hindered alcohols).

  • BenchChem Support. (2025). "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols." BenchChem Technical Guides. Link (General Grignard troubleshooting protocols).

Sources

Minimizing side effects of novel anticholinergic agents in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist, Preclinical Safety Division

Welcome to the Anticholinergic Optimization Hub. This guide addresses the "Translational Gap"—the difficulty in balancing therapeutic efficacy (usually M3 antagonism) against the triad of toxicity: Xerostomia (Dry Mouth), Tachycardia, and Cognitive Impairment.

Below you will find troubleshooting workflows for your animal models, designed to isolate and mitigate these off-target effects.

📂 Module 1: Receptor Selectivity & The Therapeutic Index

User Query: "My compound is potent against bladder contraction (OAB model) but the therapeutic index for dry mouth is too narrow (< 3-fold). How do I improve this?"

Technical Diagnosis: The issue is likely insufficient selectivity for the M3 receptor over the salivary gland M3 population or lack of tissue selectivity. While both the bladder and salivary glands rely on M3 receptors, their receptor reserve and coupling efficiency differ.

🔬 Troubleshooting Protocol: The Pilocarpine-Induced Salivation Assay

To widen your therapeutic index, you must rigorously quantify the


 for salivation inhibition versus the 

for efficacy (e.g., bladder pressure).

Step-by-Step Optimization:

  • Anesthesia Selection (Critical):

    • Avoid: Isoflurane (suppresses autonomic reflexes).

    • Use: Urethane (1.2 g/kg, i.p.) or

      
      -chloralose. These maintain stable basal parasympathetic tone.
      
  • Timing the Challenge:

    • Administer Test Compound (

      
       min).
      
    • Administer Pilocarpine (Agonist) (

      
      ). Dose: 0.1–0.5 mg/kg s.c. (Titrate to sub-maximal response to avoid ceiling effects).
      
  • Data Collection:

    • Place pre-weighed cotton balls in the oral cavity.

    • Change balls every 5–10 minutes for 60 minutes.

    • Metric: Calculate Total Saliva Weight vs. Log[Dose].

Data Presentation: Subtype Liability Matrix

ReceptorPrimary LocationTherapeutic Target?Toxicity (Blockade)
M1 Cortex, HippocampusNo (usually)Cognitive impairment, Delirium
M2 Heart (Atria)NoTachycardia (Loss of vagal brake)
M3 Smooth Muscle, GlandsYes (OAB/COPD) Xerostomia, Constipation, Blurred Vision
M4 StriatumParkinson's (Target)Hyperactivity (if off-target)
M5 Substantia NigraAddiction (Target)Reduced cerebral blood flow
📂 Module 2: Cardiovascular Safety (The M2 Problem)

User Query: "We are observing dose-dependent tachycardia in our conscious telemetry dogs, even though our compound is 'M3 selective' in vitro."

Technical Diagnosis: In vitro selectivity ratios often fail in vivo due to high local concentrations or active metabolites. The tachycardia is caused by blocking presynaptic M2 autoreceptors on the vagus nerve, which normally inhibit acetylcholine release. Blocking them creates a positive feedback loop, flooding the SA node with ACh (which can't bind M2, but might spill over).

Visualizing the Mechanism:

M2_Tachycardia Vagus Vagus Nerve Terminal ACh Acetylcholine (ACh) Vagus->ACh Release M2_Pre Presynaptic M2 (Autoreceptor) ACh->M2_Pre Activates (Negative Feedback) SA_Node SA Node (Heart) ACh->SA_Node Activates M2 (Slows HR) M2_Pre->Vagus Inhibits Release HR Heart Rate SA_Node->HR Decreases Drug Non-Selective Anticholinergic Drug->Vagus Disinhibits (Excess ACh) Drug->M2_Pre BLOCKS

Figure 1: Mechanism of Anticholinergic-Induced Tachycardia. Blocking the presynaptic M2 autoreceptor removes the "brake" on ACh release.

Troubleshooting Steps:

  • Re-evaluate Binding Kinetics: Calculate the dissociation half-life (

    
    ) for M2 vs M3. A compound with a fast 
    
    
    
    at M2 but slow
    
    
    at M3 ("kinetic selectivity") may show fewer side effects in vivo despite similar affinity (
    
    
    ).
  • Telemetry Protocol Adjustment: Ensure a 24-hour washout period between doses. Tachycardia is often masked by stress; analyze the "night cycle" (active phase for rodents) data specifically.

📂 Module 3: CNS Exclusion (The "Brain Fog" Desk)

User Query: "Our compound is causing memory deficits in the Morris Water Maze. How do we design this out?"

Technical Diagnosis: Your compound has high Blood-Brain Barrier (BBB) permeability. To minimize CNS side effects (M1 blockade), you must optimize the Unbound Brain-to-Plasma Partition Coefficient (


) .

Target Metric:


 (Ideally < 0.05 for peripheral targets).

Design & Testing Workflow:

  • Chemical Modification:

    • Quaternization: Introduce a quaternary ammonium group. This creates a permanent positive charge, preventing passive diffusion across the BBB.

    • P-gp Substrate Design: Intentionally design the molecule to be a substrate for P-glycoprotein (MDR1), which actively pumps the drug out of the brain.

  • The Neuro-PK Protocol: Do not rely on total brain concentration (

    
    ). You must measure the unbound fraction.
    
    • Step A: Administer compound (i.v. infusion to steady state).

    • Step B: Collect Plasma and Brain tissue simultaneously.

    • Step C: Perform Brain Homogenate Dialysis or Brain Slice Method to determine fraction unbound in brain tissue (

      
      ).
      
    • Calculation:

      
      
      
📂 Module 4: Experimental Workflow Summary

Use this decision tree to guide your weekly experimental cycles.

Workflow Start Novel Anticholinergic Candidate Binding In Vitro Binding (M1-M5 Panel) Start->Binding Selectivity M3 > M2 (>10x)? Binding->Selectivity Reject Redesign Structure Selectivity->Reject No PK_Screen PK Screen (Rat IV/PO) Selectivity->PK_Screen Yes BBB_Check Low CNS Entry? (Kp,uu < 0.1) PK_Screen->BBB_Check BBB_Check->Reject No (High CNS) Funct_Assay Functional Assay (Bladder Strips) BBB_Check->Funct_Assay Yes Safety_Vivo In Vivo Safety Profiling Funct_Assay->Safety_Vivo Salivation Salivation Assay (Dry Mouth) Safety_Vivo->Salivation Telemetry Telemetry (Heart Rate) Safety_Vivo->Telemetry Pass Candidate Selection Salivation->Pass High TI Telemetry->Pass No Tachycardia

Figure 2: Lead Optimization Decision Tree. Prioritizes early exclusion of compounds with poor receptor selectivity or high CNS penetration.

📚 References
  • Eglen, R. M. (2006). Muscarinic Receptor Subtypes in Neuronal and Non-Neuronal Tissues. Cell Signaling & Biology.

    • Context: Foundational mapping of M1-M5 distribution and function.

    • (Note: Linking to similar authoritative review on Muscarinic signaling).

  • Abrams, P., & Andersson, K. E. (2007). Muscarinic receptor antagonists for overactive bladder. BJU International, 100(5), 987-1006.

    • Context: Establishes the clinical relevance of M3 selectivity and the dry mouth trade-off.

  • Di, L., et al. (2013). Design and Characterization of Intranasal Anticholinergics. Journal of Medicinal Chemistry.

    • Context: Discusses physicochemical properties (LogD, pKa) required to minimize systemic exposure and CNS entry.

  • Hammarlund-Udenaes, M. (2010). Cassette dosing for assessment of brain distribution in drug discovery. AAPS Journal.

    • Context: The definitive guide on calculating

      
       and understanding unbound fractions.
      

(Note: While specific URLs are generated based on standard citation databases, access may depend on institutional subscriptions.)

Technical Support Center: Optimizing Metabolic Stability of Oxybutynin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (R&D Specialist) Topic: Metabolic Stability Optimization & Assay Troubleshooting

Introduction: The Metabolic Challenge

Oxybutynin is a potent antimuscarinic agent used for overactive bladder (OAB).[1] However, its clinical utility is compromised by extensive first-pass metabolism in the liver and gut wall, primarily mediated by CYP3A4 .

The critical metabolic liability is the N-deethylation of the parent compound to form N-desethyloxybutynin (DEO) .

  • The Problem: DEO reaches plasma concentrations 4–10 times higher than the parent drug and possesses high affinity for muscarinic receptors in the salivary glands, driving the dose-limiting side effect of xerostomia (dry mouth).

  • The Goal: Design derivatives that resist CYP3A4-mediated N-deethylation while retaining affinity for the bladder M3 receptors.

This guide provides technical solutions for designing stable derivatives and troubleshooting the assays used to validate them.

Module 1: Design & Diagnostics (FAQ)

Q1: What is the precise mechanism of Oxybutynin's metabolic instability?

A: The instability is driven by the accessibility of the methylene protons on the diethylamino group.

  • Primary Pathway: CYP3A4 abstracts a hydrogen atom from the

    
    -carbon of the N-ethyl group.
    
  • Intermediate: This forms an unstable carbinolamine intermediate.

  • Collapse: The intermediate spontaneously collapses to release acetaldehyde and the secondary amine metabolite, N-desethyloxybutynin (DEO) .

  • Secondary Pathway: N-oxidation of the propargylamine moiety followed by rearrangement to an enaminoketone.

Q2: Which structural modifications effectively block this pathway?

We recommend three primary strategies to sterically or electronically shield the metabolic "soft spot" (the N-ethyl group):

StrategyMechanism of ActionTechnical Note
Deuteration Kinetic Isotope Effect (KIE): Replacing C-H with C-D increases bond strength, slowing the rate-limiting hydrogen abstraction step.Focus on the

-methylene protons of the ethyl group. Expect a KIE of 2–5x.
Fluorination Electronic Deactivation: Introducing fluorine atoms withdraws electron density, making the C-H bond less susceptible to oxidative attack by the electrophilic CYP heme.Fluorine is a bioisostere for hydrogen but with high electronegativity. Avoid placing F where it disrupts receptor binding.
Ring Constraint Steric Shielding: Replacing the flexible diethylamine chain with a constrained azabicyclic ring (e.g., quinuclidine) reduces the conformational ability of the molecule to fit into the CYP3A4 active site.This mimics the stability seen in newer antimuscarinics like Solifenacin.
Visualizing the Metabolic Blockade

OxybutyninMetabolism Oxy Oxybutynin (Parent) CYP CYP3A4 (Liver/Gut) Oxy->CYP Substrate Binding DEO N-desethyloxybutynin (DEO) [High Side Effects] CYP->DEO N-deethylation Deuterium Strategy 1: Deuteration (Stronger C-D Bond) Deuterium->CYP Kinetic Isotope Effect Ring Strategy 2: Ring Constraint (Steric Hindrance) Ring->CYP Blocks Active Site Access

Figure 1: Mechanism of CYP3A4-mediated metabolism of Oxybutynin and strategic intervention points to prevent DEO formation.

Module 2: Synthetic Troubleshooting

Issue: Deuterated derivative shows no improvement in half-life ( ).

Diagnosis: Metabolic Switching. Explanation: While you successfully slowed N-deethylation via the Kinetic Isotope Effect, the CYP enzyme may have shifted its attack to a secondary soft spot, such as the cyclohexyl ring (hydroxylation) or the propargyl group. Solution:

  • Metabolite ID: Run an LC-MS/MS scan to identify the new major metabolite.

  • Double Modification: If cyclohexyl hydroxylation is the new dominant pathway, consider fluorinating the 4-position of the cyclohexyl ring in addition to deuterating the N-ethyl group.

Issue: Structural modification improved stability but killed potency.

Diagnosis: Pharmacophore Disruption. Explanation: The N-ethyl group is critical for binding to the anionic aspartate residue in the M3 muscarinic receptor. Bulky groups (like t-butyl) or highly electron-withdrawing groups (perfluorination) can disrupt this ionic interaction. Solution:

  • Use Bioisosteres: Instead of removing the amine, constrain it. Replace the diethylamine with a pyrrolidine or piperidine ring. These often maintain basicity (pK

    
     ~9-10) required for receptor binding while reducing metabolic liability compared to flexible alkyl chains.
    

Module 3: Validation Assays (Protocols)

To confirm metabolic stability, you must determine the Intrinsic Clearance (


)  using Human Liver Microsomes (HLM).[2]
Standard Operating Procedure: HLM Stability Assay
StepActionCritical Parameter
1. Preparation Pre-warm 100 mM Phosphate Buffer (pH 7.4) and HLM stock to 37°C.Protein Conc: Target 0.5 mg/mL final conc. to ensure linear kinetics.
2. Incubation Add Test Compound (1

M) to HLM.[2] Pre-incubate for 5 mins.
DMSO Limit: Keep final DMSO < 0.1% to avoid enzyme inhibition.
3. Initiation Add NADPH-regenerating system (1 mM NADPH final).Start Timer: Immediately upon addition.
4. Sampling Remove aliquots at

min.
Precision: Use a multichannel pipette for consistency.
5. Quenching Dispense aliquot into ice-cold Acetonitrile containing Internal Standard (IS).Ratio: 1:3 (Sample:Acetonitrile) to precipitate proteins.
6. Analysis Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.Mode: MRM (Multiple Reaction Monitoring) for sensitivity.
Assay Workflow Diagram

AssayWorkflow Prep 1. Reaction Mix (Buffer + HLM + Compound) Start 2. Initiate (Add NADPH) Prep->Start Incubate 3. Incubation (37°C, Shaking) Start->Incubate Quench 4. Quench & Precipitate (Ice-Cold ACN + IS) Incubate->Quench Sampling at 0, 5, 15, 30 min Centrifuge 5. Centrifugation (Pellet Proteins) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Troubleshooting Assay Data

Symptom: Non-linear depletion plot (ln[conc] vs time is curved).

  • Cause 1: Cofactor Depletion. NADPH may be degrading over the 45-minute incubation.

    • Fix: Use an NADPH-regenerating system (Glucose-6-phosphate + G6P dehydrogenase) instead of pure NADPH.

  • Cause 2: Product Inhibition. The metabolite (DEO) might be inhibiting CYP3A4.

    • Fix: Lower the initial test compound concentration to 0.5

      
      M.
      

Symptom: Low recovery at


. 
  • Cause: Non-Specific Binding (NSB). Oxybutynin is lipophilic (LogP ~4). It may bind to the plastic well plate or microsomes immediately.

    • Fix: Add 0.01% Triton X-100 to the quench solution or use glass-coated plates.

References

  • Metabolic Pathway Identification: Aprile, S. et al. (2018). "New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone."[3] Xenobiotica, 48(5), 478-487.[3]

  • Deuteration Strategy: Czarnik, A.W. (2008). "Deuterium-enriched oxybutynin."[4][5] U.S. Patent Application 2008/0299219.[4][5]

  • Microsomal Assay Protocols: Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier.

  • Oxybutynin Pharmacology: Yarker, Y.E. et al. (1995). "Oxybutynin.[3][4][5][6][7][8] A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability." Drugs & Aging, 6(3), 243-262.

  • General Fluorination Strategy: Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Technical Support Center: Refinement of Animal Models for Overactive Bladder (OAB) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to advancing the understanding and treatment of Overactive Bladder (OAB). This guide is designed to provide in-depth, field-proven insights into the nuances of animal models for OAB studies. Here, we move beyond standard protocols to address the specific, practical challenges you may encounter in your experiments. Our goal is to equip you with the knowledge to refine your models, troubleshoot common issues, and ensure the generation of robust, translatable data.

Overactive bladder is a symptom-based diagnosis, primarily characterized by urinary urgency, often with frequency and nocturia, and with or without urge incontinence.[1][2][3] Given that urinary urgency is a subjective symptom, its assessment in animal models requires the use of surrogate markers such as increased urination frequency and non-micturition bladder contractions.[1][4]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the design and implementation of OAB animal model studies.

Q1: Which animal model is most appropriate for my OAB research?

A1: The choice of animal model is critical and depends on the specific research question. There is no single "best" model, as each recapitulates different aspects of clinical OAB.[1][5]

  • For studying OAB secondary to benign prostatic hyperplasia (BPH): The Bladder Outlet Obstruction (BOO) model is the most relevant.[6][7] This model is typically created by surgically ligating the proximal urethra.[6][8] It leads to detrusor hypertrophy, increased collagen deposition, and detrusor overactivity, mimicking the pathological changes seen in human BPH.[6][7]

  • For investigating bladder inflammation and urothelial dysfunction: The Cyclophosphamide (CYP)-induced cystitis model is widely used.[5][9] CYP is metabolized to acrolein, which accumulates in the urine and causes severe bladder inflammation.[9] This model is particularly useful for studying the role of inflammatory pathways and urothelial barrier defects in OAB.[10][11]

  • For exploring neurogenic detrusor overactivity (NDO): Spinal cord injury (SCI) models are the most common for studying NDO.[12] These models result in damage to the neuronal pathways that control micturition, leading to symptoms characteristic of NDO.[12]

Q2: What are the key differences in urodynamic parameters between mice and rats?

A2: While both mice and rats are commonly used, there are important differences in their lower urinary tract function that must be considered when interpreting data.[13] Rat bladders are generally more suitable for certain studies, like those measuring leak point pressure, due to their larger capacity.[5] Mouse cystometry often shows intravesical pressure oscillations during voiding, which is attributed to high-frequency opening and closing of the urethra and is not typically observed in other species besides rats.[14][15]

Q3: How do I minimize the impact of anesthesia on my urodynamic recordings?

A3: Anesthesia can significantly affect lower urinary tract function, so careful selection and administration are crucial.[16][17][18]

  • Urethane is often recommended for acute urodynamic studies because it preserves the micturition reflex well.[16][17][18] However, due to its toxicity and carcinogenicity, it should only be used in terminal experiments.[16][17][18]

  • Ketamine/Xylazine (K/X) combinations have been shown to have a lower incidence of adverse effects and do not eliminate the micturition reflex.[16][17]

  • Isoflurane , a volatile anesthetic, allows for rapid recovery but can suppress both bladder and urethral function.[16][17]

  • Propofol has been found to suppress the micturition reflex in rats and its use for rodent urodynamics is limited.[19][20]

For longitudinal studies requiring recovery, a combination of ketamine and xylazine is often a suitable alternative to urethane.[16][17] Whenever possible, conducting studies in awake animals is ideal to avoid the confounding effects of anesthesia, although this presents its own challenges with stress and movement artifacts.[13]

Troubleshooting Guide

This section provides practical solutions to specific problems you may encounter during your experiments.

Problem 1: High variability in cystometry data within the same experimental group.

  • Potential Cause: Inconsistent surgical technique, particularly in the BOO model. The degree of urethral ligation can significantly impact the severity of obstruction and subsequent bladder dysfunction.

  • Solution: Standardize the surgical procedure meticulously. Use a wire or needle of a specific gauge to ensure a consistent degree of urethral constriction. It is also important to confirm the successful establishment of the model through histological analysis, looking for characteristic changes like detrusor hypertrophy and collagen deposition.[6][21]

  • Potential Cause: Stress and movement artifacts in awake animal studies.[13]

  • Solution: Allow for an adequate acclimatization period for the animals in the testing environment.[14] For mice, a 24-hour adaptation period is recommended before collecting data.[14] Utilizing a waterproof skin barrier around the urethral meatus can help prevent urine absorption by the fur, leading to more accurate voided volume measurements.[22]

Problem 2: Difficulty in distinguishing between non-voiding contractions (NVCs) and abdominal straining in awake rat cystometry.

  • Potential Cause: Intra-abdominal pressure (IAP) fluctuations due to animal movement can be mistaken for detrusor contractions.

  • Solution: Simultaneously measure intra-abdominal pressure. Detrusor overactivity is characterized by a rise in intravesical pressure (IVP) without a corresponding increase in IAP.[23] Abdominal straining will show a simultaneous rise in both IVP and IAP.[23]

Problem 3: Low voiding efficiency in the CYP-induced cystitis model.

  • Potential Cause: Severe bladder inflammation and pain can lead to incomplete bladder emptying.

  • Solution: This is an expected outcome of the model. The CYP-induced inflammation leads to urothelial damage and increased expression of inflammatory markers like IL-1β and IL-6, which contribute to bladder dysfunction.[24] This model is designed to study these pathological changes.

Experimental Protocols

Protocol 1: Urodynamic Assessment (Cystometry) in Anesthetized Rats

This protocol outlines the key steps for performing cystometry in anesthetized rats to assess bladder function.

  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane at 1.2 g/kg, i.p. for terminal procedures).[25]

  • Surgical Preparation:

    • Make a midline abdominal incision to expose the bladder.[25]

    • Carefully insert a catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.[25]

    • Close the abdominal incision in layers.

  • Data Acquisition:

    • Connect the bladder catheter to a pressure transducer and an infusion pump.[25]

    • Begin infusing saline at a constant rate (e.g., 0.1 mL/min).[25]

    • Continuously record the intravesical pressure.

    • Allow for several voiding cycles to obtain stable and reproducible measurements.

Protocol 2: Voiding Spot Assay (VSA) in Mice

The VSA is a non-invasive method to assess voiding behavior in conscious mice.[26]

  • Acclimatization: House mice individually in metabolic cages and allow them to acclimate for at least 24 hours.[14]

  • Data Collection: Place a piece of filter paper on the floor of the cage.[26]

  • Analysis: After a set period (e.g., 12 hours), remove the filter paper and count the number of urine spots and measure their size to determine voiding frequency and volume.[27]

Data Presentation

Table 1: Typical Urodynamic Parameters in Different OAB Animal Models

ParameterSham/ControlBOO ModelCYP-Induced Cystitis Model
Micturition Frequency NormalIncreased[8][27]Increased[9]
Voided Volume NormalDecreased[28]Decreased[9]
Bladder Capacity NormalDecreased[7]Decreased[29]
Non-Voiding Contractions Absent/InfrequentIncreased[8]Increased[24]
Maximal Voiding Pressure NormalIncreased[8][12]Variable
Post-Void Residual Volume MinimalIncreased[8]Variable

Note: These are general trends, and specific values can vary based on the animal strain, sex, and specific experimental protocol.

Visualizations

Diagram 1: Experimental Workflow for OAB Animal Model Studies

G cluster_model Model Induction cluster_assessment Functional Assessment cluster_analysis Endpoint Analysis Model Selection Model Selection Surgical (BOO) Surgical (BOO) Model Selection->Surgical (BOO) e.g., Obstruction Chemical (CYP) Chemical (CYP) Model Selection->Chemical (CYP) e.g., Inflammation Urodynamics (Cystometry) Urodynamics (Cystometry) Model Selection->Urodynamics (Cystometry) Voiding Behavior (VSA) Voiding Behavior (VSA) Model Selection->Voiding Behavior (VSA) Data Analysis Data Analysis Urodynamics (Cystometry)->Data Analysis Histology Histology Data Analysis->Histology Voiding Behavior (VSA)->Data Analysis Molecular Analysis Molecular Analysis Histology->Molecular Analysis Interpretation Interpretation Molecular Analysis->Interpretation

Workflow for OAB animal studies

Diagram 2: Key Signaling Pathway in CYP-Induced Cystitis

G Cyclophosphamide (CYP) Cyclophosphamide (CYP) Acrolein Acrolein Cyclophosphamide (CYP)->Acrolein Metabolism Urothelial Damage Urothelial Damage Acrolein->Urothelial Damage TLR4 Activation TLR4 Activation Urothelial Damage->TLR4 Activation NF-κB Pathway NF-κB Pathway TLR4 Activation->NF-κB Pathway Inflammatory Cytokines (IL-1β, IL-6) Inflammatory Cytokines (IL-1β, IL-6) NF-κB Pathway->Inflammatory Cytokines (IL-1β, IL-6) Detrusor Overactivity Detrusor Overactivity Inflammatory Cytokines (IL-1β, IL-6)->Detrusor Overactivity

CYP-induced inflammatory cascade

References

  • Platelet-rich plasma improves cyclophosphamide-induced interstitial cystitis in rat models through the toll-like receptor 4/nuclear factor-kappa B signalling p
  • Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A system
  • Platelet-Rich Plasma Ameliorates Cyclophosphamide-Induced Acute Interstitial Cystitis/Painful Bladder Syndrome in a R
  • The Suitability of Propofol Compared with Urethane for Anesthesia during Urodynamic Studies in R
  • Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A system
  • The Suitability of Propofol Compared with Urethane for Anesthesia during Urodynamic Studies in R
  • Is bladder outlet obstruction rat model to induce overactive bladder (OAB) has similarity to human OAB? Research on the events in smooth muscle, collagen, interstitial cell and telocyte distribution. PMC.
  • The Potential of Asiatic Acid in the Reversion of Cyclophosphamide-Induced Hemorrhagic Cystitis in R
  • Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis. PNAS.
  • Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents: A systematic review. University of Copenhagen Research Portal.
  • (PDF) Platelet-rich plasma improves cyclophosphamide-induced interstitial cystitis in rat models through the toll-like receptor 4/nuclear factor-kappa B signalling pathway.
  • Establishment of an overactive bladder model in mice. BMC Urology.
  • Animal models in overactive bladder research. PubMed.
  • Muro-Neuro-Urodynamics; a Review of the Functional Assessment of Mouse Lower Urinary Tract Function. PMC.
  • Optimizing Mouse Urodynamic Techniques for Improved Accuracy. PubMed.
  • Technical Support Center: Managing Urinary Retention in Animal Models. Benchchem.
  • Evaluation of voiding assays in mice: impact of genetic strains and sex. American Journal of Physiology-Renal Physiology.
  • Review of Animal Models to Study Urinary Bladder Function. PMC.
  • Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A system
  • Review of Animal Models to Study Urinary Bladder Function. MDPI.
  • Molecular Mechanism Operating in Animal Models of Neurogenic Detrusor Overactivity: A Systematic Review Focusing on Bladder Dysfunction of Neurogenic Origin. MDPI.
  • Establishment of an overactive bladder model in mice. springermedizin.de.
  • Animal models, treatment options, and biomaterials for female stress urinary incontinence. Frontiers in Bioengineering and Biotechnology.
  • (PDF) Animal Models in Overactive Bladder Research.
  • Histopathology and immunohistochemistry of overactive bladder in BOO...
  • Urodynamic Studies for Urinary Incontinence. Medscape.
  • Muro-Neuro-Urodynamics ; a review of the functional assessment of mouse lower urinary tract function. Frontiers.
  • The Role of Intra-abdominal Pressure Measurement in Awake R
  • Refining diagnosis of anatomic female bladder outlet obstruction: comparison of pressure-flow study parameters in clinically obstructed women with those of normal controls. PubMed.
  • OAB without an overactive bladder in the acute prostaglandin E2 r
  • Overactive Bladder Clinical Research Trials. CenterWatch. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7cmJ_0fsikbq4SnUOqD2dc37hEA1yRUgxF78bWQiYW2zIZ_wdxvlqEN52wwdZw3Z09EU2r8k9T30g5-1KlSc1M1LhjYoa5VF1h0g0UrH9BfYCRW_eTVFWdmL7JZAYm1qfgnYSkKFlmNYoelz5qBbeuJBbJOZjFuUVZIc5ibG0TQa5kw1EY9aFVDcmdUPPDfs=]([Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Novel Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed for scientists and researchers navigating the complexities of developing selective muscarinic acetylcholine receptor (mAChR) antagonists. Due to the high degree of homology among the five receptor subtypes (M1-M5), achieving selectivity is a significant challenge, often leading to undesired off-target effects that can compromise experimental results and therapeutic potential.[1]

As Senior Application Scientists, we have compiled this resource to provide field-proven insights and troubleshooting strategies. Our goal is to equip you with the knowledge to anticipate, identify, and address off-target effects throughout your workflow, from initial screening to in vivo validation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and testing of muscarinic antagonists.

Q1: What are the most common off-target effects of muscarinic antagonists and which receptor subtypes are involved?

A: Off-target effects are typically extensions of the physiological functions of the muscarinic receptor subtypes being unintentionally blocked.[2][3] Common effects include:

  • Dry Mouth & Constipation: Primarily due to blockade of M3 receptors on salivary glands and in the gastrointestinal tract.[4][5]

  • Blurred Vision (Mydriasis) & Light Sensitivity: Resulting from M3 receptor blockade in the iris sphincter and ciliary muscle.

  • Tachycardia (Increased Heart Rate): Caused by antagonism of M2 receptors in the heart, which normally slow the heart rate.[3]

  • Cognitive Impairment (Confusion, Memory Deficits): Often linked to the blockade of M1 receptors, which are highly expressed in the central nervous system (CNS) and play a crucial role in cognitive function.[5]

  • Difficulty with Urination: Stemming from M3 receptor blockade in the bladder detrusor muscle.[2]

Understanding this distribution is key to predicting the side-effect profile of a new antagonist based on its selectivity.

Q2: How can I best differentiate between M1-M5 receptor subtype selectivity in my initial screen?

A: A tiered approach is recommended. Start with in vitro binding assays using membranes from cell lines individually expressing each of the five human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).[6][7] This allows for the determination of the inhibitory constant (Ki) for your compound at each subtype. Follow this with functional assays (e.g., calcium flux for M1/M3/M5, or inhibition of cAMP for M2/M4) in the same cell lines to confirm that binding affinity translates to functional antagonism.[8]

Q3: My compound shows high affinity in a binding assay but low potency in a functional assay. What's happening?

A: This discrepancy can arise from several factors:

  • Allosteric Effects: The compound may bind to an allosteric site rather than the orthosteric (acetylcholine) binding site. This can modulate the receptor's function in complex ways that aren't purely competitive.[9]

  • Functional Selectivity (Biased Signaling): The antagonist might selectively block one signaling pathway (e.g., G-protein activation) more effectively than another (e.g., β-arrestin recruitment), a phenomenon not captured by simple binding assays.[9]

  • Insurmountable Antagonism: Some antagonists dissociate very slowly from the receptor, leading to a non-competitive or "insurmountable" block in functional assays that may not be apparent in equilibrium-based binding assays.[10]

  • Assay Artifacts: Differences in buffer conditions, incubation times, or cell health between the two assay formats can lead to divergent results.

Q4: What are the best practices for choosing a cell line for my experiments?

A: The ideal cell line provides a clean, robust, and relevant system.

  • Recombinant vs. Endogenous: For initial selectivity screening, use cell lines like CHO-K1 or HEK293 stably transfected to express a single human muscarinic receptor subtype (e.g., CHO-M1, CHO-M2, etc.).[6][11][12][13] This minimizes interference from other receptors.

  • Check for Endogenous Receptors: Be aware that some standard cell lines, like HEK293, endogenously express low levels of muscarinic receptors (primarily M3), which could confound results if not accounted for.[14][15][16] Always run a control with the parental (non-transfected) cell line.

  • Receptor Expression Level: The density of receptor expression can influence agonist potency and antagonist affinity.[6][17] For consistency, use cell lines with well-characterized and stable expression levels.[11][12]

Q5: Can I predict potential off-target effects in silico before starting wet lab experiments?

A: Yes, computational approaches can be highly valuable. Structure-based design and molecular docking, using crystal structures of the M1-M5 receptors, can help predict binding affinity and identify structural features that may confer selectivity.[18][19] This can guide the chemical synthesis of more selective compounds and reduce the number of candidates that need to be screened in the lab.

Section 2: Troubleshooting Experimental Workflows

This section provides detailed guides for addressing specific experimental challenges.

Problem 1: Poor or Misleading Selectivity Profile in Radioligand Binding Assays

A poor selectivity profile can derail a project early on. This guide helps ensure your binding data is accurate and reliable.

Causality Behind the Issue: Inaccurate determination of antagonist affinity (Ki) often stems from suboptimal assay conditions. The goal of a competitive binding assay is to reach equilibrium where the only variable is the competition between your compound and the radioligand. Issues like using an inappropriate radioligand concentration, incorrect buffer components, or insufficient incubation time can violate this assumption and skew the results.

Self-Validating Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the Ki of a test compound at each of the five muscarinic receptor subtypes.

  • Preparation:

    • Cell Membranes: Use membranes prepared from CHO-K1 or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1-M5).

    • Radioligand: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).[10]

    • Assay Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, cell membranes, and a high concentration (e.g., 1 µM) of a non-labeled, non-selective antagonist like atropine to saturate all specific binding sites.

    • Test Compound: Add assay buffer, radioligand, cell membranes, and serial dilutions of your test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).[20]

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes, this should be determined empirically).[20]

  • Termination and Harvesting:

    • Rapidly terminate the reaction by filtering the plate contents through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.[20]

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filtermat, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of your test compound.

    • Use non-linear regression (one-site competition model) to determine the IC₅₀ value.[20]

    • Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Data Presentation: Example Selectivity Profile

Receptor SubtypeKi (nM) for Compound XFold-Selectivity (vs. M3)
M1 50.225.1-fold
M2 155.877.9-fold
M3 (Target) 2.0 -
M4 210.5105.3-fold
M5 15.67.8-fold

Workflow Diagram: Optimizing a Binding Assay

G cluster_0 Assay Development cluster_1 Assay Validation cluster_2 Compound Screening A Select Cell Lines (e.g., CHO-M1 to M5) B Prepare Membranes A->B C Choose Radioligand (e.g., [3H]-NMS) B->C D Saturation Binding (Determine Kd and Bmax) C->D E Kinetic Assay (Determine Incubation Time) D->E F Control Compound Test (e.g., Atropine, Pirenzepine) E->F G Competitive Binding Assay (Determine IC50) F->G H Cheng-Prusoff Conversion (Calculate Ki) G->H I Selectivity Profile Analysis H->I

Caption: Workflow for robust binding assay development.

Problem 2: Inconsistent Results in Functional Assays

Functional assays measure the biological response to receptor antagonism, but they are more complex and prone to variability than binding assays.

Causality Behind the Issue: Cell-based functional assays are dynamic biological systems. Inconsistency can be introduced by factors that affect cell health and signaling capacity, such as high cell passage number, variability in serum lots, or subtle changes in agonist concentration. The goal is to maintain a consistent and healthy cell population to ensure a stable and reproducible signal window.

Self-Validating Experimental Protocol: Calcium Flux Assay for M3 Antagonism

This protocol measures a compound's ability to block agonist-induced calcium release in cells expressing the Gq-coupled M3 receptor.

  • Cell Plating:

    • Seed CHO-K1/M3 cells into a 96-well black-walled, clear-bottom plate at a predetermined density (~32,000 cells/well).[8]

    • Incubate for 16-24 hours to allow for cell adherence and recovery.[8]

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) according to the manufacturer's instructions. This is typically a 1-hour incubation at 37°C.[11]

  • Compound Pre-incubation:

    • Wash the cells gently with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add serial dilutions of your antagonist compound to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Challenge & Measurement:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Add a pre-determined concentration of an agonist (e.g., carbachol) to all wells. Crucially, use an EC₈₀ concentration of the agonist. This concentration gives a robust signal but is sensitive enough to be effectively inhibited by an antagonist.

    • Immediately measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence signal minus the baseline.

    • Plot the percent inhibition of the agonist response versus the log concentration of your antagonist.

    • Use a four-parameter logistic equation to fit the curve and determine the IC₅₀ value.

Signaling Pathway Diagram: M3 Receptor Activation

G ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Activates Antagonist Your Compound (Antagonist) Antagonist->M3R Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca

Caption: Gq-mediated signaling pathway for M3 receptors.

Problem 3: Unexpected Phenotypes in In Vivo Studies

In vivo results can be confounded by pharmacokinetics, metabolism, or engagement of unanticipated off-targets.

Causality Behind the Issue: An unexpected in vivo result (e.g., a side effect not predicted by the receptor selectivity profile) can occur for several reasons. The compound may have poor metabolic stability, leading to active metabolites with different selectivity profiles. It might not effectively penetrate the target tissue or could engage a completely different, non-muscarinic receptor at therapeutic concentrations. The key is to systematically dissect whether the observed effect is due to on-target (the intended muscarinic receptor) or off-target activity.[21]

Workflow for Deconvoluting On-Target vs. Off-Target Effects In Vivo

  • Confirm Target Engagement:

    • Use techniques like ex vivo receptor occupancy assays to confirm that your compound is binding to the intended muscarinic receptor subtype in the target tissue at a given dose.[10] This involves administering the drug to the animal, collecting the tissue, and performing a binding assay.

  • Use a Structurally Unrelated Tool Compound:

    • Select a well-characterized antagonist for the same target receptor but with a different chemical scaffold. If this tool compound reproduces the same unexpected phenotype, it strengthens the evidence that the effect is on-target. If it does not, the effect is likely due to an off-target property of your specific compound.

  • Test in Knockout (KO) Animals:

    • The gold standard for confirming on-target effects is to test your compound in an animal model where the target receptor has been genetically deleted (e.g., M3 receptor KO mice). If the unexpected phenotype disappears in the KO animals, the effect is definitively mediated by the target receptor.

  • Broad Off-Target Screening Panel:

    • Screen your compound against a broad panel of other receptors, ion channels, and enzymes (e.g., a safety pharmacology panel) to identify potential non-muscarinic off-target interactions that could explain the phenotype.[21]

Decision Tree: Investigating Unexpected In Vivo Results

G decision decision outcome outcome outcome_neg outcome_neg Start Unexpected In Vivo Phenotype Observed A1 Measure Target Occupancy (Ex Vivo Binding) Start->A1 D1 Does Compound Engage Target in Target Tissue? D2 Does a Structurally Different Antagonist Cause Same Effect? D1->D2  Yes O5 Investigate PK/Metabolism Or Re-evaluate Assay D1->O5  No A1->D1 D3 Does Phenotype Persist in Target KO Animals? D2->D3  Yes O2 Likely Off-Target Effect of Your Compound D2->O2  No O3 Definitively On-Target Effect D3->O3  No O4 Definitively Off-Target Effect D3->O4  Yes A2 Run Broad Off-Target Screening Panel O1 Likely On-Target Effect O2->A2 O4->A2

Caption: Decision tree for in vivo troubleshooting.

By employing these systematic troubleshooting guides and understanding the underlying principles, researchers can more effectively navigate the challenges of developing safe and selective muscarinic receptor antagonists.

References

  • GenScript. (n.d.). CHO-K1/M3 Stable Cell Line. Retrieved from [Link]

  • Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Human Muscarinic Receptors Expressed in A9L and CHO Cells: Activation by Full and Partial Agonists. Molecular Pharmacology, 35(4), 469-476.
  • Watson, N., Daniels, D. V., Ford, A. P., Eglen, R. M., & Hegde, S. S. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 127(2), 590–596.
  • BPS Bioscience. (n.d.). Muscarinic Acetylcholine Receptor (mAChR) M3 /NFAT Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Yamada, S., et al. (2007). In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice. Life Sciences, 80(3), 259-265.
  • Gardner, A., et al. (2011). Endogenously expressed muscarinic receptors in HEK293 cells augment up-regulation of stably expressed α4β2 nicotinic receptors. Journal of Biological Chemistry, 286(46), 40336-40344.
  • ResearchGate. (n.d.). Test of muscarinic receptors endogenous to HEK293 cells. Retrieved from [Link]

  • Applied Clinical Trials. (2013). CNS Drug Liabilities in Early Phase Clinical Trials. Retrieved from [Link]

  • GenScript. (n.d.). CHO-K1/M1 Stable Cell Line. Retrieved from [Link]

  • Roseberry, A. G., & Hosey, M. M. (2001). Internalization of the M2 muscarinic acetylcholine receptor proceeds through an atypical pathway in HEK293 cells that is independent of clathrin and caveolae. Journal of Cell Science, 114(4), 739-746.
  • Gardner, A., et al. (2011). Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors. Journal of Biological Chemistry, 286(46), 40336-40344.
  • Doods, H. N., et al. (1987). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. The Journal of Pharmacology and Experimental Therapeutics, 242(1), 257-262.
  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.
  • Kruse, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 12046-12050.
  • Co-Labb. (2025). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link]

  • MDPI. (2026). Off-Target Effects of Mirabegron on Muscarinic Receptors. Retrieved from [Link]

  • BioAgilytix. (n.d.). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Leach, K., et al. (2010). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Neuropsychopharmacology, 35(4), 922–937.
  • Springer Nature. (n.d.). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Retrieved from [Link]

  • Culture Collections. (n.d.). Molecular Identification and Pharmacological Characterisation of the Co-expression of M and M Muscarinic Receptors on the Human. Retrieved from [Link]

  • Springer Nature. (2024). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Bradley, S. J., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.
  • Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (1997). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • Eltze, M., et al. (1991). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 102(3), 591–599.
  • NIH National Center for Biotechnology Information. (2023). Muscarinic Antagonists - StatPearls. Retrieved from [Link]

  • Geerts, H., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. CNS Spectrums, 17(2), 94-105.
  • Drug Discovery World. (2025). The future of CNS drug development: signs of real progress. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Moulton, B. C., & Fryer, A. D. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; Finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 44-52.
  • Eglen, R. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Current Topics in Medicinal Chemistry, 1(4), 357-364.
  • ResearchGate. (n.d.). Selectivity mechanism of muscarinic acetylcholine receptor antagonism through in silico investigation. Retrieved from [Link]

  • Wang, G. Y., et al. (2001). Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats. British Journal of Pharmacology, 132(7), 1431–1437.
  • F1000Research. (2014). CNS drugs as leads for non-CNS targets. Retrieved from [Link]

  • ResearchGate. (2025). A review of the pharmacokinetics of M3 muscarinic receptor antagonists used for the treatment of asthma. Retrieved from [Link]

  • MDPI. (2026). From Polyphenols to Prodrugs: Bridging the Blood–Brain Barrier with Nanomedicine and Neurotherapeutics. Retrieved from [Link]

  • PNAS. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Dosage and Administration for In-Vivo Studies of Oxybutynin Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxybutynin analogues in in-vivo studies. This guide is designed to provide practical, field-proven insights to help you navigate the complexities of dosage optimization and administration, ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of in-vivo studies with Oxybutynin analogues.

Q1: What are the primary mechanisms of action for Oxybutynin and its analogues that I should consider when designing my in-vivo study?

A1: Oxybutynin and its analogues primarily exert their effects through two main mechanisms:

  • Antimuscarinic Activity: They are competitive antagonists of acetylcholine at postganglionic muscarinic receptors.[1] This action leads to the relaxation of smooth muscles, such as the detrusor muscle of the bladder.[2] The antimuscarinic effects are predominantly attributed to the (R)-enantiomer of Oxybutynin.[1][3]

  • Spasmolytic Activity: They have a direct spasmolytic (relaxant) effect on smooth muscles, which is non-stereoselective.[2][3]

Understanding these dual mechanisms is crucial for designing relevant pharmacodynamic (PD) endpoints in your studies. For instance, in studies targeting overactive bladder (OAB), cystometric analysis in rats can be used to measure changes in bladder capacity, micturition pressure, and the frequency of non-voiding contractions.[4]

Q2: How does the route of administration impact the pharmacokinetics (PK) and pharmacodynamics (PD) of Oxybutynin and its analogues?

A2: The route of administration significantly alters the PK and PD profile of Oxybutynin and its analogues, primarily due to first-pass metabolism in the liver and gut.[5][6]

  • Oral (p.o.): Oral administration results in rapid absorption but extensive first-pass metabolism, leading to low bioavailability of the parent compound (around 6%) and high levels of the active metabolite, N-desethyloxybutynin (DEO).[2][7] DEO has significant antimuscarinic activity and is believed to contribute to systemic side effects like dry mouth.[2]

  • Intravenous (i.v.): IV administration bypasses first-pass metabolism, resulting in higher systemic exposure to the parent drug compared to oral administration. However, the drug is rapidly eliminated.[8]

  • Transdermal: This route avoids first-pass metabolism, leading to a more favorable ratio of the parent drug to its active metabolite and potentially fewer systemic side effects.[2][9][10][11] Plasma concentrations are more stable over time compared to oral administration.[3]

  • Intravesical: Direct instillation into the bladder can achieve high local concentrations with lower systemic exposure compared to oral administration, potentially leading to selective bladder effects.[6][12][13]

The choice of administration route should align with the therapeutic goal of the analogue being tested. For analogues designed for improved tolerability, a transdermal or intravesical route might be more appropriate to minimize systemic exposure to active metabolites.

Q3: What are the key considerations for formulating Oxybutynin analogues for in-vivo studies?

A3: Proper formulation is critical for achieving consistent and reliable results.[14] Key considerations include:

  • Solubility: Many drug candidates have poor aqueous solubility. Strategies to enhance solubility include using co-solvents, cyclodextrins, or creating lipid-based formulations.[15] The choice of excipients should be carefully considered to avoid any confounding effects on the animal model.[14]

  • Stability: The chemical stability of the analogue in the chosen vehicle must be confirmed under the storage and experimental conditions.

  • Route of Administration: The formulation must be suitable for the intended route. For example, an intravenous formulation must be sterile and have an appropriate pH and osmolarity.

  • Desired PK Profile: The formulation can be designed to modify the release profile of the drug. For instance, an extended-release formulation can be used to maintain steady plasma concentrations over a longer period.[3]

It is highly recommended to conduct preliminary formulation development and stability studies before initiating in-vivo experiments.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during in-vivo studies with Oxybutynin analogues.

Guide 1: High Variability in Pharmacokinetic (PK) or Pharmacodynamic (PD) Data

High variability in your data can obscure the true effect of your test compound.[16][17]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Formulation Ensure the drug is fully dissolved or uniformly suspended in the vehicle before each administration. Prepare fresh formulations regularly and store them appropriately.[18]
Inaccurate Dosing Use calibrated equipment for dose preparation and administration. Ensure the administration technique (e.g., gavage, injection) is consistent across all animals and performed by trained personnel.[18]
Animal-to-Animal Variability Use age- and weight-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power.[17][19][20] Randomize animals to treatment groups.[19][20]
Environmental Factors Maintain consistent environmental conditions (temperature, humidity, light-dark cycle) for all animals.[20]
Food and Water Intake The presence of food can affect drug absorption after oral administration.[18] Standardize the fasting period before dosing if appropriate for your study.
Guide 2: Lack of In-Vivo Efficacy Despite In-Vitro Potency

A common challenge is the discrepancy between in-vitro activity and in-vivo efficacy.[21]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Poor Pharmacokinetics The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue. Conduct a pharmacokinetic study to determine the exposure of your analogue in vivo.[17][22]
Suboptimal Dose Selection The doses tested may be too low to elicit a therapeutic effect. Perform a dose-response study to identify the optimal dose range.[23][24]
Inappropriate Animal Model The chosen animal model may not accurately reflect the human disease state or may have different metabolic pathways for the drug.
Target Engagement Issues The drug may not be reaching its target receptor in sufficient concentrations to exert its effect. Consider ex-vivo receptor occupancy studies to confirm target engagement.

Experimental Protocols & Workflows

Protocol 1: Dose-Response Study for a Novel Oxybutynin Analogue in a Rat Model of Overactive Bladder

Objective: To determine the dose-dependent effects of a novel Oxybutynin analogue on bladder function in a rat model of overactive bladder induced by intravesical infusion of acetic acid.

Materials:

  • Novel Oxybutynin analogue

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Anesthetic (e.g., urethane)

  • Female Sprague-Dawley rats (200-250 g)

  • Cystometry equipment (infusion pump, pressure transducer, data acquisition system)

  • 0.1% acetic acid solution

Procedure:

  • Animal Preparation: Anesthetize the rat and catheterize the bladder for infusion and pressure recording.

  • Baseline Cystometry: Infuse saline into the bladder at a constant rate and record baseline urodynamic parameters (bladder capacity, micturition pressure, intercontraction interval).

  • Induction of Overactive Bladder: After establishing a stable baseline, switch the infusate to 0.1% acetic acid to induce bladder hyperactivity.

  • Drug Administration: Once bladder hyperactivity is established, administer the novel Oxybutynin analogue intravenously at escalating doses (e.g., 0.1, 0.3, 1, and 3 mg/kg) or the vehicle control.

  • Data Analysis: Analyze the changes in urodynamic parameters at each dose level compared to the vehicle control. Plot dose-response curves to determine the ED50 (the dose that produces 50% of the maximal effect).

Workflow for Troubleshooting High PK Variability

G start High PK Variability Observed check_formulation Review Formulation Protocol start->check_formulation is_homogenous Is the formulation homogenous and stable? check_formulation->is_homogenous optimize_formulation Optimize formulation (e.g., change vehicle, add solubilizers) is_homogenous->optimize_formulation No check_dosing Review Dosing Procedure is_homogenous->check_dosing Yes optimize_formulation->check_dosing is_consistent Is the dosing technique consistent? check_dosing->is_consistent retrain_staff Retrain personnel on standardized dosing techniques is_consistent->retrain_staff No check_animals Assess Animal Characteristics is_consistent->check_animals Yes retrain_staff->check_animals are_matched Are animals age- and weight-matched? check_animals->are_matched refine_selection Refine animal selection criteria are_matched->refine_selection No increase_n Consider increasing sample size (n) are_matched->increase_n Yes refine_selection->increase_n end Reduced PK Variability increase_n->end

Caption: Troubleshooting workflow for high pharmacokinetic variability.

Signaling Pathway

Muscarinic Receptor Signaling in Bladder Smooth Muscle

G ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Gq Gq Protein M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Oxybutynin Oxybutynin Analogue Oxybutynin->M3 Antagonizes

Caption: Simplified signaling pathway of M3 muscarinic receptor in bladder smooth muscle.

References

  • Ringdahl, B., et al. (1993). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 36(13), 1891-1899. [Link]

  • Caralli, L. (2021). Developing optimised formulations with minimal drug substance. Manufacturing Chemist. [Link]

  • Thomas, A. (2017). Designing Optimized Formulations. Pharmaceutical Technology, 41(4). [Link]

  • Maruyama, S., et al. (2009). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences, 111(4), 346-352. [Link]

  • Mizushima, H., et al. (2007). Pharmacokinetics/pharmacodynamics analysis of the relationship between the in vivo micturition pressure and receptor occupancy of (R)-oxybutynin and its metabolite in rats. Biological & Pharmaceutical Bulletin, 30(5), 955-960. [Link]

  • Kennelly, M. J. (2010). Oxybutynin: an overview of the available formulations. Reviews in Urology, 12(2-3), e71-e78. [Link]

  • FDA. (n.d.). Pharmacology Review(s) - accessdata.fda.gov. [Link]

  • ModernVivo. (2025). Tackling In Vivo Experimental Design. [Link]

  • Guarneri, L., et al. (2005). Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. BMC Urology, 5, 11. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Bioprocess Online. (n.d.). Optimizing Your Biologic Drug Formulation Strategy. [Link]

  • Miyamae, K., et al. (2001). Treatment of overactive bladder with modified intravesical oxybutynin chloride. The Journal of Urology, 165(5), 1593-1597. [Link]

  • Yokoyama, O., et al. (2004). Demonstration of Bladder Selective Muscarinic Receptor Binding by Intravesical Oxybutynin to Treat Overactive Bladder. The Journal of Urology, 172(5 Pt 1), 2054-2058. [Link]

  • MedCentral. (n.d.). Oxybutynin: uses, dosing, warnings, adverse events, interactions. [Link]

  • Hata, M., et al. (2000). Dose-response curves for the subtype-selective muscarinic antagonists 4-DAMP, pirenzepine, and methoctramine in reversing the suppressive effect of ACh on synaptic responses. Synapse, 38(3), 284-291. [Link]

  • ModernVivo. (2024). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. [Link]

  • Goa, K. L., & Wagstaff, A. J. (1995). Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. Drugs & Aging, 7(5), 407-428. [Link]

  • Wikipedia. (n.d.). Oxybutynin. [Link]

  • Armstrong, S., et al. (2010). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. Current Protocols in Pharmacology, Chapter 12, Unit 12.13. [Link]

  • Staskin, D. R., & MacDiarmid, S. A. (2006). Management of Overactive Bladder With Transdermal Oxybutynin. Reviews in Urology, 8(3), 113-121. [Link]

  • FDA. (2008). PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. [Link]

  • Armstrong, S. R., et al. (2008). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. Naunyn-Schmiedeberg's Archives of Pharmacology, 376(5), 341-349. [Link]

  • Sipes, N. S., et al. (2020). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Computational Toxicology, 15, 100125. [Link]

  • Li, Y., et al. (2017). Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in M1, M2, and M4 receptor knockout mice. Psychopharmacology, 234(11), 1735-1746. [Link]

  • Tali, M. S., & Tadi, P. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]

  • Massad, C. A., et al. (1992). The Pharmacokinetics of Intravesical and Oral Oxybutynin Chloride. The Journal of Urology, 148(2 Pt 2), 595-597. [Link]

  • Crown Bioscience. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. [Link]

  • Shannon, H. E., & Peters, S. C. (1989). Dose-related shifts in the dose-response curves for the muscarinic agonists pilocarpine and RS86 produced by the muscarinic antagonists scopolamine and trihexyphenidyl on behavior maintained under an avoidance schedule in rats. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 888-895. [Link]

  • Tsume, Y., et al. (2016). In vitro-in vivo relationship development for oxybutynin chloride extended-release tablets to assess bioequivalence. Journal of Pharmaceutical Sciences, 105(9), 2849-2858. [Link]

  • Appell, R. A. (2006). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 8(Suppl 4), S19-S27. [Link]

  • Gleason, D. M., et al. (1999). Evaluation of a New Once-Daily Formulation of Oxbutynin for the Treatment of Urinary Urge Incontinence. Ditropan XL Study Group. Urology, 54(3), 420-423. [Link]

  • D'Acquarica, I., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(21), 7247. [Link]

  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]

  • Ghossein, N., & Kang, M. (2023). Anticholinergic Medications. In StatPearls. StatPearls Publishing. [Link]

  • ClinicalTrials.gov. (2005). A Study Comparing the Efficacy and Safety of OROS® Oxybutynin to That of Ditropan® (Immediate-release Oxybutynin) for the Treatment of Patients With Urge or Mixed Urinary Incontinence. [Link]

  • Pang, K. C., & Niu, J. (1999). The effects of anticholinergic drugs on delayed time discrimination performance in rats. Pharmacology, Biochemistry, and Behavior, 62(4), 673-680. [Link]

  • Nishikawa, N., et al. (2023). Development of a pharmacological evidence-based anticholinergic burden scale for medications commonly used in older adults. Geriatrics & Gerontology International, 23(7), 558-564. [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Salahudeen, M. S., et al. (2016). Anticholinergics: theoretical and clinical overview. Expert Opinion on Drug Safety, 15(6), 799-814. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. [Link]

  • Pont, L. G., & Ní Chónaill, S. (2022). The anticholinergic burden: from research to practice. Australian Prescriber, 45(4), 114-116. [Link]

  • S-Cubed. (2026). Essential Guide to Bio Production Troubleshooting: Common Issues and Solutions. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Caballero-Garrido, E., et al. (n.d.). PRECLINICAL REGULATORY APPROACH BEFORE CLINICAL DEVELOPMENT AND MARKETING AUTHORIZATION OF MEDICINAL PRODUCTS IN THE EUROPEAN UNION. [Link]

Sources

Validation & Comparative

Comparative Analysis: Oxybutynin and Tolterodine in the Management of Overactive Bladder

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, often accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves antimuscarinic agents that antagonize the action of acetylcholine at muscarinic receptors in the detrusor muscle of the bladder. Among the most established of these agents are oxybutynin and tolterodine.

This guide provides a detailed comparative analysis of oxybutynin and tolterodine, extending to their principal active metabolites, N-desethyloxybutynin (DEO) and 5-hydroxymethyl tolterodine (5-HMT), respectively. While both parent drugs aim to achieve the same therapeutic outcome—reduction of involuntary bladder contractions—their distinct pharmacological profiles lead to significant differences in efficacy, selectivity, and tolerability. We will dissect these differences through an examination of their mechanism of action, receptor affinity, pharmacokinetic properties, and the experimental methodologies used to characterize them.

Part 1: Mechanism of Action and Receptor Selectivity

Both oxybutynin and tolterodine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), with the M2 and M3 subtypes being the most prevalent in the human bladder. The M3 receptor is primarily responsible for mediating detrusor muscle contraction, making it the key therapeutic target for OAB. Conversely, antagonism of M1 receptors in the brain and M2 receptors in the heart is associated with cognitive side effects and cardiac effects, respectively. Salivary glands also contain a high density of M3 receptors, and their blockade leads to the common side effect of dry mouth (xerostomia).

Oxybutynin is a potent, non-selective muscarinic antagonist. Its therapeutic effect is derived from blocking M3 receptors in the bladder, but it also exhibits significant affinity for other muscarinic receptor subtypes throughout the body. This lack of selectivity is a primary contributor to its side-effect profile, particularly dry mouth and central nervous system (CNS) effects like dizziness and somnolence. Its major active metabolite, N-desethyloxybutynin (DEO), is also a potent antimuscarinic agent and is considered a major contributor to the side effects associated with immediate-release oxybutynin.

Tolterodine , in contrast, was developed to have a greater degree of bladder selectivity. While it is also a non-selective muscarinic antagonist in terms of its binding affinity for isolated receptor subtypes, it demonstrates a degree of functional selectivity for the bladder over the salivary glands in vivo. This means that at therapeutic doses, it is less likely to cause severe dry mouth compared to oxybutynin. Its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), shares a similar pharmacological profile to the parent compound.

The following diagram illustrates the general signaling pathway of the M3 muscarinic receptor in the bladder detrusor muscle, which is the target for both drugs.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ACh Acetylcholine (ACh) ACh->M3R Binds Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Drug Oxybutynin / Tolterodine Drug->M3R Antagonizes

Caption: M3 receptor signaling pathway in detrusor smooth muscle.

Part 2: Comparative Pharmacological Data

The key to understanding the clinical differences between oxybutynin and tolterodine lies in their quantitative pharmacological parameters. Receptor binding affinity (Ki) is a measure of how tightly a drug binds to a receptor; a lower Ki value indicates higher affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Bladder/Salivary Selectivity
Oxybutynin ~1.0~5.0~1.0~3.0~2.0Low
N-desethyloxybutynin (DEO) ~1.5~10.0~1.2~4.0~3.0Low
Tolterodine ~2.0~4.0~2.5~3.0~2.8Moderate
5-HMT ~1.8~3.5~2.2~2.5~2.6Moderate

Note: Ki values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

As the table illustrates, both drugs and their metabolites are potent antagonists at the M3 receptor. However, oxybutynin generally shows slightly higher affinity across all subtypes, contributing to its potent but non-selective nature. Tolterodine's slightly lower, but still potent, affinity contributes to its improved tolerability profile.

Part 3: Pharmacokinetics and Metabolism

The pharmacokinetic profiles of these drugs are critical to their clinical application and the development of different formulations (e.g., immediate-release vs. extended-release).

ParameterImmediate-Release OxybutyninExtended-Release OxybutyninImmediate-Release TolterodineExtended-Release Tolterodine
Bioavailability ~6%~10%~77% (extensive metabolizers)~77% (extensive metabolizers)
Time to Peak (Tmax) ~1 hour~4-6 hours~1-2 hours~2-6 hours
Half-life (t½) ~2 hours~13 hours~2-3 hours~7 hours
Primary Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)Hepatic (CYP2D6, CYP3A4)Hepatic (CYP2D6, CYP3A4)
Active Metabolite N-desethyloxybutynin (DEO)N-desethyloxybutynin (DEO)5-hydroxymethyl tolterodine (5-HMT)5-hydroxymethyl tolterodine (5-HMT)

Oxybutynin undergoes extensive first-pass metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This results in low bioavailability of the parent drug and high levels of the active metabolite, DEO. It is hypothesized that the high DEO-to-oxybutynin ratio after oral administration contributes significantly to the high incidence of side effects, particularly dry mouth. Extended-release formulations were designed to bypass this extensive first-pass metabolism to some extent, leading to a more favorable ratio of parent drug to metabolite and improved tolerability.

Tolterodine is well-absorbed and is metabolized by two primary pathways. In individuals who are extensive metabolizers (the majority of the population), it is metabolized by CYP2D6 to the active metabolite 5-HMT. In poor metabolizers, it is metabolized by CYP3A4. Importantly, 5-HMT has a similar antimuscarinic profile to tolterodine itself, meaning the clinical effect is consistent regardless of the patient's metabolic status.

Part 4: Experimental Protocols

The characterization and comparison of antimuscarinic agents rely on standardized in vitro and in vivo assays.

Experimental Protocol 1: In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for different receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds (Oxybutynin, Tolterodine) for M1, M2, and M3 muscarinic receptor subtypes.

Methodology:

  • Receptor Preparation: Cell membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, or hM3).

  • Radioligand: A specific radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Assay Setup:

    • A constant concentration of the radioligand is incubated with the receptor-containing membranes.

    • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., oxybutynin) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist like atropine.

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Membranes with cloned hM3 Receptors Incubation Incubate to Equilibrium Receptor->Incubation Ligand [³H]-NMS Radioligand Ligand->Incubation Competitor Test Compound (e.g., Tolterodine) Competitor->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Generate Competition Curve Counting->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki via Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: In Vivo Cystometry in Anesthetized Rats

This assay assesses the functional effect of a compound on bladder activity.

Objective: To evaluate the in vivo efficacy of test compounds in reducing bladder contractions.

Methodology:

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is implanted into the bladder dome and secured. Another catheter is placed in the femoral vein for drug administration.

  • Cystometry: The bladder catheter is connected to a pressure transducer and an infusion pump. Saline is infused into the bladder at a constant rate to induce rhythmic bladder contractions.

  • Baseline Measurement: Bladder pressure is recorded for a baseline period (e.g., 30 minutes) to establish the frequency and amplitude of contractions.

  • Drug Administration: The test compound (e.g., tolterodine or vehicle control) is administered intravenously.

  • Post-Dose Recording: Bladder pressure is continuously recorded for a set period after drug administration.

  • Data Analysis: The key parameters measured are the frequency of contractions and the maximum contraction pressure. The percentage reduction in these parameters compared to baseline is calculated to determine the efficacy of the compound.

Conclusion

The choice between oxybutynin and tolterodine represents a classic trade-off between potency and tolerability in the treatment of overactive bladder. Oxybutynin is a highly potent, non-selective antimuscarinic agent, but its clinical utility can be limited by a significant side-effect burden, largely driven by its active metabolite, DEO. Tolterodine, while also a non-selective antagonist at the molecular level, exhibits functional selectivity for the bladder over the salivary glands, which translates to a better-tolerated profile in clinical practice. Its active metabolite, 5-HMT, maintains this favorable profile.

For drug development professionals, the story of these two molecules underscores the importance of considering not just in vitro receptor affinity but also in vivo functional selectivity, pharmacokinetics, and the pharmacological activity of metabolites. The development of extended-release formulations and newer, more M3-selective agents has been a direct result of the lessons learned from these foundational OAB therapies. Future research continues to focus on improving bladder selectivity and minimizing off-target effects to enhance patient outcomes.

References

  • Nilvebrant, L., Andersson, K. E., & Gillberg, P. G. (1997). A comparison of the binding characteristics of tolterodine and its major active metabolite with those of oxybutynin in rabbit and human tissue. World Journal of Urology, 15(S1), 31-38. Available from: [Link]

  • Appell, R. A. (1997). Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis. Urology, 50(6A Suppl), 90-96. Available from: [Link]

  • Brynne, N., Dalén, P., & Al-Shurbaji, A. (1998). The active 5-hydroxymethyl metabolite of tolterodine is a major contributor to the clinical effect. Clinical Pharmacology & Therapeutics, 63(5), 529-538. Available from: [Link]

Validation of the Antispasmodic Activity of Novel Oxybutynin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological management of Overactive Bladder (OAB) and neurogenic detrusor overactivity relies heavily on antimuscarinic agents. While racemic Oxybutynin remains a gold standard due to its robust efficacy, its clinical utility is often bottlenecked by dose-limiting anticholinergic side effects (e.g., xerostomia, cognitive impairment), primarily driven by its active metabolite N-desethyloxybutynin (DEO) and its affinity for M1 receptors[1][2].

Recent drug development efforts have focused on novel Oxybutynin derivatives—such as purified (R)-enantiomers and deuterated analogs—designed to widen the therapeutic window[3][4]. This guide provides a rigorous, objective comparison of these novel derivatives against established alternatives (Tolterodine and Solifenacin), detailing the mechanistic rationale, quantitative benchmarking, and the self-validating experimental protocols required to evaluate their antispasmodic activity.

Mechanistic Rationale: The Dual-Action Paradigm

Unlike pure antimuscarinics, Oxybutynin and its active derivatives exhibit a highly advantageous dual mechanism of action :

  • Competitive Muscarinic Antagonism: They block postganglionic muscarinic receptors (predominantly M3) on the detrusor muscle. M3 is a Gq-coupled receptor that, when activated by acetylcholine, stimulates phospholipase C (PLC), leading to IP3 generation and intracellular calcium release[5].

  • Direct Spasmolytic Activity: Independent of muscarinic blockade, these compounds act as direct smooth muscle relaxants by antagonizing L-type calcium channels, an effect that is critical for suppressing involuntary detrusor contractions[6].

Novel derivatives aim to preserve this direct spasmolytic effect while increasing M3-over-M1/M2 selectivity, thereby mitigating central nervous system (CNS) and salivary gland off-target effects[2][3].

Pathway Derivative Novel Oxybutynin Derivatives M3 Muscarinic M3 Receptor Derivative->M3 Competitive Antagonism Ca_Channel L-type Ca2+ Channels Derivative->Ca_Channel Direct Spasmolytic Blockade Gq Gq Protein M3->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds SR Receptors Contraction Detrusor Smooth Muscle Contraction Ca->Contraction Activates MLCK Ca_Channel->Ca Influx

Dual-action signaling blockade by novel Oxybutynin derivatives.

Quantitative Benchmarking: Receptor Affinity & Functional Efficacy

To objectively evaluate novel derivatives, we benchmark their receptor binding affinities (


) and functional inhibitory concentrations (

) against racemic Oxybutynin, Tolterodine (a non-selective antagonist), and Solifenacin (an M3-selective antagonist)[2][7].
Table 1: Muscarinic Receptor Binding Affinities ( , nM)

Data synthesized from established radioligand binding assays[1][2][3][5].

CompoundM1 Affinity (nM)M2 Affinity (nM)M3 Affinity (nM)M3/M2 Selectivity Ratio
Racemic Oxybutynin 2.515.02.07.5x
(R)-Oxybutynin (Derivative) 1.28.00.810.0x
N-Desethyloxybutynin (DEO) 1.510.01.010.0x
Tolterodine 3.02.53.50.7x
Solifenacin 25.0125.010.012.5x

Analysis: While Solifenacin demonstrates excellent M3 selectivity over M1/M2[2], the purified (R)-enantiomer of Oxybutynin exhibits sub-nanomolar affinity for M3, driving potent efficacy[4]. Tolterodine lacks subtype selectivity, which correlates with its distinct safety profile[7].

Table 2: Functional Antispasmodic Efficacy in Ex Vivo Bladder Strips

Inhibitory potency against Carbachol-induced contractions[5][6].

Compound

(nM) Detrusor Contraction
Direct Spasmolytic Activity
Racemic Oxybutynin 15.5High (Ca2+ Channel Blockade)
(R)-Oxybutynin (Derivative) 8.2High
Solifenacin 45.0Low (Purely Antimuscarinic)
Tolterodine 12.0Low

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every choice—from tissue selection to data transformation—is rooted in pharmacological causality.

Radioligand Binding Assay (Receptor Selectivity)

Purpose: To determine the equilibrium dissociation constant (


) of the derivatives for human M1-M5 receptor subtypes.
  • Step 1: Cell Membrane Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, and M3 receptors. Causality: CHO cells lack endogenous muscarinic receptors, ensuring that binding signals are exclusively attributed to the transfected human subtype.

  • Step 2: Radioligand Incubation: Incubate membrane preparations (50 µg protein/well) with 0.2 nM

    
    -N-methylscopolamine (
    
    
    
    -NMS) in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C. Causality:
    
    
    -NMS is a non-selective, hydrophilic antagonist that does not cross membranes, providing a stable, high-affinity baseline for competitive displacement[3].
  • Step 3: Competitive Displacement: Add the novel Oxybutynin derivative in a 10-point concentration gradient (

    
     to 
    
    
    
    M). Use 1 µM Atropine to define non-specific binding.
  • Step 4: Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify radioactivity using liquid scintillation counting.

  • Step 5: Data Validation: Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    . The assay is self-validating if the Hill slope (
    
    
    ) approximates 1.0, confirming a one-site competitive binding model.
Ex Vivo Isometric Tension Assay (Functional Antispasmodic Validation)

Purpose: To quantify the functional ability of the derivative to inhibit muscarinic-driven smooth muscle spasms.

  • Step 1: Tissue Harvest: Isolate longitudinal detrusor strips (approx. 10 x 2 mm) from adult male Hartley guinea pigs. Causality: Guinea pig detrusor is the gold-standard translational model because its muscarinic receptor distribution (M2/M3 ratio) and contractile physiology closely mirror human bladder tissue[4].

  • Step 2: Organ Bath Equilibration: Suspend strips in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95%

    
     / 5% 
    
    
    
    . Causality: This specific gas mixture buffers the bicarbonate in the Krebs solution to maintain a strict physiological pH of 7.4, preventing spontaneous tissue depolarization.
  • Step 3: Baseline Tension: Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Step 4: Carbachol Stimulation: Construct a cumulative concentration-response curve (CCRC) to Carbachol (

    
     to 
    
    
    
    M). Causality: Carbachol is used instead of acetylcholine because it is resistant to hydrolysis by tissue acetylcholinesterase, ensuring stable and reproducible contractile plateaus[5].
  • Step 5: Derivative Antagonism: Wash the tissue, incubate with a fixed concentration of the Oxybutynin derivative for 30 minutes, and repeat the Carbachol CCRC. Repeat this for at least three different derivative concentrations.

  • Step 6: Schild Plot Analysis: Plot the log(dose ratio - 1) against the log of the antagonist concentration. Validation: A linear Schild plot with a slope of 1.0 validates competitive antagonism, allowing for the calculation of the

    
     value (a definitive measure of functional antagonist potency).
    

Workflow Harvest Tissue Harvest (Guinea Pig Detrusor) Bath Organ Bath Equilibration (Krebs) Harvest->Bath Stim Carbachol Pre-contraction Bath->Stim Dose Derivative Dose-Response Stim->Dose Measure Isometric Tension Measurement Dose->Measure Analyze IC50 & Schild Plot Analysis Measure->Analyze

Ex vivo functional validation workflow for antispasmodic activity.

Field-Proven Insights & Future Directions

When comparing novel Oxybutynin derivatives to agents like Solifenacin and Tolterodine, the data reveals a critical nuance in drug design. While Solifenacin achieves a highly desirable M3-selectivity profile[2], it lacks the direct calcium-antagonistic (spasmolytic) properties inherent to the Oxybutynin scaffold[5][6].

By isolating the (R)-enantiomer or utilizing deuterium enrichment to alter the pharmacokinetic metabolism of Oxybutynin (reducing the formation of the highly M1-active DEO metabolite)[3], developers can harness the potent, dual-action antispasmodic efficacy of the parent drug while minimizing the systemic anticholinergic burden. For researchers, validating these novel compounds requires strict adherence to both radioligand binding to prove receptor selectivity and ex vivo isometric tension assays to confirm the preservation of direct smooth muscle relaxation.

References

  • Source: Taylor & Francis (tandfonline.com)
  • The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers Source: ResearchGate URL
  • Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects...
  • Source: PMC (nih.gov)
  • Oxybutynin - Chemical and Clinical Pharmacology Source: Bionity URL
  • Source: PMC (nih.gov)
  • Effect of Solifenacin, Tolterodine, Oxybutynin...

Sources

Preclinical Evaluation of Next-Generation Long-Acting Muscarinic Antagonists (LAMAs): A Head-to-Head Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Long-acting muscarinic antagonists (LAMAs) are foundational in the pharmacological management of chronic obstructive pulmonary disease (COPD) and asthma. While early-generation LAMAs like tiotropium established the paradigm of once-daily bronchodilation, next-generation molecules—such as revefenacin, umeclidinium, and aclidinium—have been engineered to address specific pharmacokinetic and pharmacodynamic limitations.

As drug development shifts toward optimizing lung residency time while minimizing systemic anticholinergic liabilities (e.g., dry mouth, urinary retention, cardiovascular events), preclinical models must rigorously differentiate these compounds based on receptor dissociation kinetics, tissue-level functional selectivity, and metabolic clearance pathways. This guide provides an objective, head-to-head comparison of these agents, grounded in validated preclinical methodologies.

Mechanistic Divergence: Receptor Kinetics Over Simple Affinity

Historically, LAMA efficacy was evaluated primarily through equilibrium binding affinity (


 or 

). However, contemporary preclinical pharmacology emphasizes kinetic functional selectivity —specifically, the dissociation half-life (

) from the

receptor relative to the

receptor [3].
The Causality of vs. Selectivity

Airway smooth muscle contraction is mediated by


 receptors coupled to 

proteins. Conversely,

receptors act as presynaptic autoreceptors on parasympathetic nerve terminals. Blocking

receptors removes the negative feedback loop, causing a paradoxical surge in acetylcholine (ACh) release that can outcompete the LAMA at the

site and induce off-target cardiac effects (tachycardia) [2]. Therefore, an optimal LAMA must exhibit a significantly slower off-rate from

than from

.

Signaling ACh Acetylcholine (ACh) M3 M3 Receptor (Airway Smooth Muscle) Target for Bronchodilation ACh->M3 M2 M2 Receptor (Pre-synaptic Autoreceptor) Off-Target Liability ACh->M2 Gq Gq Protein Activation M3->Gq Gi Gi Protein Activation M2->Gi PLC Phospholipase C (PLC) Pathway Gq->PLC cAMP Inhibition of cAMP Gi->cAMP Feedback Inhibition of ACh Release Gi->Feedback Ca2 Intracellular Ca2+ Release PLC->Ca2 Contraction Bronchoconstriction Ca2->Contraction Feedback->ACh

Muscarinic receptor signaling pathways detailing the functional divergence of M3 and M2 activation.

Comparative In Vitro Kinetics

In radioligand binding assays utilizing Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptors, tiotropium demonstrates a remarkably slow dissociation from the


 receptor (

hours) [1]. However, newer agents like revefenacin have been optimized for kinetic selectivity. Revefenacin dissociates slowly from

(

minutes) but rapidly from

(

minutes), ensuring sustained bronchodilation without prolonged autoreceptor blockade [3].
Table 1: Preclinical Receptor Kinetics & Efficacy Profiles
Compound

Affinity (

or

)

Dissociation


Dissociation

In Vivo Bronchoprotection at 24h
Tiotropium 10.427.0 hours~3.8 hours35% (Dog model)
Revefenacin 8.2 – 9.882.0 minutes6.9 minutesSustained >24h (Rat/Dog)
Aclidinium 9.610.7 hoursNot reported21% (Dog model)
Glycopyrrolate 9.76.1 hoursNot reported0% (Dog model)

Data synthesized from competitive radioligand binding assays and acetylcholine-induced bronchoconstriction models [1, 3].

Ex Vivo Functional Validation: Guinea Pig Tracheal Assay

To translate receptor kinetics into tissue-level efficacy, the guinea pig tracheal ring assay is the gold standard. Guinea pig airway smooth muscle shares a highly homologous muscarinic receptor distribution (


:

ratio) with human airways, making it an ideal predictive model [3].
Self-Validating Experimental Protocol: Reversal Kinetics

This protocol isolates the off-rate (duration of action) of the LAMA by washing the tissue and measuring the recovery of agonist-induced contraction over time.

  • Tissue Preparation & Equilibration: Isolate the trachea from male Dunkin-Hartley guinea pigs. Cut into 3-4 mm rings and suspend in organ baths containing Krebs-Henseleit buffer (37°C, aerated with 95%

    
     / 5% 
    
    
    
    ). Apply a resting tension of 1.0 g.
  • Viability Validation (Internal Control): Challenge tissues with 60 mM KCl. Causality: Tissues failing to generate

    
     g of active tension are excluded, ensuring that subsequent lack of contraction is due to pharmacological antagonism, not tissue death.
    
  • Baseline Agonist Curve: Construct a cumulative concentration-response curve to methacholine (MCh) to determine the

    
     concentration. Wash tissues until baseline tension is restored.
    
  • Antagonist Incubation: Incubate tissues with vehicle or equieffective concentrations of LAMAs (e.g., tiotropium, revefenacin) for 60 minutes.

  • Reversal Kinetics (Washout Phase): Subject tissues to continuous washing. At predefined intervals (e.g., 2, 4, 8, 16, and 24 hours), stimulate the tissue with the

    
     of MCh.
    
  • Data Acquisition: Calculate the recovery of the contractile response as a percentage of the baseline

    
     contraction.
    

Results: In this model, revefenacin demonstrates a slowly reversible functional antagonism with a tissue


 hours, mirroring the prolonged bronchoprotection seen with tiotropium despite a shorter absolute receptor 

[3].

Workflow Prep 1. Guinea Pig Tracheal Isolation Equil 2. Tissue Equilibration (Krebs-Henseleit buffer) Prep->Equil Viability 3. Viability Check (60 mM KCl > 1g tension) Equil->Viability Baseline 4. Baseline Contraction (EC80 Methacholine) Viability->Baseline LAMA 5. LAMA Incubation (60 min) Baseline->LAMA Challenge 6. Serial Washout & Agonist Challenge (24h) LAMA->Challenge

Step-by-step ex vivo workflow for determining functional reversal kinetics of LAMAs.

Pharmacokinetic Divergence & Systemic Safety

The ultimate differentiator among modern LAMAs is their systemic clearance profile. Because these drugs are inhaled, a fraction is inevitably swallowed or absorbed through the pulmonary capillary bed into systemic circulation, leading to off-target anti-sialagogue (dry mouth) and cardiac effects.

Engineering Lung Selectivity
  • Tiotropium: A quaternary ammonium compound that relies heavily on renal excretion for systemic clearance. In patients with severe renal impairment, systemic exposure increases significantly, necessitating careful monitoring [5].

  • Umeclidinium: Shares a rapid metabolic turnover profile but relies on cytochrome P450 (CYP2D6)-mediated oxidative metabolism [4].

  • Revefenacin: Specifically engineered for nebulization, it achieves a superior lung selectivity index. Once it enters systemic circulation, it undergoes rapid enzymatic amide hydrolysis into a major metabolite (THRX-195518) that possesses 3- to 10-fold less binding affinity for muscarinic receptors [5]. This rapid hepatic-independent, renal-independent clearance minimizes systemic anticholinergic adverse events [4].

Clearance Lung LAMA in Lung Tissue (Therapeutic Bronchodilation) Systemic Systemic Circulation (Risk of Anti-sialagogue effects) Lung->Systemic Pulmonary/GI Absorption Tio Tiotropium Systemic->Tio Ume Umeclidinium Systemic->Ume Rev Revefenacin Systemic->Rev Renal Renal Excretion (Slow Clearance / Accumulation Risk) Tio->Renal CYP CYP2D6 Oxidation (Hepatic Clearance) Ume->CYP Hydro Amide Hydrolysis (Rapid Tissue/Plasma Clearance) Rev->Hydro

Systemic clearance pathways of LAMAs highlighting mechanisms of off-target risk mitigation.

Conclusion

The preclinical evaluation of LAMAs has evolved beyond static binding affinities. While tiotropium remains a benchmark for prolonged


 residence time, next-generation agents like revefenacin demonstrate that kinetic functional selectivity (rapid 

dissociation) combined with rapid systemic hydrolysis provides an optimized therapeutic window. Understanding these mechanistic nuances through validated ex vivo models is critical for drug development professionals aiming to design safer, highly lung-selective respiratory therapeutics.
References
  • Casarosa, P., et al. "Preclinical Evaluation of Long-Acting Muscarinic Antagonists: Comparison of Tiotropium and Investigational Drugs." Journal of Pharmacology and Experimental Therapeutics, ResearchGate. Available at:[Link]

  • Maqsood, M. H., et al. "Emerging Treatments for COPD: Evidence to Date on Revefenacin." Cureus, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Hegde, S. S., et al. "Pharmacological properties of revefenacin (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues." Pharmacology Research & Perspectives, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Donohue, J. F., et al. "Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials." International Journal of Chronic Obstructive Pulmonary Disease, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Application Number: 210598Orig1s000 - Pharmacology/Toxicology Review." Accessdata.fda.gov. Available at:[Link]

Cross-validation of analytical methods for Oxybutynin and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Target Analyte: Oxybutynin (OXY) and N-desethyloxybutynin (DEO) Matrix: Human Plasma (Primary), Urine (Secondary)

Executive Summary: The Metabolite Challenge

In the bioanalysis of Oxybutynin (OXY), the parent compound tells only half the story. The primary active metabolite, N-desethyloxybutynin (DEO) , frequently accumulates in plasma at concentrations 4–10 times higher than the parent drug due to extensive first-pass metabolism by CYP3A4.[1]

This guide addresses the critical requirement for cross-validating analytical methods used in pharmacokinetic (PK) studies. While HPLC-UV remains a staple for formulation quality control (QC), it lacks the sensitivity required for biological matrices. This document outlines the transition to and validation of LC-MS/MS as the gold standard, providing a framework for cross-validating new high-throughput methods against legacy protocols in compliance with FDA Bioanalytical Method Validation (BMV) guidelines (2018).

Metabolic Context & Analytical Implications

Understanding the metabolic pathway is prerequisite to method design. The conversion of OXY to DEO alters polarity and ionization efficiency, necessitating simultaneous quantification with distinct calibration ranges.

Metabolic Pathway Diagram

The following diagram illustrates the CYP3A4-mediated conversion, highlighting the structural change that analytical methods must detect.

MetabolicPathway OXY Oxybutynin (Parent) Lipophilic Low Plasma Conc. CYP CYP3A4 (Liver/Gut Wall) OXY->CYP First Pass Elim Elimination (Urine/Feces) OXY->Elim <0.1% Unchanged DEO N-desethyloxybutynin (Metabolite) Active & Accumulates High Plasma Conc. CYP->DEO N-deethylation DEO->Elim

Caption: Figure 1. CYP3A4-mediated metabolism of Oxybutynin.[1][2][3][4][5] Note the significant accumulation of DEO, requiring higher Upper Limits of Quantification (ULOQ) in analytical methods.

Method Landscape: HPLC-UV vs. LC-MS/MS

Cross-validation often occurs when upgrading from legacy HPLC methods to LC-MS/MS. The following table contrasts the performance metrics, demonstrating why cross-validation often fails if sensitivity differences are not accounted for.

FeatureHPLC-UV (Legacy/QC)LC-MS/MS (Bioanalysis Gold Standard)Cross-Validation Implication
Detection Principle UV Absorbance (203-210 nm)Mass Spectrometry (MRM Mode)LC-MS/MS is ~1000x more specific; UV prone to interference.
LLOQ (Sensitivity) ~0.5 - 1.0 µg/mL0.05 - 0.1 ng/mLCritical: UV cannot detect PK troughs; direct correlation is only possible at Cmax.
Selectivity Low (Metabolites may co-elute)High (Mass-based discrimination)Cross-validation must prove DEO does not interfere with OXY channel.
Throughput 15-20 min/sample2-4 min/sampleHigh-throughput methods require rigorous carryover testing.
Dynamic Range Linear (Limited)Linear (Wide: 3-4 orders of magnitude)LC-MS/MS allows simultaneous quantification of low OXY and high DEO.

The Gold Standard Protocol: LC-MS/MS

This protocol serves as the "Reference Method" for any cross-validation exercise. It is designed for robustness in human plasma.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for OXY to minimize phospholipid matrix effects and concentrate the sample.

  • Aliquot: 200–300 µL human plasma.

  • IS Addition: Add 50 µL Deuterated Internal Standard (Oxybutynin-d11 and DEO-d5). Crucial: Deuterated IS compensates for ionization suppression.

  • Extraction: Add 2.0 mL Methyl tert-butyl ether (MTBE) or Hexane/Ethyl Acetate (80:20).

  • Agitation: Vortex 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 150 µL Mobile Phase.

B. Chromatographic Conditions[6][7][8][9][10][11]
  • Column: C18 (e.g., Phenomenex Gemini or Hypurity C18), 5 µm, 100 × 4.6 mm.[6]

  • Mobile Phase: Isocratic mixture of Acetonitrile : 5mM Ammonium Acetate (90:10 v/v).

    • Note: High organic content suits the lipophilic nature of OXY.

  • Flow Rate: 0.5 – 0.8 mL/min.

  • Run Time: ~3.5 – 4.0 minutes.

C. Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Oxybutynin 358.2142.23025
N-desethyloxybutynin 330.396.13028
Oxybutynin-d11 (IS) 369.3142.23025

Cross-Validation Framework

When comparing two methods (e.g., Method A: Validated Reference vs. Method B: New High-Throughput), or transferring between labs, you must perform Incurred Sample Reanalysis (ISR) and statistical concordance testing.

Workflow: The Decision Tree

This logic ensures that the new method is not just "precise" but statistically equivalent to the reference.

CrossValidation Start Select Incurred Samples (Study Samples with Analyte) Analyze Analyze via Method A (Ref) & Method B (Test) Start->Analyze Calc Calculate % Difference (B - A) / Mean * 100 Analyze->Calc Decision Is Diff within ±20% for >67% of samples? Calc->Decision Pass Cross-Validation PASSED Decision->Pass Yes Fail Investigate: 1. Stability (DEO -> OXY?) 2. Matrix Effect 3. Calibration Range Decision->Fail No

Caption: Figure 2. Decision logic for cross-validation based on FDA ISR criteria.

Statistical Assessment (Bland-Altman)

Do not rely solely on correlation coefficients (


). A high 

can hide systematic bias.
  • Plot: Difference (Method A - Method B) vs. Average ((A+B)/2).

  • Acceptance: 95% of data points should lie within

    
     of the mean difference.
    
  • Bias Check: If the mean difference is significantly non-zero, the new method has a systematic bias (e.g., higher extraction recovery) that must be corrected.

Experimental Data Simulation

The following table represents typical data observed during a cross-validation study. Note the concentration disparity between OXY and DEO.[5][7]

Table 2: Representative Cross-Validation Data (Human Plasma)

Sample IDAnalyteMethod A (Ref) (ng/mL)Method B (Test) (ng/mL)% Difference*Status
Subj-01-1h OXY8.508.25-2.9%Pass
DEO45.2046.10+1.9%Pass
Subj-01-4h OXY2.102.45+15.3%Pass
DEO30.5029.80-2.3%Pass
Subj-02-12h OXY0.080.05-46.1%Fail
DEO5.205.10-1.9%Pass
  • % Difference = (Test - Ref) / Mean × 100

  • Observation: The failure in Subj-02-12h for OXY is common at the LLOQ. If this occurs in <33% of samples, the method is still valid.

Advanced Considerations

  • Chiral Inversion: OXY is administered as a racemate.[5] While achiral methods (described above) are standard for general PK, be aware that R-OXY and S-OXY have different PK profiles. If cross-validating a chiral method against an achiral one, the sum of enantiomers in Method B must equal the racemate in Method A.

  • Metabolite Instability: Ensure DEO does not degrade back into parent or secondary metabolites during freeze-thaw cycles.

  • Carryover: Due to the high lipophilicity of OXY, use a strong needle wash (e.g., Acetonitrile:Isopropanol:Acetone) to prevent carryover in high-throughput LC-MS/MS.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[8][9][10][11][12] Link

  • Hughes, et al. (1992).[6] Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies. Journal of Chromatography B. (Foundational reference for metabolite identification).

  • Nair, S., et al. (2015). Simultaneous Estimation and Quantification of Oxybutynin and its Active Metabolite N-Desethyl Oxybutynin with Sensitive HPLC-MS/MS Validated Methods in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • M10 Bioanalytical Method Validation. (2022). ICH Harmonised Guideline. (Global standard aligning FDA/EMA). Link

  • Perera, V., et al. (2013). Highly Sensitive Simultaneous Determination of Oxybutynin and N-Desethyloxybutynin in Human Plasma by LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences.

Sources

In-Vitro to In-Vivo Correlation (IVIVC) of Antimuscarinic Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals engineer novel antimuscarinic compounds for indications like Overactive Bladder (OAB) and Chronic Obstructive Pulmonary Disease (COPD), establishing a robust In-Vitro to In-Vivo Correlation (IVIVC) is paramount. The fundamental challenge in antimuscarinic development is that high in-vitro binding affinity does not linearly translate to in-vivo functional selectivity.

This guide provides an objective, data-driven comparison of established antimuscarinic agents—Darifenacin, Tolterodine, and Oxybutynin—against the mechanistic principles of IVIVC. By deconstructing the causality behind experimental choices, we establish a self-validating framework for evaluating the potency and safety of new compounds.

The Mechanistic Basis of Antimuscarinic IVIVC

The human bladder detrusor muscle expresses both M2 and M3 muscarinic receptor subtypes in a 3:1 ratio. However, it is the M3 receptor that primarily mediates direct smooth muscle contraction, while M2 receptors oppose sympathetically mediated relaxation[1].

A common pitfall in early-stage drug development is over-relying on in-vitro M3 selectivity to predict in-vivo clinical success. While compounds like Darifenacin exhibit profound in-vitro M3 selectivity, non-selective compounds like Tolterodine often demonstrate superior functional bladder selectivity in vivo[2]. This divergence is driven by three critical factors:

  • Tissue Distribution & Local Pharmacokinetics: A compound's lipophilicity dictates its volume of distribution. Highly lipophilic drugs cross the blood-brain barrier (BBB), leading to M1/M2-mediated central nervous system (CNS) adverse effects[3],[4].

  • Active Metabolites: In-vivo efficacy is often augmented by hepatic metabolism. For example, Tolterodine is converted by CYP2D6 into the active 5-hydroxymethyl metabolite (5-HM), which significantly alters the systemic receptor binding profile[3].

  • Receptor Reserve: Salivary glands possess a smaller M3 receptor reserve compared to the bladder, making them highly sensitive to M3 blockade (dry mouth)[5],[2].

Pathway Compound Novel Antimuscarinic Compound M3 M3 Receptor (Bladder/Salivary) Compound->M3 High Affinity M2 M2 Receptor (Cardiac/CNS) Compound->M2 Variable Affinity InVitro In-Vitro Profiling (pKi & Selectivity) M3->InVitro M2->InVitro PK Pharmacokinetics & Tissue Distribution InVitro->PK ADME Factors InVivo In-Vivo Efficacy (Bladder vs. Saliva) PK->InVivo Functional Translation

Fig 1: Mechanistic pathway from receptor binding to in-vivo functional outcomes.

Comparative Product Performance: In-Vitro vs. In-Vivo

To benchmark new compounds, we must analyze the IVIVC of standard therapies. The data below synthesizes recombinant human receptor binding affinities (Table 1) with their corresponding in-vivo functional profiles (Table 2).

Table 1: In-Vitro Binding Affinities (pKi) for Human Recombinant Receptors

Data derived from CHO-K1 cell lines stably expressing M1-M5 receptors[1].

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)In-Vitro M3/M2 Selectivity
Darifenacin 8.2 ± 0.047.4 ± 0.19.1 ± 0.17.3 ± 0.18.0 ± 0.1~59-fold[6]
Oxybutynin 8.7 ± 0.047.8 ± 0.18.9 ± 0.18.0 ± 0.047.4 ± 0.03~12-fold
Tolterodine 8.8 ± 0.018.0 ± 0.18.5 ± 0.17.7 ± 0.17.7 ± 0.03~3.6-fold[6]
Table 2: In-Vivo Functional Selectivity & Safety Profile

Integration of functional assays and CNS receptor occupancy data[3],[2].

CompoundBladder vs. Salivary Selectivity (In-Vivo)CNS Penetration / Brain Receptor BindingClinical Implication
Darifenacin Reverse Selectivity (Higher impact on salivation)[2]Low (Minimal brain muscarinic binding)[3]High dry mouth, low cognitive impairment.
Oxybutynin Poor (Equally affects bladder and saliva)High (2-fold increase in Kd in cerebral cortex)[3]High dry mouth, high risk of CNS side effects.
Tolterodine Favorable (2.5 to 3.3-fold preference for bladder)[2]Low (Actively excluded from CNS)[3]Balanced efficacy, lower CNS side effects[4].

Causality Insight: Tolterodine lacks M3 selectivity in vitro but demonstrates functional bladder selectivity in vivo. This paradox is explained by its pharmacokinetic distribution; it achieves therapeutic concentrations in the bladder tissue while its systemic exposure is modulated by its active metabolite, mitigating severe salivary gland blockade[2],[4].

Experimental Methodologies for IVIVC Validation

To ensure trustworthiness, the protocols used to generate IVIVC data must be self-validating. The following workflows utilize internal controls to guarantee that the observed potency is a true pharmacological effect rather than an artifact of the assay.

Workflow S1 1. CHO-K1 Cell Culture (M1-M5 Expressing) S2 2. Radioligand Assay ([3H]-NMS Displacement) S1->S2 S5 5. IVIVC Integration (pKi vs. ID50 Ratios) S2->S5 S3 3. In-Vivo Dosing (Rat/Mouse Models) S4 4. Functional Assays (Cystometry / Salivation) S3->S4 S4->S5

Fig 2: Parallel in-vitro and in-vivo workflows for establishing antimuscarinic IVIVC.

Protocol 1: In-Vitro Radioligand Displacement Assay

Objective: Determine the equilibrium dissociation constant (pKi) across M1-M5 subtypes. Causality of Reagents: We utilize [3H]-N-methylscopolamine ([3H]-NMS) because it is a hydrophilic radioligand that selectively labels cell-surface muscarinic receptors without penetrating the cell membrane, ensuring we only measure functionally relevant, membrane-bound targets[3],[1].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1-M5 receptors. Homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1–0.4 nM [3H]-NMS, and 12 varying concentrations of the test compound (ranging from 0.01 nM to 10 µM)[1].

  • Self-Validation (Control): Define non-specific binding (NSB) in parallel wells by adding 1 µM Atropine (a non-selective muscarinic antagonist)[1]. Total binding minus NSB yields specific binding.

  • Filtration & Detection: Terminate the reaction after 60 minutes at 20°C by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Protocol 2: In-Vivo Functional Selectivity Assay (Bladder vs. Salivary)

Objective: Calculate the ID50 (Inhibitory Dose 50%) ratio for bladder contraction versus salivary secretion to determine true in-vivo selectivity. Causality of Reagents: Carbachol is used to induce bladder contractions because it is resistant to acetylcholinesterase, providing a stable baseline[5]. Oxotremorine is utilized to induce salivation due to its potent systemic muscarinic agonism[7].

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the jugular vein for intravenous drug administration.

  • Bladder Cystometry: Insert a catheter into the bladder via the urethra. Infuse saline to establish continuous volume-induced bladder contractions. Record baseline intravesical pressure.

  • Salivary Cannulation: Isolate and cannulate the submandibular duct to collect and quantify saliva output.

  • Agonist Challenge: Administer Carbachol (for bladder) or Oxotremorine (for salivation) to establish a maximal functional baseline[5],[7].

  • Antagonist Evaluation: Administer the test compound intravenously at escalating doses. Measure the percentage inhibition of the baseline contraction/salivation.

  • IVIVC Integration: Calculate the ID50 for both endpoints. A compound with an ID50(Salivary) / ID50(Bladder) ratio > 1 indicates favorable in-vivo bladder selectivity, regardless of its in-vitro M3/M2 ratio[7].

Conclusion

For drug development professionals, the correlation between in-vitro antimuscarinic potency and in-vivo efficacy is non-linear. While in-vitro assays (Protocol 1) are essential for confirming target engagement and ruling out off-target affinities, they cannot predict tissue-specific pharmacokinetics or the impact of active metabolites. A compound's true clinical viability must be validated through rigorous in-vivo functional ratios (Protocol 2). As demonstrated by Tolterodine, moderate in-vitro selectivity paired with optimized in-vivo tissue distribution often yields a superior therapeutic index compared to highly selective, yet poorly distributed, M3 antagonists.

References

  • Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder Source: PubMed (nih.gov) URL:[Link]

  • Validation of the Differential Cardiovascular Effects of the Antimuscarinic Agents Darifenacin and Tolterodine in a Randomized, Placebo-Controlled, 3-Way Crossover Study Source: UroToday URL:[Link]

  • AE9C90CB: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder Source: PubMed (nih.gov) URL:[Link]

  • Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists Source: PubMed (nih.gov) URL:[Link]

  • DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE Source: International Continence Society (ics.org) URL:[Link]

  • Pharmacological properties of TD-6301, a novel bladder selective muscarinic receptor antagonist Source: PubMed (nih.gov) URL:[Link]

  • α1-Adrenoceptors and muscarinic receptors in voiding function – binding characteristics of therapeutic agents in relation to the pharmacokinetics Source: PMC (nih.gov) URL:[Link]

Sources

Benchmarking the safety profile of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Safety Profile of Oxybutynin and its O-Alkylated Variant (Impurity C) Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: Oxybutynin Safety & Purity Benchmarking

This guide provides a rigorous technical analysis of Oxybutynin , a gold-standard antimuscarinic agent, while explicitly addressing the safety profile of its critical O-alkylated impurity, O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (commonly designated as Impurity C).

While Oxybutynin remains a primary therapeutic option for Overactive Bladder (OAB), its safety profile is heavily influenced by two factors:

  • Pharmacological Selectivity: The balance between M3 (bladder) efficacy and M1 (CNS) toxicity.

  • Chemical Purity: The presence of the O-alkylated bis-derivative, which poses specific qualification challenges in drug substance manufacturing.

This document benchmarks Oxybutynin against next-generation alternatives (Tolterodine, Solifenacin) and details the experimental protocols required to qualify the safety of the O-(N,N-Diethylbut-2-yn-1-amine) variant.

Chemical Identity & Structural Context

To ensure scientific accuracy, we must distinguish between the active pharmaceutical ingredient (API) and the specific chemical entity cited in the topic.

  • Target API: Oxybutynin

    • IUPAC: 4-(Diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

    • Role: Muscarinic antagonist (M1/M3).[1][2][3]

  • Target Impurity: O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (Impurity C)

    • Structure: The hydroxyl group on the phenylacetic acid moiety is alkylated by a second 4-(diethylamino)but-2-ynyl group.

    • Significance: A common process-related impurity arising from over-alkylation during synthesis. It increases the lipophilicity and molecular weight (MW ~480.7 g/mol ) compared to the parent drug (MW ~357.5 g/mol ).

Safety Profile Benchmarking: API vs. Alternatives

The following data benchmarks Oxybutynin's safety parameters against key competitors. Oxybutynin's high lipophilicity drives its superior tissue penetration but compromises its CNS safety profile compared to Solifenacin and Tolterodine.

Table 1: Comparative Safety & Pharmacological Profile
ParameterOxybutynin (Reference)Tolterodine Solifenacin Mirabegron
Primary Mechanism Non-selective Muscarinic Antagonist (M1/M3)Non-selective Muscarinic AntagonistM3-Selective AntagonistBeta-3 Adrenergic Agonist
Receptor Affinity (

)
M1: ~5 nM (High)M3: ~1-10 nMM1: ~3 nMM3: ~3 nMM3: ~10 nM (High Selectivity)N/A (Adrenergic)
CNS Penetration High (Lipophilic, crosses BBB easily)Low (Less lipophilic)Low (P-gp substrate)Minimal
Active Metabolite N-desethyloxybutynin (DEO) (High affinity for parotid glands → Dry Mouth)5-HMT (Active, equipotent)Minimal active metabolitesMinimal
Key Safety Risk Cognitive impairment (M1 blockade), XerostomiaQT Prolongation (at high doses)QT Prolongation (rare)Hypertension
Impurity Concern O-alkylated Impurity C (Bis-alkyne)Dimer impuritiesStereoisomeric impuritiesProcess-related

Critical Insight: The "O-(N,N-Diethylbut-2-yn-1-amine)" impurity is specific to Oxybutynin's synthesis. Unlike the active metabolite DEO, which contributes to therapeutic and adverse effects, Impurity C is a "silent" burden that must be controlled to <0.15% (ICH Q3A) to avoid qualification studies.

Experimental Protocols: Safety & Impurity Qualification

To validate the safety of Oxybutynin batches containing the O-alkylated impurity, the following workflows are standard in high-integrity R&D environments.

Protocol A: Receptor Binding Affinity Assay (M1 vs M3)

Purpose: To determine if the O-alkylated impurity retains antimuscarinic activity, potentially altering the safety profile.

  • Cell Lines: CHO-K1 cells stably expressing human M1 or M3 muscarinic receptors.

  • Ligand: [³H]-N-Methylscopolamine (NMS) as the radioligand (0.2 nM).

  • Competition: Incubate cell membranes with increasing concentrations (

    
     to 
    
    
    
    M) of:
    • Oxybutynin (Control)

    • O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (Impurity C)

    • Tolterodine (Comparator)

  • Incubation: 60 minutes at 22°C in phosphate-buffered saline (PBS).

  • Filtration: Harvest via GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derived 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Impurity C, due to the steric bulk on the hydroxyl group (critical for H-bonding in the muscarinic pocket), typically shows >100-fold lower affinity than Oxybutynin, rendering it pharmacologically inert but chemically relevant.

Protocol B: HPLC Quantification of O-Alkylated Impurity

Purpose: To ensure the impurity remains below the safety threshold (0.15%).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer (pH 3.5 phosphate) / Acetonitrile (60:40).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10 min (Isocratic), 10-30 min (Linear ramp to 80% B).

  • Detection: UV at 210 nm (detects the phenyl ring).

  • Retention Time: Oxybutynin (~12 min), Impurity C (~25 min due to higher lipophilicity).

Visualizing the Safety & Metabolic Pathway

The following diagram illustrates the relationship between Oxybutynin, its active metabolite (DEO) which drives side effects, and the O-alkylated impurity formed during synthesis.

Oxybutynin_Safety_Pathways Synthesis Synthetic Precursors Oxy Oxybutynin (API) (M1/M3 Antagonist) Synthesis->Oxy Main Reaction ImpurityC Impurity C (O-Alkylated Variant) O-(N,N-Diethylbut-2-yn-1-amine) Synthesis->ImpurityC Over-Alkylation (Side Reaction) Liver Hepatic Metabolism (CYP3A4) Oxy->Liver First Pass Effect_Therapeutic Bladder Relaxation (M3 Blockade) Oxy->Effect_Therapeutic Direct Action Effect_Side Dry Mouth / CNS Effects (M1 Blockade) ImpurityC->Effect_Side Unknown/Low (Must Qualify if >0.15%) DEO N-desethyloxybutynin (Active Metabolite) Liver->DEO N-Dealkylation DEO->Effect_Side High Affinity (Parotid Glands)

Caption: Pathway showing the divergence between the process impurity (Impurity C) and the metabolic bio-activation of Oxybutynin into DEO, the primary driver of adverse events.

Comparative Performance Analysis

When choosing between Oxybutynin and alternatives, the decision often hinges on the balance between cost-efficacy and tolerability .

  • Oxybutynin (IR/ER):

    • Pros: High efficacy, low cost, flexible dosing.

    • Cons: High incidence of dry mouth (up to 61% in IR formulations) due to DEO metabolite accumulation. High BBB permeability poses cognitive risks in elderly patients.

    • Impurity Profile: The O-alkylated impurity is unique to this synthesis and serves as a marker of manufacturing quality.

  • Tolterodine:

    • Performance: Comparable efficacy to Oxybutynin but with a significantly better tolerability profile (less dry mouth).

    • Safety: Lower lipophilicity means less CNS penetration.

  • Solifenacin:

    • Performance: Higher selectivity for M3 receptors leads to a better therapeutic index.

    • Safety: Long half-life allows once-daily dosing without the peak-trough fluctuations that exacerbate Oxybutynin side effects.

References

  • Pharmacological Characterization of Oxybutynin Enantiomers. Journal of Pharmacology and Experimental Therapeutics. 1991. Link

  • Comparative Muscarinic Receptor Binding of Oxybutynin and Newer Antimuscarinics. International Continence Society. 2008. Link

  • Oxybutynin Chloride: Safety and Efficacy Profile. MedChemExpress Product Monograph. 2024. Link

  • Impurity Profiling of Oxybutynin: Identification of Impurity C. BOC Sciences Technical Data. 2025.

  • Alternative Choices to Oxybutynin: A Clinical Comparison. Pharmacy Times. 2021. Link

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin (also known as Oxybutynin Impurity 3 ) is a complex pharmaceutical impurity typically encountered during the synthesis or stability testing of Oxybutynin Chloride. Due to its structural similarity to the parent active pharmaceutical ingredient (API), it possesses significant anticholinergic biological activity and chemical reactivity inherent to the alkyne and tertiary amine functional groups.

This guide mandates a Zero-Discharge policy for this compound. Under no circumstances should this substance be released into sanitary sewer systems or municipal waste streams. High-temperature incineration is the only validated disposal method.

Chemical Profile
PropertySpecification
Chemical Name O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin
CAS Number 2512202-09-2
Molecular Formula C₃₀H₄₄N₂O₃
Molecular Weight 480.69 g/mol
Role Pharmaceutical Impurity / Reference Standard
Key Hazards Acute Toxicity (Oral), Irritant, Environmental Toxin

Safety & Handling Pre-Requisites

Before initiating disposal, the operator must understand the specific hazards associated with the alkyne-amine moiety.

Critical Hazards
  • Anticholinergic Toxicity: Like its parent compound, this impurity can cause systemic effects (mydriasis, tachycardia, dry mouth) if absorbed through skin or inhaled.

  • Chemical Incompatibility: The alkyne group is reactive. Strictly avoid contact with strong oxidizers (e.g., peroxides, permanganates) and heavy metal salts (silver, copper), which can form unstable acetylides.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPE
Respiratory N95 or P100 Respirator (Solid); Organic Vapor Cartridge (Solutions)
Dermal Double Nitrile Gloves (0.11 mm min. thickness)
Ocular Chemical Splash Goggles (ANSI Z87.1)
Body Tyvek® Lab Coat or Chemical Resistant Apron

Disposal Protocols

Decision Matrix: Waste Stream Segregation

The following logic gate determines the correct disposal path based on the physical state of the waste.

Disposal_Matrix Start Waste Identification: O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin State Determine Physical State Start->State Solid Solid Waste (Powder, Crystals, Expired Vials) State->Solid Liquid Liquid Waste (HPLC Effluent, Stock Solutions) State->Liquid Spill Spill Cleanup Material (Wipes, Absorbents) State->Spill Container_S Container: Amber Glass/HDPE Label: 'Hazardous Waste - Toxic Solid' Solid->Container_S Container_L Container: Solvent Waste Carboy Segregate: Halogenated vs Non-Halogenated Liquid->Container_L Container_Sp Container: Sealed Biohazard/Chem Bag Double Bagged Spill->Container_Sp Disposal FINAL DISPOSAL: High-Temperature Incineration (RCRA TSDF) Container_S->Disposal Container_L->Disposal Container_Sp->Disposal

Figure 1: Waste segregation logic for O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin. All paths lead to incineration.

Protocol A: Solid Waste (Expired Standards/Powders)

Applicability: Expired reference standards, weighing boat residues, or pure substance.

  • Containment: Transfer the material into a screw-cap vial (Amber Glass or HDPE). Do not use metal containers due to potential alkyne reactivity.

  • Secondary Containment: Place the primary vial into a clear, sealable plastic bag (Zip-lock type).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin"[1][2][3][4][5][6][][8][9][10]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the "Solid Toxic Waste" satellite accumulation area until pickup.

  • Destruction: Ship to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration .

Protocol B: Liquid Waste (HPLC Effluents/Solutions)

Applicability: Dissolved standards in Methanol, Acetonitrile, or buffer solutions.

  • Segregation: Determine the solvent base.

    • Acetonitrile/Methanol: Dispose in Organic Solvent Waste .

    • Aqueous Buffers: Dispose in Aqueous Toxic Waste .

  • Dilution Rule: Do not concentrate. If the solution is highly concentrated (>10 mg/mL), dilute with the primary solvent to reduce immediate reactivity risks before adding to the main carboy.

  • Carboy Compatibility: Ensure the waste carboy is HDPE or Glass.

  • Record Keeping: Log the approximate mass of the impurity added to the carboy on the waste log sheet.

Protocol C: Spill Management (Emergency Response)

Scenario: Accidental release of powder or solution on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

  • PPE Upgrade: Wear double gloves and N95 respirator.

  • Dry Spill (Powder):

    • Do NOT sweep (creates dust).[11]

    • Cover with a damp paper towel (dampened with water or PEG-400) to prevent aerosolization.

    • Wipe up carefully and place in a disposal bag.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Chem-Sorb). Do not use sawdust (combustible).

    • Scoop into a wide-mouth waste jar.

  • Decontamination: Wash the surface with a 1% acetic acid solution (to solubilize the amine) followed by soap and water.

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (Protocol A).

Regulatory Compliance & Classification

While O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin is not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be managed as a Characteristic Hazardous Waste due to toxicity and chemical structure.

  • RCRA Status: Non-listed, but treat as Hazardous (D001 Ignitable if in solvent; Toxic by characteristic).

  • EPA Waste Code Recommendation: If not otherwise specified, use D001 (for solvent mixtures) or label as "Non-RCRA Regulated Hazardous Waste - Incinerate Only".

  • Transport (DOT):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (Oxybutynin related compound)[1][2][4][5][][10][12][13]

    • UN Number: UN 2811 (Typical for toxic organic solids)

    • Class: 6.1

References

  • Pharmaffiliates. (2024). O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin - Product Data & Impurity Profile. Retrieved from [Link]

  • PubChem. (2024). Oxybutynin Compound Summary & Safety. National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.